molecular formula C6H6ClFN2 B593877 3-Chloro-4-fluorobenzene-1,2-diamine CAS No. 132915-81-2

3-Chloro-4-fluorobenzene-1,2-diamine

Cat. No.: B593877
CAS No.: 132915-81-2
M. Wt: 160.576
InChI Key: YCFLSVCGWIJYFH-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzene-1,2-diamine ( 132915-81-2) is a high-value aromatic diamine featuring both chloro and fluoro substituents. With the molecular formula C₆H₆ClFN₂ and a molecular weight of 160.58 g/mol, this compound is supplied as a building block strictly for research and development purposes . This diamine is a versatile precursor in heterocyclic chemistry, particularly in the synthesis of complex benzimidazole scaffolds. The presence of orthogonal halogen substituents makes it a valuable intermediate for subsequent functionalization via cross-coupling reactions, enabling the creation of diverse compound libraries for pharmaceutical and materials science research. Researchers utilize this compound in the development of potential active compounds, where the benzimidazole core is a privileged structure. For optimal stability, this product must be stored in a dark place under an inert atmosphere at 2-8°C . Please refer to the relevant Safety Data Sheet for comprehensive handling instructions. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-4-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFLSVCGWIJYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290706
Record name 3-Chloro-4-fluoro-1,2-benzenediamine
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Molecular Weight

160.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132915-81-2
Record name 3-Chloro-4-fluoro-1,2-benzenediamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-fluoro-1,2-benzenediamine
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URL https://comptox.epa.gov/dashboard/DTXSID901290706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-fluorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth exploration of a viable synthetic pathway for 3-chloro-4-fluorobenzene-1,2-diamine, a crucial building block in the development of contemporary pharmaceuticals. The synthesis is presented as a multi-step process commencing from the readily available starting material, 3-chloro-4-fluoronitrobenzene. This document is structured to provide not only a step-by-step experimental protocol but also a detailed rationale for the selection of reagents and reaction conditions, underpinned by established principles of organic chemistry. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering a robust and reproducible methodology for the laboratory-scale synthesis of this important diamine.

Introduction: The Significance of this compound

Substituted o-phenylenediamines are a class of compounds of immense interest in medicinal chemistry and materials science. Their utility stems from their capacity to serve as versatile precursors for the synthesis of a wide array of heterocyclic compounds.[1] Specifically, this compound, with its unique substitution pattern of halogen atoms, offers a synthetically attractive scaffold for the generation of novel molecular entities with potential therapeutic applications. The presence of both chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

This guide delineates a logical and efficient four-step synthesis of this compound, starting from 3-chloro-4-fluoronitrobenzene. The pathway involves:

  • Reduction of the nitro group to an amine.

  • Protection of the resulting amine via acetylation.

  • Nitration of the protected aniline derivative.

  • Deprotection and simultaneous reduction of the nitro group to afford the target diamine.

Each step is discussed in detail, with a focus on the underlying chemical principles and practical considerations for successful execution.

Overall Synthesis Pathway

The synthetic route from 3-chloro-4-fluoronitrobenzene to this compound is illustrated below. This pathway is designed to control the regioselectivity of the second nitrogen-containing group's introduction.

Synthesis_Pathway start 3-Chloro-4-fluoronitrobenzene step1 3-Chloro-4-fluoroaniline start->step1 Reduction (H₂, Pd/C or Fe/HCl) step2 N-(3-Chloro-4-fluorophenyl)acetamide step1->step2 Acetylation (Acetic Anhydride) step3 N-(3-Chloro-4-fluoro-2-nitrophenyl)acetamide step2->step3 Nitration (HNO₃/H₂SO₄) end This compound step3->end Hydrolysis & Reduction (HCl, SnCl₂)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

3-Chloro-4-fluorobenzene-1,2-diamine is a halogenated aromatic amine that serves as a critical intermediate in the synthesis of a diverse array of bioactive molecules.[1] Its strategic substitution pattern, featuring vicinal amino groups alongside chloro and fluoro moieties, provides a versatile scaffold for the construction of complex heterocyclic systems, which are hallmarks of many contemporary pharmaceutical agents.[1] The electronic and steric properties imparted by the halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic profiles of the final drug candidates, making a thorough understanding of the physicochemical properties of this intermediate paramount for researchers, scientists, and drug development professionals.[2]

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an analysis of its expected spectral characteristics. The methodologies described herein are designed to be self-validating, empowering researchers to generate reliable data for their specific applications.

Core Physicochemical Properties

A precise understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in research and development. These properties govern its solubility, reactivity, and ultimately, its suitability for various synthetic transformations.

PropertyValue/Predicted BehaviorSource
CAS Number 132915-81-2[3]
Molecular Formula C₆H₆ClFN₂[3]
Molecular Weight 160.58 g/mol [3]
Appearance Expected to be a solid at room temperature, consistent with other substituted phenylenediamines.[4]Inferred
Melting Point Not experimentally determined in available literature. A protocol for its determination is provided below.N/A
Boiling Point Not experimentally determined in available literature. Likely to decompose at higher temperatures.N/A
Solubility Predicted to have moderate to good solubility in polar organic solvents and limited solubility in non-polar solvents and water.[5] A detailed protocol for solubility determination is provided.Predicted
pKa The two amino groups will have distinct pKa values, expected to be in the low single digits for anilinic amines.Predicted
LogP 1.6435 (Computationally Predicted)[3]
Topological Polar Surface Area (TPSA) 52.04 Ų (Computationally Predicted)[3]

Experimental Protocols for Physicochemical Characterization

The following section details robust, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination: A Key Indicator of Purity

The melting point is a critical physical constant that provides a reliable indication of a compound's purity.[6] For a pure crystalline solid, the melting range is typically narrow, while impurities tend to depress and broaden the melting range.

Experimental Protocol:

  • Sample Preparation: A small amount of dry, finely powdered this compound is loaded into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated melting point apparatus is used for the determination.

  • Procedure:

    • A preliminary rapid heating is performed to estimate the approximate melting point.

    • A second, slower determination is conducted with a heating rate of 1-2 °C per minute near the expected melting point.

    • The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

  • Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement Dry_Sample Dry Sample Powder_Sample Powder Sample Dry_Sample->Powder_Sample Load_Capillary Load Capillary (2-3 mm) Powder_Sample->Load_Capillary Place_in_Apparatus Place in Apparatus Load_Capillary->Place_in_Apparatus Transfer Rapid_Heating Rapid Heating (Estimate MP) Place_in_Apparatus->Rapid_Heating Slow_Heating Slow Heating (1-2°C/min) Rapid_Heating->Slow_Heating Record_Range Record Melting Range Slow_Heating->Record_Range Purity_Assessment Purity Assessment Record_Range->Purity_Assessment Data for

Caption: Workflow for Melting Point Determination.

Solubility Profile: Guiding Solvent Selection for Synthesis and Formulation

Determining the solubility of this compound in various solvents is essential for its application in synthesis, purification, and formulation.[5] The "like dissolves like" principle suggests that its polarity, stemming from the amino groups and halogen substituents, will govern its solubility.[5]

Experimental Protocol (Shake-Flask Method):

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

    • The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

    • The resulting saturated solution is filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Causality: Reaching equilibrium is critical for determining the thermodynamic solubility. Using a validated analytical method like HPLC ensures accurate quantification of the dissolved solute.

Solubility_Determination Start Start Add_Excess_Solid Add Excess Solute to Solvent Start->Add_Excess_Solid Equilibrate Equilibrate (e.g., 24h at 25°C) Add_Excess_Solid->Equilibrate Filter_Solution Filter to Remove Undissolved Solid Equilibrate->Filter_Solution Analyze_Filtrate Analyze Filtrate by HPLC Filter_Solution->Analyze_Filtrate Calculate_Solubility Calculate Solubility (e.g., mg/mL) Analyze_Filtrate->Calculate_Solubility End End Calculate_Solubility->End

Caption: Shake-Flask Method for Solubility Determination.

Predicted Spectral Characteristics

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.

  • Aromatic Region (δ 6.0-7.5 ppm): The two aromatic protons will appear in this region. Their chemical shifts and coupling patterns will be influenced by the electron-donating amino groups and the electron-withdrawing halogen substituents. The proton adjacent to the fluorine atom will likely exhibit coupling to ¹⁹F.

  • Amine Protons (δ 3.0-5.0 ppm): The four protons of the two amino groups are expected to appear as a broad singlet in this region. The exact chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

  • Aromatic Carbons (δ 100-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the fluorine, chlorine, and nitrogen atoms will show characteristic chemical shifts and, in the case of the fluorine-bound carbon, a large C-F coupling constant. The chemical shifts of other carbons in the ring will be influenced by the combined electronic effects of all substituents.[7]

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

  • N-H Stretching (3300-3500 cm⁻¹): Two distinct bands in this region are characteristic of a primary amine.

  • Aromatic C-H Stretching (3000-3100 cm⁻¹): Absorption in this region confirms the presence of the aromatic ring.

  • Aromatic C=C Stretching (1400-1600 cm⁻¹): A series of bands in this region are indicative of the benzene ring.

  • C-N Stretching (1250-1350 cm⁻¹): This absorption is characteristic of aromatic amines.

  • C-Cl and C-F Stretching (1000-1400 cm⁻¹): The carbon-halogen stretching vibrations will appear in the fingerprint region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to yield a distinct molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 160. Due to the presence of the chlorine-37 isotope, a smaller peak at m/z 162 (M+2) with an intensity of approximately one-third of the main peak will be present, which is a clear indicator of a single chlorine atom in the molecule.[8]

  • Fragmentation: Common fragmentation pathways for aromatic amines and halogenated compounds include the loss of small molecules like HCN and halogen radicals (Cl•).

Safety and Handling

While a specific safety data sheet for this compound is not widely available, it should be handled with the standard precautions for aromatic amines and halogenated compounds. It is advisable to consult the safety data sheets for structurally similar compounds, such as 3-chloro-4-fluoroaniline.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. While comprehensive experimental data on its physicochemical properties are not extensively published, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols and understanding the predicted spectral properties, researchers can confidently utilize this compound in their synthetic endeavors, contributing to the advancement of medicinal chemistry.

References

  • Biddulph, G. (n.d.). New Journal of Chemistry Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • LookChem. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

  • Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals. Retrieved from [Link]

  • Iowa State University. (2013, March 19). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • ResearchGate. (n.d.). Handbook of Solubility Data for Pharmaceuticals. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

  • University of Isfahan. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • ResearchGate. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • ResearchGate. (2025, June 28). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-6-fluorobenzene-1,2-diamine. Retrieved from [Link]

  • ChemSrc. (2025, September 10). 3-Fluoro-1,2-benzenediamine. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-chloro-o-phenylenediamine. Retrieved from [Link]

Sources

3-Chloro-4-fluorobenzene-1,2-diamine molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Chloro-4-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated ortho-phenylenediamine (OPD) that serves as a critical building block in the synthesis of high-value compounds, particularly in the pharmaceutical and materials science sectors. Its utility is derived from the unique interplay of its vicinal amine functionalities and the electronic modulation provided by the chloro and fluoro substituents. This guide provides a comprehensive analysis of its molecular structure, conformational preferences, and the underlying chemical principles that dictate its reactivity. We will explore a robust synthetic protocol, detail the expected spectroscopic signatures for structural verification, and delve into the conformational landscape governed by intramolecular hydrogen bonding. Furthermore, a theoretical framework for computational analysis is presented, alongside a discussion of its application in the synthesis of heterocyclic scaffolds relevant to drug discovery.

Synthesis and Structural Elucidation

The reliable synthesis and unambiguous characterization of this compound are foundational for its application in multi-step synthetic campaigns. The most common and efficient route involves the reduction of a corresponding nitroaniline precursor.

Proposed Synthetic Protocol

The synthesis of this compound can be effectively achieved via the chemical reduction of 3-chloro-4-fluoro-2-nitroaniline. This method, adapted from established procedures for analogous compounds, utilizes a robust reducing agent to selectively convert the nitro group to an amine without affecting the halogen substituents.[1]

Experimental Protocol: Reduction of 3-Chloro-4-fluoro-2-nitroaniline

  • Preparation of Reducing Agent: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), carefully add hydrazine hydrate to an equal volume of 90% formic acid in an ice bath. This exothermic reaction generates the reducing species.

  • Reaction Setup: Dissolve the starting material, 3-chloro-4-fluoro-2-nitroaniline (1.0 eq.), in a suitable solvent such as methanol. To this solution, add zinc powder (2.0 eq.).[1]

  • Reduction: Slowly add the prepared hydrazine monoformate solution to the stirring suspension of the nitroaniline and zinc powder.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Upon completion, filter the reaction mixture to remove the zinc catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the resulting residue in a suitable organic solvent like dichloromethane and wash with a saturated brine solution to remove any remaining reducing agent. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the target this compound.[1]

G cluster_synthesis Synthetic Workflow Start 3-Chloro-4-fluoro-2-nitroaniline Reaction Reduction Reaction Start->Reaction Reagents Zinc Powder Hydrazine Monoformate Methanol Reagents->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Filtration & Concentration Monitoring->Workup Purification Liquid-Liquid Extraction Drying & Evaporation Workup->Purification Product This compound Purification->Product

Fig 1. Synthetic workflow for this compound.
Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, expected spectral characteristics can be predicted based on established principles and data from analogous structures.[2][3][4]

Table 1: Predicted Spectroscopic Data for this compound

TechniquePredicted ObservationsRationale and Key Insights
¹H NMR Three distinct signals in the aromatic region (approx. 6.5-7.5 ppm), likely appearing as doublets or doublets of doublets. A broad singlet for the two NH₂ groups (approx. 3.5-5.0 ppm).The chemical shifts and splitting patterns of the aromatic protons are dictated by their coupling to each other and to the ¹⁹F nucleus. The broadness of the amine proton signal is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.
¹³C NMR Six distinct signals for the aromatic carbons. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240 Hz). Other carbons will show smaller couplings (²JCF, ³JCF).The unique C-F coupling pattern is a definitive indicator of the fluorine's position on the aromatic ring. Chemical shifts are influenced by the electronegativity of all substituents.
¹⁹F NMR A single resonance, typically reported relative to a standard like CFCl₃. The signal will be split by coupling to adjacent aromatic protons.¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent tool for confirming the identity and purity of fluorinated compounds.[5] The coupling patterns can provide definitive structural information.[6]
IR Spectroscopy Two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. The positions of these bands are lower than expected for a "free" amine due to intramolecular hydrogen bonding.[7] Aromatic C-H stretches above 3000 cm⁻¹, and a C-F stretch around 1200-1300 cm⁻¹.The presence of two N-H bands corresponds to the symmetric and asymmetric stretching modes. The shift to lower wavenumbers is a strong indicator of the intramolecular N-H···N hydrogen bonding discussed in the next section.[7][8]

Molecular Structure and Conformation

The biological activity and synthetic utility of a molecule are intrinsically linked to its three-dimensional structure. For this compound, the conformation is primarily dictated by a stabilizing intramolecular hydrogen bonding network.

The Role of Intramolecular Hydrogen Bonding

A seminal feature of o-phenylenediamines is the formation of dual, intramolecular hydrogen bonds between the two adjacent amino groups.[7][8] Infrared spectroscopic studies on partially deuterated OPDs have shown conclusively that one N-H bond of each amino group acts as a hydrogen bond donor, while the lone pair on the nitrogen of the neighboring amino group acts as the acceptor.[7] This results in a pseudo-six-membered ring structure that significantly restricts the free rotation of the amino groups, imparting a degree of planarity to the N-C-C-N dihedral angle.

This "double" hydrogen bond system, where each NHD group is equivalent and serves as both a proton donor and acceptor, is a key stabilizing feature.[7] The electron-withdrawing nature of the chlorine and fluorine substituents is expected to slightly increase the acidity of the N-H protons, potentially strengthening this interaction compared to the unsubstituted parent compound.

Fig 2. Schematic of the stabilizing intramolecular hydrogen bonds.
Computational Modeling Approach

In the absence of single-crystal X-ray diffraction data, computational chemistry provides a powerful avenue for investigating the molecule's lowest energy conformation. Density Functional Theory (DFT) is the method of choice for such an analysis, balancing computational cost with high accuracy.

Protocol: DFT-Based Conformational Analysis

  • Structure Input: A 2D sketch of this compound is used to generate an initial 3D structure.

  • Geometry Optimization: The structure is optimized using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the local energy minimum on the potential energy surface.[9] This process refines bond lengths, bond angles, and dihedral angles to yield the most stable conformation.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum and not a transition state.

  • Property Calculation: Once the stable conformer is identified, properties such as NMR chemical shifts (using the GIAO method) and molecular orbital energies (HOMO/LUMO) can be calculated and compared with experimental data or used to predict reactivity.[10][11]

G cluster_dft Computational Workflow (DFT) Input Initial 3D Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes Minimum Stable Conformer (Local Minimum) Check->Minimum No Properties Calculate Properties (NMR, HOMO/LUMO, etc.) Minimum->Properties

Fig 3. Workflow for computational conformational analysis.

Reactivity and Application in Heterocyclic Synthesis

The primary value of this compound lies in its utility as a precursor to complex heterocyclic systems, which form the core of many active pharmaceutical ingredients (APIs).[12] The o-diamine moiety is a potent binucleophile, readily undergoing condensation reactions with 1,2-dielectrophiles.

Synthesis of Benzimidazoles

A paramount application of OPDs is the Phillips condensation reaction to form benzimidazoles. This involves reacting the diamine with an aldehyde or a carboxylic acid (or its derivative).[13][14] The reaction typically proceeds by initial formation of a Schiff base, followed by intramolecular cyclization and subsequent aromatization.

The halogen substituents on the benzimidazole product, originating from the diamine precursor, are crucial for modulating the final molecule's properties. The chloro and fluoro groups can influence:

  • Pharmacokinetics: Halogens, particularly fluorine, can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.

  • Binding Affinity: The electron-withdrawing nature of halogens can alter the pKa of the benzimidazole nitrogens and create favorable dipole or halogen-bonding interactions with a biological target.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

G cluster_reaction Benzimidazole Synthesis Diamine 3-Chloro-4-fluoro- benzene-1,2-diamine Condensation Condensation (Acid Catalyst) Diamine->Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Condensation Intermediate Schiff Base Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Aromatization Oxidative Aromatization Cyclization->Aromatization Product Substituted Benzimidazole Aromatization->Product

Fig 4. Reaction pathway for the synthesis of benzimidazoles.

Conclusion

This compound is a strategically important synthetic intermediate whose value is deeply rooted in its molecular structure. Its conformation is largely governed by a stabilizing network of intramolecular N-H···N hydrogen bonds, which enforces a pseudo-planar arrangement of the reactive diamine functionality. This pre-organization, combined with the powerful electronic influence of the chlorine and fluorine substituents, makes it an ideal precursor for the synthesis of benzimidazoles and other heterocyclic compounds. A thorough understanding of its synthesis, spectroscopic properties, and conformational behavior, as outlined in this guide, is essential for researchers aiming to leverage this versatile building block in drug discovery and advanced materials development.

References

  • Krueger, P. J. Intramolecular hydrogen bonds and the orientation of amino groups in o-phenylenediamines. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v67-155][7][8]

  • Hansen, P. E. A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272583/][15]

  • ChemicalBook. 4-CHLORO-5-FLUORO-O-PHENYLENEDIAMINE | 139512-70-2. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5245842.htm][1]

  • BLDpharm. This compound | 132915-81-2. BLDpharm. [URL: https://www.bldpharm.com/products/132915-81-2.html][16]

  • PubChem. 3-Chloro-6-fluorobenzene-1,2-diamine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/99770080][17]

  • ChemScene. This compound. ChemScene. [URL: https://www.chemscene.com/products/3-Chloro-4-fluorobenzene-1-2-diamine-132915-81-2.html][18]

  • Guidechem. 4-CHLORO-5-FLUORO-O-PHENYLENEDIAMINE 139512-70-2 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/4-chloro-5-fluoro-o-phenylenediamine-139512-70-2.html]
  • Hartley, C. S., et al. Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo201064j][19]

  • MySkinRecipes. This compound. MySkinRecipes. [URL: https://myskinrecipes.com/shop/analytical-chemicals/pharmaceutical-intermediates/neurological-intermediates/aromatic-amines/aniline-derivatives/3-chloro-4-fluorobenzene-1-2-diamine][12]

  • BenchChem. Spectroscopic analysis of N'-(4-fluorophenyl)butanediamide (NMR, IR, Mass Spec). BenchChem. [URL: https://www.benchchem.com/product/bchm2204001/technical-guide][2]

  • ChemicalBook. 4-Chloro-o-phenylenediamine(95-83-0) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/95-83-0_1HNMR.htm][3]

  • ChemicalBook. 3-Chloro-4-fluoronitrobenzene(350-30-1) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/350-30-1_1HNMR.htm][4]

  • Hartley, C. S., et al. Conformational analysis of o-phenylenes: helical oligomers with frayed ends. The Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/21082848/][10]

  • Rusińska-Roszak, D., et al. Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules. [URL: https://www.mdpi.com/1420-3049/22/3/481][20][21]

  • ResearchGate. Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. ResearchGate. [URL: https://www.researchgate.net/publication/334965259_Spectroscopic_single_crystal_XRD_structure_DFT_and_molecular_dynamics_investigation_of_1-3-Chloro-4-fluorophenyl-3-3-trifluoromethylphenylthiourea][11]

  • Gerwick, W. H. Fluorine NMR. University of California, San Diego. [URL: https://gerwick.scripps.edu/lectures/chem224/nmr_fluorine.pdf][5]

  • Nordmann. 3-Chlorobenzene-1,2-diamine. Nordmann. [URL: https://nordmann.global/en/products-and-services/p/3-chlorobenzene-1-2-diamine-cas-28048-87-5][22]

  • Prensip Journals. Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Prensip Journals. [URL: https://www.prensip.com/article/view/10041][9]

  • Hehre, W. J., et al. A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc01655a]

  • Kirschner, K. N., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5460209/][6]

  • McKinney, J. D., et al. Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. Toxicology and Applied Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/6823573/][23]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. ijppr.humanjournals.com. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2012/09/4.pdf][13]

  • ResearchGate. Reaction of o-phenylenediamine with aldehydes. ResearchGate. [URL: https://www.researchgate.net/figure/Reaction-of-o-phenylenediamine-with-aldehydes_tbl2_273449102][14]

Sources

solubility of 3-Chloro-4-fluorobenzene-1,2-diamine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of 3-Chloro-4-fluorobenzene-1,2-diamine in Organic Solvents

Executive Summary

This compound is a substituted aromatic diamine that serves as a critical building block in medicinal chemistry and materials science. Its utility in the synthesis of pharmaceuticals, particularly in the development of complex heterocyclic compounds, necessitates a thorough understanding of its physicochemical properties.[1] Among these, solubility in organic solvents is a paramount parameter that dictates reaction kinetics, influences purification strategies such as crystallization, and is fundamental to formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a predictive framework based on its molecular structure and detailing robust experimental protocols for precise quantitative determination.

Introduction: The Significance of Solubility

The journey of a drug candidate from discovery to a viable pharmaceutical product is intrinsically linked to its physical and chemical properties. For an intermediate like this compound, solubility is not merely a physical constant but a critical variable that impacts process efficiency and product quality. Poor solubility can lead to challenges in achieving desired concentrations for chemical reactions, complicate purification processes, and ultimately hinder the development of effective drug formulations.[2][3][4] A comprehensive understanding of its behavior in various organic solvents is therefore essential for researchers, scientists, and drug development professionals to streamline synthesis, optimize purification, and ensure the successful progression of new chemical entities.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This principle is rooted in the nature and magnitude of intermolecular forces between the solute and the solvent. For this compound, the key structural features influencing its solubility are:

  • Hydrogen Bonding : The presence of two primary amino groups (-NH₂) allows the molecule to act as both a hydrogen bond donor and acceptor. This capability strongly favors solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, DMF).[5]

  • Dipole-Dipole Interactions : The electronegative chlorine and fluorine atoms, along with the nitrogen atoms of the amino groups, create a significant molecular dipole. This allows for strong dipole-dipole interactions with polar solvents.

  • Van der Waals Forces : The aromatic benzene ring contributes to the nonpolar character of the molecule, enabling van der Waals interactions with nonpolar solvents.[5]

The overall solubility of this compound in a given solvent is a balance between these competing forces. The strong polar interactions from the diamine functionality suggest good solubility in polar organic solvents, while the halogenated benzene ring may impart some solubility in less polar media.

cluster_solute This compound cluster_properties Structural Features cluster_forces Intermolecular Forces cluster_solvents Solvent Classes & Expected Solubility Solute Molecular Structure Amino Two Amino Groups (-NH₂) Solute->Amino Aromatic Halogenated Benzene Ring Solute->Aromatic HBond Hydrogen Bonding Amino->HBond Dominant Dipole Dipole-Dipole Amino->Dipole Aromatic->Dipole VdW Van der Waals Aromatic->VdW Dominant PolarProtic Polar Protic (e.g., Methanol, Ethanol) High Solubility HBond->PolarProtic PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) Good to High Solubility Dipole->PolarAprotic NonPolar Nonpolar (e.g., Toluene, Hexane) Low to Moderate Solubility VdW->NonPolar

Figure 1: Relationship between molecular structure and expected solubility.

Qualitative and Quantitative Solubility Profile

A comprehensive search of publicly available literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. This underscores the necessity for experimental determination for any specific application. However, based on the theoretical principles discussed and data for structurally similar aromatic amines, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleStrong hydrogen bonding interactions with the amino groups.
Polar Aprotic Acetone, AcetonitrileSolubleFavorable dipole-dipole interactions and potential for hydrogen bond acceptance.
DMSO, DMFVery SolubleHighly polar solvents capable of strong dipole-dipole interactions and hydrogen bond acceptance.
Nonpolar Toluene, HexaneSparingly SolubleLimited by the polarity mismatch; solubility driven by weaker Van der Waals forces with the aromatic ring.
Chlorinated Dichloromethane (DCM)Moderately SolubleIntermediate polarity allows for some interaction with both polar and nonpolar features of the molecule.

For precise process design and optimization, the following template can be used to organize experimentally determined quantitative solubility data.

Table 2: Template for Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
e.g., Methanol25Experimental DataCalculated DataShake-Flask
e.g., Toluene25Experimental DataCalculated DataShake-Flask
...............

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement approach.[6] The following protocol provides a detailed methodology for its implementation.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature incubator shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial. The key is to ensure a solid phase remains after equilibration, confirming saturation.

    • Accurately add a known volume of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours.[2][3]

    • Causality Check: A preliminary kinetic study can be performed by taking samples at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial or volumetric flask. This step is crucial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.

    • A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution by applying the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

start Start prep Step 1: Prepare Mixture (Excess Solute + Solvent) start->prep equilibrate Step 2: Equilibrate (Constant Temp. Shaking, 24-72h) prep->equilibrate settle Step 3: Settle (Allow excess solid to sediment) equilibrate->settle sample Step 4: Sample & Filter (Withdraw supernatant, filter with 0.45µm) settle->sample quantify Step 5: Quantify (HPLC or UV-Vis Analysis) sample->quantify calculate Step 6: Calculate Solubility quantify->calculate end End calculate->end

Figure 2: Experimental workflow for the Isothermal Shake-Flask method.

Safety Precautions

As with any chemical compound, proper safety protocols must be followed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for this compound for detailed hazard information and emergency procedures.[7][8][9]

Conclusion

References

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • MySkinRecipes. This compound. [Link]

Sources

thermal stability and decomposition of 3-Chloro-4-fluorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Chloro-4-fluorobenzene-1,2-diamine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a key substituted aniline derivative used as an intermediate in the synthesis of pharmaceuticals and other functional materials.[1] Its utility in multi-step syntheses, which often require elevated temperatures, necessitates a thorough understanding of its thermal stability and decomposition profile. This guide provides a comprehensive technical overview of the factors influencing the thermal stability of this compound, detailed protocols for its analytical evaluation, and a discussion of anticipated decomposition pathways. By synthesizing established principles of physical organic chemistry with standard analytical methodologies, this document serves as a practical resource for ensuring the safe and effective use of this important building block.

Introduction: The Significance of Thermal Stability in Synthesis

This compound is a valued intermediate in medicinal chemistry, primarily for its role in constructing complex heterocyclic compounds that form the core of novel drug candidates.[1] The presence of two adjacent amine groups, along with chloro and fluoro substituents, provides a unique chemical scaffold for building molecular complexity. However, these same functional groups dictate the molecule's thermal behavior.

Thermal stability is not an abstract parameter; it is a critical process variable that impacts:

  • Reaction Integrity: Uncontrolled decomposition can lead to the formation of impurities, reducing the yield and purity of the desired product.

  • Process Safety: Rapid, exothermic decomposition events can create a thermal runaway, posing significant safety hazards in a laboratory or manufacturing setting.

  • Storage and Shelf-Life: The compound's stability under various storage temperatures determines its long-term viability and purity.

This guide provides the theoretical grounding and practical methodologies to characterize and manage the thermal properties of this compound.

Theoretical Framework: Predicting Stability from Molecular Structure

The thermal stability of an aromatic compound is fundamentally linked to its molecular structure, including the nature and position of its substituents.[2] For this compound, the key influencers are the two amine groups and the two halogen atoms.

  • Aromatic System: The benzene ring itself provides a high degree of inherent stability due to electron delocalization.

  • Halogen Substituents (Cl, F): As electron-withdrawing groups, halogens can stabilize the aromatic ring by delocalizing charge and reducing electron density, which can increase the energy barrier for degradation.[2] Fluorine, in particular, forms a very strong C-F bond, making fluorinated aromatics generally more stable than their chlorinated counterparts.[3][4] The primary decomposition risk associated with these groups is dehalogenation at high temperatures.

  • Amine Substituents (-NH₂): The two adjacent amine groups are the most likely points of initial thermal degradation. Aromatic diamines are known to undergo thermal degradation through pathways such as intermolecular cyclization or polymerization.[5][6] The presence of two vicinal amine groups can facilitate intramolecular reactions, such as cyclization to form benzimidazole derivatives, a common reaction pathway for o-phenylenediamines.

Based on these principles, we can predict that the decomposition of this compound will likely be initiated at the diamine moiety, with subsequent or concurrent dehalogenation occurring at higher temperatures.

Experimental Characterization of Thermal Stability

A multi-faceted analytical approach is required to fully characterize the thermal stability and decomposition profile. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.

Thermogravimetric Analysis (TGA) for Mass Loss Characterization

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive method for determining the onset temperature of decomposition and quantifying mass loss events.

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

  • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot mass (%) vs. temperature (°C).

    • Determine the onset temperature of decomposition (Tonset) using the tangent method on the primary mass loss step.

    • Determine the temperature of 5% mass loss (Td5), a common metric for thermal stability.[7]

    • Quantify the residual mass (char yield) at the end of the experiment.

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate Instrument Weigh Weigh 5-10 mg Sample Calibrate->Weigh Purge Purge with N₂ Weigh->Purge Ramp Ramp 10°C/min to 600°C Purge->Ramp Plot Plot Mass vs. Temp Ramp->Plot Tonset Determine T-onset Plot->Tonset Td5 Determine Td5 Plot->Td5 Char Calculate Char Yield Plot->Char

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify melting points, phase transitions, and the exothermic or endothermic nature of decomposition.

  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp from 25 °C to a temperature exceeding the decomposition onset found by TGA (e.g., 350 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow (mW) vs. temperature (°C).

    • Identify the endothermic peak corresponding to the melting point (Tm).

    • Identify any sharp, exothermic peaks following the melt, which indicate decomposition. A sequence of a melting endotherm followed quickly by a decomposition exotherm is a common observation.[8]

Anticipated Results and Decomposition Pathways

While specific experimental data for this compound is not publicly available, a scientifically-grounded profile can be constructed based on related compounds.

Expected Thermal Profile

The following table summarizes the anticipated quantitative data from TGA and DSC analysis. The temperature ranges are estimates based on the known stability of halogenated aromatic diamines.[7]

ParameterAnalytical MethodAnticipated ValueSignificance
Melting Point (Tm)DSC90 - 120 °CIndicates the transition to the liquid phase.
Onset of Decomposition (Tonset)TGA / DSC200 - 250 °CThe temperature at which significant degradation begins.
5% Mass Loss Temp (Td5)TGA210 - 260 °CA standardized metric for comparing thermal stability.
Decomposition CharacterDSCExothermicThe decomposition process releases heat, indicating a potential for thermal runaway if not controlled.
Char Yield @ 600°CTGA15 - 30%High char yield is typical for aromatic compounds and suggests the formation of stable, cross-linked polymeric residues.
Proposed Decomposition Pathways

At elevated temperatures, this compound is likely to decompose via several competing pathways. The most probable initial step involves the reactive amine groups, followed by dehalogenation at higher energies.

  • Intramolecular Cyclization: The ortho-diamine configuration is primed for intramolecular condensation to form a 5-chloro-6-fluorobenzimidazole derivative, with the elimination of ammonia or hydrogen. This is a common and often favorable pathway for 1,2-phenylenediamines.

  • Intermolecular Condensation/Polymerization: The amine groups can react intermolecularly to form dimers and oligomers, leading to the formation of a cross-linked polymeric char. This is consistent with the thermal degradation mechanisms of other aromatic diamines.[6][9]

  • Dehalogenation and Fragmentation: At higher temperatures, cleavage of the C-Cl and C-F bonds will occur. This results in the release of hazardous gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF), a critical safety consideration.[10] Further fragmentation of the aromatic ring will produce carbon monoxide (CO) and carbon dioxide (CO₂) under oxidative conditions, along with oxides of nitrogen (NOx).

Decomposition_Pathway Start This compound Cyclization Cyclization Start->Cyclization ΔT Polymerization Polymerization Start->Polymerization ΔT Benzimidazole Benzimidazole Cyclization->Benzimidazole Polymer Polymer Polymerization->Polymer Gases Gases Benzimidazole->Gases Further Heating Polymer->Gases Further Heating

Safety and Handling Recommendations

Based on the predicted thermal profile and decomposition products, the following precautions are essential:

  • Avoid High Temperatures: When using this compound in reactions, maintain temperatures well below the anticipated Tonset of ~200 °C to minimize degradation and impurity formation.

  • Inert Atmosphere: Conduct high-temperature reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

  • Ventilation: All handling, especially heating, should be performed in a well-ventilated fume hood to avoid inhalation of any potentially volatile decomposition products. The release of HCl and HF gases upon decomposition is a significant hazard.[10]

  • Material Compatibility: Avoid contact with strong oxidizing agents, which could lower the decomposition temperature and increase the reaction's exothermicity.

Conclusion

This compound is a moderately stable aromatic compound. Its thermal decomposition is likely to initiate in the 200-250 °C range, driven by reactions of its vicinal diamine functionality, leading to cyclized and polymerized products. At higher temperatures, the release of corrosive and toxic gases (HCl, HF) is a primary concern. The analytical protocols and predictive insights provided in this guide enable researchers to confidently and safely handle this intermediate, ensuring the integrity of their synthetic processes and the safety of their laboratory environment. A thorough experimental analysis using TGA and DSC is strongly recommended for any process development involving this compound.

References

  • Vertex AI Search. (n.d.). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives.
  • SAMPE Digital Library. (2023). Influence of aryl ether substitution on polymerization and thermal degradation of diamine based polybenzoxazines.
  • MDPI. (n.d.). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins.
  • University of Kentucky UKnowledge. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
  • ACS Publications. (n.d.). The Synthesis and Thermal Degradation of Some Diketone-Diamine Polymers.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Chloro-4-fluorobenzaldehyde.
  • ResearchGate. (n.d.). Thermochemical Factors Affecting the Dehalogenation of Aromatics.
  • Sigma-Aldrich. (2024). Safety Data Sheet for Fluorobenzene.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Fluorobenzene-1,2-diamine.
  • Fisher Scientific. (2025). Safety Data Sheet for 1-Chloro-4-fluorobenzene.
  • ECHEMI. (n.d.). 3-Chloro-4-fluoronitrobenzene SDS.
  • ResearchGate. (n.d.). Influence of substituents in aromatic ring on the strength of halogen bonding in iodobenzene derivatives.
  • University of Texas at Austin. (n.d.). Thermal degradation of aqueous amines used for carbon dioxide capture.
  • Muhammad, R. N., & Gidado, A. S. (n.d.). Investigating the Effects of Mono-Halogen-Substitutions on the Electronic, Non-Linear Optical and Thermodynamic Properties of Perylene Based on Density Functional Theory.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). 3-Chloro-6-fluorobenzene-1,2-diamine.
  • ChemScene. (n.d.). This compound.
  • Biosynth. (n.d.). 4-Chloro-3-fluorobenzene-1,2-diamine.
  • CymitQuimica. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 3-Chloro-4-fluorobenzene -1,2-diamine.
  • Sigma-Aldrich. (n.d.). 3-Chloro-4-fluorobenzene -1,2-diamine.
  • Sigma-Aldrich. (n.d.). 3-Chloro-4-fluorobenzene -1,2-diamine.
  • Royal Society of Chemistry. (2023). Effects of halogen atom substitution on luminescent radical.
  • Prensip Journals. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences.
  • ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.

Sources

An In-depth Technical Guide to the Reactivity of 3-Chloro-4-fluorobenzene-1,2-diamine with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity of 3-chloro-4-fluorobenzene-1,2-diamine with various electrophiles. As a highly functionalized aromatic diamine, this compound is a valuable building block in medicinal chemistry and materials science. Understanding its reactivity is crucial for the strategic design of synthetic routes to novel molecular entities. This document delves into the theoretical underpinnings of its reactivity, predicts regiochemical outcomes of electrophilic aromatic substitution, and provides actionable experimental protocols for key transformations.

Introduction: A Molecule of Strategic Importance

This compound, with the CAS number 132915-81-2, is a substituted o-phenylenediamine that has garnered significant interest as a precursor in the synthesis of pharmaceuticals and other functional materials.[1][2] Its structure, featuring two adjacent amino groups, a chlorine atom, and a fluorine atom on a benzene ring, presents a unique and complex electronic and steric environment. This intricate arrangement of substituents governs its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions.

The primary utility of o-phenylenediamines lies in their role as synthons for the construction of heterocyclic systems, most notably benzimidazoles and quinoxalines.[3][4] These scaffolds are prevalent in a wide array of biologically active compounds. The substituents on the benzene ring of this compound allow for the fine-tuning of the physicochemical properties of the resulting heterocyclic products, making it a valuable intermediate in drug discovery programs.

Analysis of Substituent Effects and Predicted Regioselectivity

The reactivity of an aromatic ring towards electrophiles is profoundly influenced by the electronic and steric nature of its substituents. In this compound, we have a fascinating interplay of four substituents with distinct directing effects.

Electronic Effects of Substituents
  • Amino Groups (-NH₂): The two amino groups are powerful activating substituents. Through their strong +M (mesomeric) or +R (resonance) effect, they donate electron density to the aromatic ring, particularly at the ortho and para positions relative to themselves.[5][6] This significantly increases the nucleophilicity of the ring, making it highly susceptible to electrophilic attack.

  • Halogen Atoms (-Cl, -F): The chlorine and fluorine atoms are deactivating substituents due to their strong -I (inductive) effect, which withdraws electron density from the ring. However, they also possess a +M effect due to their lone pairs of electrons, which directs incoming electrophiles to the ortho and para positions.[7] For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring compared to benzene.[7]

Predicting the Site of Electrophilic Attack

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the cumulative directing effects of all four substituents. The two amino groups are the most powerful activating groups and will therefore be the primary determinants of the position of electrophilic attack.

Let's analyze the available positions for electrophilic substitution on the ring (positions 5 and 6):

  • Position 5: This position is ortho to the amino group at position 4 and meta to the amino group at position 3. It is also para to the chloro substituent and meta to the fluoro substituent.

  • Position 6: This position is para to the amino group at position 3 and meta to the amino group at position 4. It is also ortho to the chloro substituent and ortho to the fluoro substituent.

Considering the powerful ortho, para-directing nature of the amino groups, electrophilic attack is most likely to occur at the positions that are ortho or para to them. In this case, both available positions (5 and 6) are ortho or para to one of the amino groups.

To further refine our prediction, we must consider the synergistic and antagonistic effects of all substituents, as well as steric hindrance. The amino groups will strongly activate the ring, making the reaction proceed readily. The deactivating effect of the halogens will be largely overcome by the powerful activation of the two amino groups.

A critical consideration for reactions with highly activated anilines is the potential for over-reaction and side reactions, such as oxidation. Therefore, it is often necessary to protect the amino groups, typically as amides (e.g., acetamides), before carrying out the electrophilic substitution.[8] This moderation of the activating effect of the amino groups allows for more controlled reactions and often leads to cleaner product formation.

Key Electrophilic Substitution Reactions and Experimental Protocols

While specific experimental data for direct electrophilic aromatic substitution on this compound is limited in the public domain, we can extrapolate from the reactivity of closely related substituted anilines and o-phenylenediamines to provide robust and reliable experimental protocols.

Nitration

Direct nitration of anilines can be problematic due to the oxidizing nature of the nitrating agents, which can lead to the formation of undesired byproducts. A common strategy is to first protect the amino groups as acetamides.

Protocol: Nitration of Acetanilide (as a model for protected this compound)

  • Protection of the Amino Groups:

    • Dissolve this compound (1 equivalent) in acetic anhydride.

    • Heat the mixture gently to form the diacetylated product.

    • Isolate the diacetylated compound by pouring the reaction mixture into water and collecting the precipitate.

  • Nitration of the Protected Diamine:

    • To a stirred solution of the diacetylated diamine in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at low temperature for a specified time.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Hydrolysis of the Acetyl Groups:

    • Heat the nitrated diacetylated compound in a mixture of concentrated sulfuric acid and water under reflux to hydrolyze the amide groups.

    • Neutralize the acidic solution with a base (e.g., NaOH) to precipitate the nitro-3-chloro-4-fluorobenzene-1,2-diamine.

    • Purify the product by recrystallization or column chromatography.

Halogenation (Bromination)

The high activation of the diamine ring makes it susceptible to polyhalogenation. To achieve monohalogenation, milder conditions and often protection of the amino groups are necessary.

Protocol: Bromination of o-Phenylenediamine (as a model system)

  • Protection (Optional but Recommended):

    • React this compound with acetic anhydride to form the diacetylated derivative as described in the nitration protocol.

  • Bromination:

    • Dissolve the (diacetylated) diamine in a suitable solvent such as acetic acid.

    • To this solution, add a solution of bromine in acetic acid dropwise at a controlled temperature.

    • Stir the reaction mixture until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into a solution of sodium bisulfite to quench any unreacted bromine.

  • Deprotection (if applicable):

    • Hydrolyze the acetyl groups using acidic or basic conditions as described for the nitration protocol.

Friedel-Crafts Acylation

Friedel-Crafts reactions are generally not successful with anilines because the amino groups are basic and react with the Lewis acid catalyst, deactivating the ring.[9][10] Therefore, protection of the amino groups is mandatory for this transformation.

Protocol: Friedel-Crafts Acylation of a Protected Diamine

  • Protection:

    • Protect the amino groups of this compound as their diacetyl derivatives.

  • Acylation:

    • Suspend the diacetylated diamine and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide).[1]

    • Add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise at a low temperature.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

  • Deprotection:

    • Hydrolyze the acetyl and the newly introduced acyl groups under appropriate acidic or basic conditions to reveal the acylated diamine.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a milder method for introducing a formyl group onto an electron-rich aromatic ring and is well-suited for anilines.[3][11]

Protocol: Vilsmeier-Haack Formylation

  • Preparation of the Vilsmeier Reagent:

    • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF).

  • Formylation:

    • To the pre-formed Vilsmeier reagent, add a solution of this compound in DMF.

    • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for several hours.

  • Work-up:

    • Cool the reaction mixture and pour it into a stirred mixture of ice and a base (e.g., sodium hydroxide or sodium acetate) to hydrolyze the intermediate iminium salt.

    • Extract the product with an organic solvent and purify by standard methods.[12]

Sulfonation

Sulfonation of anilines typically proceeds by heating with concentrated sulfuric acid. The initial reaction forms the anilinium salt, which then rearranges to the sulfonic acid upon heating.

Protocol: Sulfonation of Aniline (as a model system)

  • Reaction:

    • Carefully add concentrated sulfuric acid to this compound in a flask.

    • Heat the mixture in an oil bath at a high temperature (e.g., 180-190 °C) for several hours.[13]

  • Isolation:

    • Cool the reaction mixture and carefully pour it onto ice.

    • The sulfonated product, which is often an internal salt (zwitterion), may precipitate from the solution.

    • Collect the product by filtration and recrystallize from water.

Reactivity as a Dinucleophile: Synthesis of Heterocycles

While the focus of this guide is on electrophilic aromatic substitution, it is imperative to also consider the dominant reactivity of this compound as a dinucleophile. The two adjacent amino groups readily undergo condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines and with carboxylic acids or their derivatives to form benzimidazoles.

Synthesis of Quinoxalines

The reaction with 1,2-diketones is a straightforward and high-yielding method for the synthesis of substituted quinoxalines.

Protocol: Synthesis of a 6-Chloro-7-fluoroquinoxaline Derivative

  • Dissolve this compound (1 equivalent) and a 1,2-diketone (e.g., benzil) (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Heat the reaction mixture to reflux for a period of time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to allow the quinoxaline product to crystallize.

  • Collect the product by filtration and wash with a cold solvent.

Synthesis of Benzimidazoles

The Phillips condensation, involving the reaction of an o-phenylenediamine with a carboxylic acid, is a classic method for benzimidazole synthesis.

Protocol: Synthesis of a 5-Chloro-6-fluorobenzimidazole Derivative

  • Heat a mixture of this compound and a carboxylic acid (e.g., formic acid or acetic acid) in the presence of an acid catalyst (e.g., hydrochloric acid) at reflux.

  • After the reaction is complete, cool the mixture and neutralize it with a base (e.g., ammonia or sodium carbonate) to precipitate the benzimidazole product.

  • Collect the product by filtration and purify by recrystallization.

Data Presentation

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophilic ReactionPredicted Major Product(s)Rationale
Nitration5-Nitro-3-chloro-4-fluorobenzene-1,2-diamine and/or 6-Nitro-3-chloro-4-fluorobenzene-1,2-diamineThe powerful activating and ortho, para-directing amino groups dominate the directing effects. The exact ratio will depend on the interplay of electronics and sterics.
Bromination5-Bromo-3-chloro-4-fluorobenzene-1,2-diamine and/or 6-Bromo-3-chloro-4-fluorobenzene-1,2-diamineSimilar to nitration, the amino groups direct the incoming electrophile. Steric hindrance from the existing substituents will influence the ortho/para ratio.
Friedel-Crafts Acylation5-Acyl-3-chloro-4-fluorobenzene-1,2-diamine and/or 6-Acyl-3-chloro-4-fluorobenzene-1,2-diamineRequires protection of the amino groups. The directing effect of the resulting amide groups (ortho, para) will determine the position of acylation.
Vilsmeier-Haack Formylation5-Formyl-3-chloro-4-fluorobenzene-1,2-diamine and/or 6-Formyl-3-chloro-4-fluorobenzene-1,2-diamineA mild electrophilic substitution suitable for highly activated rings. Regioselectivity will be governed by the amino groups.
Sulfonation5-Sulfonyl-3-chloro-4-fluorobenzene-1,2-diamine and/or 6-Sulfonyl-3-chloro-4-fluorobenzene-1,2-diamineHigh temperatures are typically required. The directing effects of the amino groups will be the primary determinant of the product distribution.

Visualizations

Diagram 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Caption: Predicted sites of electrophilic attack on this compound.

Diagram 2: Workflow for the Synthesis of a Nitro Derivative

G General Workflow for Nitration start This compound protection Protection of Amino Groups (e.g., Acetylation) start->protection nitration Nitration (HNO₃/H₂SO₄) protection->nitration deprotection Hydrolysis of Protecting Groups nitration->deprotection product Nitro-3-chloro-4-fluorobenzene-1,2-diamine deprotection->product

Sources

A Theoretical and In-Silico Guide to 3-Chloro-4-fluorobenzene-1,2-diamine: A Computational Chemistry Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the computational analysis of 3-Chloro-4-fluorobenzene-1,2-diamine, a key intermediate in the synthesis of pharmaceuticals and functional materials.[1] Leveraging Density Functional Theory (DFT), this paper outlines the methodologies to predict its molecular structure, spectroscopic signatures, and electronic properties. The insights generated serve as a foundational dataset for researchers in drug development and materials science, enabling a deeper understanding of its reactivity, stability, and potential applications. This in-silico approach accelerates research by providing a robust predictive model, thereby minimizing experimental iterations and resource expenditure.

Introduction: The Significance of Substituted Benzene Diamines

This compound, with the molecular formula C₆H₆ClFN₂, is a halogenated aromatic amine that serves as a versatile building block in organic synthesis.[2] Its structural features, including the presence of two amine groups and halogen substituents, allow for the construction of complex heterocyclic compounds, making it a valuable precursor for novel drug candidates and functional materials.[1] Aromatic amines and their derivatives are of significant interest due to their diverse biological activities and applications in various industrial fields.[3][4]

The strategic placement of chloro and fluoro groups on the benzene ring, coupled with the ortho-diamine configuration, imparts unique electronic and steric properties to the molecule. These characteristics are pivotal in directing its reactivity in subsequent synthetic transformations, such as the formation of benzimidazoles, quinoxalines, and other heterocyclic systems that form the core of many pharmaceutical agents.

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful lens to scrutinize the molecular-level attributes of such compounds. By employing computational models, we can elucidate its geometric parameters, vibrational frequencies, electronic structure, and reactivity descriptors, which are often challenging to determine experimentally. This guide presents a detailed protocol for the in-silico characterization of this compound, providing a virtual roadmap for its synthetic manipulation and application.

Computational Methodology: A Self-Validating System

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a computational method that has proven to be highly effective for studying the electronic structure of molecules.[5][6] The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional in conjunction with a 6-311++G(d,p) basis set is predicated on its well-documented success in providing a balanced description of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic compounds.[6][7][8]

The computational workflow is designed to be a self-validating system. The initial step involves the optimization of the molecular geometry to its lowest energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Experimental Protocol: Computational Details

  • Software: All calculations are performed using the Gaussian 09 software suite or a comparable quantum chemistry package.[9][10]

  • Methodology: The molecular structure of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional.

  • Basis Set: The 6-311++G(d,p) basis set is employed for all atoms to ensure a high level of accuracy in the calculations. This basis set includes diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

  • Geometry Optimization: The geometry is optimized without any symmetry constraints, and the convergence criteria are set to the default values of the software.

  • Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

  • Electronic Property Calculations: Frontier Molecular Orbitals (HOMO and LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses are carried out on the optimized geometry to understand the electronic behavior and reactivity of the molecule.

Predicted Molecular Geometry and Structural Parameters

The optimized molecular structure of this compound is predicted to be planar, belonging to the Cₛ point group.[10] The presence of the electron-withdrawing chlorine and fluorine atoms and the electron-donating amine groups influences the bond lengths and angles of the benzene ring.

Table 1: Predicted Geometric Parameters of this compound

ParameterPredicted Value (Å or °)
C-C (aromatic)1.39 - 1.41
C-N~1.40
C-Cl~1.74
C-F~1.35
C-H~1.08
N-H~1.01
∠C-C-C118 - 122
∠C-C-N119 - 121
∠H-N-H~112

Note: These are expected values based on calculations of similar molecules and should be confirmed by specific calculations for the title compound.

Diagram 1: Computational Workflow

G cluster_input Input cluster_calculation DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output Output & Analysis start Initial Molecular Structure (this compound) opt Geometry Optimization start->opt freq Vibrational Frequency Analysis opt->freq elec Electronic Property Calculation opt->elec geom Optimized Geometry (Bond Lengths, Angles) freq->geom spectra Vibrational Spectra (IR, Raman) freq->spectra props Electronic Properties (HOMO, LUMO, MEP) elec->props

Caption: Workflow for the theoretical calculation of this compound.

Spectroscopic Signature Prediction

Vibrational Analysis (FT-IR and FT-Raman)

Theoretical vibrational analysis provides a powerful tool for interpreting experimental FT-IR and FT-Raman spectra. The calculated frequencies and intensities allow for the assignment of vibrational modes to specific functional groups and skeletal motions within the molecule.[7][11][12]

Table 2: Predicted Vibrational Frequencies and Assignments

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
N-H Stretching3400 - 3500Asymmetric and symmetric stretching of amine groups.
C-H Stretching (aromatic)3000 - 3100Stretching of C-H bonds on the benzene ring.
C=C Stretching (aromatic)1400 - 1600Skeletal vibrations of the benzene ring.
N-H Bending1550 - 1650Scissoring motion of the amine groups.
C-N Stretching1250 - 1350Stretching of the carbon-nitrogen bonds.
C-F Stretching1100 - 1250Stretching of the carbon-fluorine bond.
C-Cl Stretching600 - 800Stretching of the carbon-chlorine bond.
NMR Spectroscopy

Gauge-Independent Atomic Orbital (GIAO) calculations can be used to predict the ¹H and ¹³C NMR chemical shifts.[6] These theoretical values, when compared with experimental data, can aid in the structural confirmation of the synthesized compound.

Electronic Properties and Reactivity

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[13][14] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity.[13][14] A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amine groups and the aromatic ring, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the benzene ring, influenced by the electron-withdrawing halogen atoms, suggesting these areas are susceptible to nucleophilic attack.

Diagram 2: Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack.[9] For this compound, the MEP is expected to show negative potential (red and yellow regions) around the electronegative fluorine, chlorine, and nitrogen atoms, indicating these are sites for electrophilic attack. The regions of positive potential (blue) are likely to be found around the hydrogen atoms of the amine groups, making them susceptible to nucleophilic attack.

Non-Linear Optical (NLO) Properties

Halogenated aromatic compounds can exhibit significant non-linear optical (NLO) properties.[15] Theoretical calculations of the first-order hyperpolarizability (β) can provide insights into the potential of this compound for applications in optoelectronics.

Conclusion and Future Directions

This in-depth technical guide has outlined a robust computational framework for the theoretical characterization of this compound. The methodologies presented, rooted in Density Functional Theory, provide a predictive platform for understanding its structural, spectroscopic, and electronic properties. The generated data can significantly aid researchers in the rational design of novel pharmaceuticals and functional materials by providing a priori knowledge of the molecule's behavior.

Future work should focus on the experimental validation of these theoretical predictions. Synthesis of this compound followed by comprehensive spectroscopic characterization (FT-IR, FT-Raman, ¹H NMR, ¹³C NMR) would provide a valuable comparison with the calculated data. Furthermore, theoretical studies on the reaction mechanisms involving this diamine can offer deeper insights into its synthetic utility.

References

  • Breza, M. (2020). DFT study of the reaction sites of N,N '-substituted p-phenylenediamine antioxidants. [Source not explicitly provided, but related to DFT studies on phenylenediamines].
  • ResearchGate. (2016). Nonlinear Optical Properties of Halogenated Aniline Oligomers. Available at: [Link]

  • Puškárová, I., & Breza, M. (2017). Comparative DFT study of the effectiveness of p-phenylenediamine antioxidants through their coordination ability towards the late 1st row transition metals. Semantic Scholar. Available at: [Link]

  • Gargouri, A., & Jamoussi, B. (2023). Molecular-Level Insights into Meta-Phenylenediamine and Sulfonated Zinc Phthalocyanine Interactions for Enhanced Polyamide Membranes: A DFT and TD-DFT Study. National Institutes of Health. Available at: [Link]

  • Gargouri, A., & Jamoussi, B. (2023). Molecular-Level Insights into Meta-Phenylenediamine and Sulfonated Zinc Phthalocyanine Interactions for Enhanced Polyamide Membranes: A DFT and TD-DFT Study. ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Request PDF. (n.d.). TD-DFT calculations and two-dimensional poly (ortho phenylenediamine-co-meta-phenylene diamine) for polymeric solar cell applications. Available at: [Link]

  • Ertem, H. Y. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Prensip Journals. Available at: [Link]

  • ResearchGate. (n.d.). Structure of 3-chloro-4-fluoro-1,2,5-thiadiazole and numbering of atoms. Available at: [Link]

  • Ertem, H. Y. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. Prensip Journals. Available at: [Link]

  • PubChem. (n.d.). 3-Chloro-6-fluorobenzene-1,2-diamine. Available at: [Link]

  • PubChem. (n.d.). 3-Fluorobenzene-1,2-diamine. Available at: [Link]

  • ResearchGate. (n.d.). Aromatic Amino and Nitro–Amino Compounds and Their Halogenated Derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. Available at: [Link]

  • Ahsan, M. J., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. Available at: [Link]

  • NASA Technical Reports Server. (1998). Effect of halogenation on the nonlinear optical properties of porthyrin and substituted porphyrins. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Available at: [Link]

  • Semantic Scholar. (n.d.). MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD. Available at: [Link]

  • Muthu, S., et al. (2014). Vibrational spectra of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide: combined experimental and theoretical studies. PubMed. Available at: [Link]

  • RCS Research Chemistry Services. (n.d.). Integrating QM HOMO/LUMO/¹³C NMR Calculations. Available at: [Link]

  • Recent Research in Science and Technology. (2011). Vibrational Spectroscopic Study and NBO Analysis On 2-Chloro-4, 6-Diamino-1,3,5-Triazine Using DFT Method. Available at: [Link]

  • ResearchGate. (n.d.). 3D optimized structures, HOMO, LUMO and energy gap of compounds CMP1, CMP2, CMP3 and CMP4. Available at: [Link]

  • Sharma, S., et al. (2019). DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. PubMed. Available at: [Link]

  • National Institutes of Health. (2021). Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Association between aromatic amines and serum neurofilament light chain as a biomarker of neural damage: a cross-sectional study from NHANES. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. Available at: [Link]

  • Request PDF. (n.d.). Probing the chemical landscape of 3,4-dichloro-1,2,5-thiadiazole: DFT calculations and biological activity insights. Available at: [Link]

  • Update Publishing House. (n.d.). View of Vibrational Spectroscopic Study and NBO Analysis On 2-Chloro-4, 6-Diamino-1,3,5-Triazine Using DFT Method. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-Chloro-4-fluorobenzene-1,2-diamine in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Chemistry

In the landscape of medicinal chemistry and materials science, the design of novel heterocyclic compounds remains a cornerstone of innovation. The strategic selection of starting materials is paramount to the successful and efficient construction of these complex architectures. 3-Chloro-4-fluorobenzene-1,2-diamine is a preeminent example of such a foundational scaffold.[1] Its utility stems from a unique combination of structural features: the ortho-diamine moiety, which is primed for cyclization reactions, and the strategically placed halogen substituents. The chloro and fluoro groups offer a powerful handle for modulating the electronic properties, lipophilicity, and metabolic stability of the resulting heterocyclic systems, making this diamine an invaluable precursor for developing new therapeutic agents and functional materials.[2][3][4]

This guide provides an in-depth exploration of the application of this compound in the synthesis of three critical classes of N-heterocycles: benzimidazoles, quinoxalines, and phenazines. We will delve into the underlying chemical principles, provide field-tested experimental protocols, and present data in a format designed for practical application in the research laboratory.

Part 1: Synthesis of 6-Chloro-7-fluoro-1H-benzimidazoles

Benzimidazoles are a privileged scaffold in drug discovery, forming the core of numerous approved drugs, including anti-ulcer and anti-viral agents.[5] The synthesis of 2-substituted benzimidazoles is most commonly achieved through the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[6] The reaction with aldehydes, in particular, offers a direct and atom-economical route.

The primary challenge in the direct condensation with aldehydes is the potential formation of complex mixtures. However, the use of a suitable catalyst can steer the reaction efficiently towards the desired 2-substituted benzimidazole. The mechanism involves the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the stable benzimidazole ring.

G cluster_workflow General Synthesis Workflow Diamine This compound Reaction Cyclocondensation Reaction Diamine->Reaction Reactant Electrophilic Partner (Aldehyde, Dicarbonyl, etc.) Reactant->Reaction Product Target Heterocycle (Benzimidazole, Quinoxaline, etc.) Reaction->Product

Caption: General workflow for heterocyclic synthesis.

Causality in Experimental Design:

The choice of catalyst is critical. While transition metal catalysts like copper(II) acetate have been used, simpler and greener alternatives such as ammonium chloride (NH₄Cl) have proven highly effective. NH₄Cl acts as a mild Brønsted acid catalyst, facilitating both the initial Schiff base formation and the subsequent cyclization step, often in a one-pot procedure. The use of ethanol as a solvent is advantageous due to its low toxicity and ability to dissolve both the reactants and the catalyst.

Data Summary: Benzimidazole Synthesis
EntryAldehyde (R-CHO)CatalystSolventTemp (°C)Yield (%)
1BenzaldehydeNH₄Cl (10 mol%)Ethanol80-90~85-95
24-ChlorobenzaldehydeNH₄Cl (10 mol%)Ethanol80-90~80-90
34-MethoxybenzaldehydeNH₄Cl (10 mol%)Ethanol80-90~88-96
43-BromobenzaldehydeNH₄Cl (10 mol%)Ethanol80-90~80
5Benzyl alcoholCo(II) complexToluene110Good to Excellent

Note: Yields are representative and may vary based on specific substrate and reaction scale. The Co(II) catalyzed reaction represents an alternative dehydrogenative coupling approach.

Detailed Protocol 1: Synthesis of 2-Aryl-6-chloro-7-fluoro-1H-benzimidazoles

Materials and Reagents:

  • This compound (1.0 mmol, 160.58 g/mol )

  • Substituted Aromatic Aldehyde (1.0 mmol)

  • Ammonium Chloride (NH₄Cl) (0.1 mmol, 53.49 g/mol )

  • Ethanol (Absolute, 10 mL)

  • Ethyl Acetate (for TLC and chromatography)

  • Hexane (for TLC and chromatography)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Column chromatography setup

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and ammonium chloride (0.1 mmol).

  • Add absolute ethanol (10 mL) to the flask.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate.

  • Heat the reaction mixture to 80-90°C and allow it to reflux with stirring.

  • Monitor the reaction progress using TLC (eluent: 2:1 v/v hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Add distilled water (20 mL) to the residue and stir for 15 minutes.

  • Collect the precipitated solid product by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the solid from ethanol or purify by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Synthesis of 6-Chloro-7-fluoroquinoxalines

Quinoxalines are another class of heterocycles with a broad spectrum of pharmacological activities, including anti-HIV and antimicrobial properties.[7][8][9] The most direct and widely used method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][10]

G cluster_mechanism Quinoxaline Formation Mechanism Reactants Diamine + 1,2-Dicarbonyl Intermediate1 Addition of first NH₂ to a carbonyl Reactants->Intermediate1 Condensation Intermediate2 Cyclization: Second NH₂ attacks remaining carbonyl Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Intermediate3 Dehydration (Loss of 2 H₂O) Intermediate2->Intermediate3 Product Aromatic Quinoxaline Ring Intermediate3->Product Aromatization

Caption: Mechanism of quinoxaline synthesis.

Causality in Experimental Design:

This condensation is often performed in solvents like ethanol or acetic acid at elevated temperatures.[7] However, modern methods have sought to improve conditions. For instance, using hexafluoroisopropanol (HFIP) as a solvent can significantly accelerate the reaction, allowing it to proceed at room temperature with high yields.[7] HFIP's strong hydrogen-bonding capability activates the dicarbonyl compound towards nucleophilic attack by the diamine. An alternative route involves the reaction with α-haloketones (e.g., phenacyl bromide) in the presence of a base like pyridine, proceeding through a condensation-oxidation sequence.[7][11]

Data Summary: Quinoxaline Synthesis
EntryDicarbonyl / KetoneCatalyst / ConditionsSolventTempYield (%)
1BenzilNoneHFIPRT~95[7]
2GlyoxalNi-nanoparticlesAcetonitrileRTGood
3Various diketonesNoneDichloromethaneReflux~90[7]
4Phenacyl bromidePyridine (10 mol%)THFRTExcellent[11]
5BenzilAlCuMoVP (catalyst)TolueneRT92[10]

Note: Yields are representative. RT = Room Temperature. HFIP = Hexafluoroisopropanol.

Detailed Protocol 2: Synthesis of 6-Chloro-7-fluoro-2,3-diphenylquinoxaline

Materials and Reagents:

  • This compound (1.0 mmol, 160.58 g/mol )

  • Benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol, 210.23 g/mol )

  • 1,1,1,3,3,3-Hexafluoroisopropan-2-ol (HFIP) (3 mL)

  • Ethyl Acetate (for work-up)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • 25 mL round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and benzil (1.0 mmol) in HFIP (3 mL).

  • Stir the resulting solution at room temperature. The reaction is typically very fast, often completing within 1 hour as noted in similar syntheses.[7]

  • Monitor the reaction by TLC until the starting diamine spot disappears.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or a hexane/ethyl acetate mixture.

  • Characterize the final product (6-chloro-7-fluoro-2,3-diphenylquinoxaline) using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.

Part 3: Synthesis of Chloro-Fluoro Substituted Phenazines

Phenazines are a class of nitrogen-containing heterocycles known for their diverse biological activities (antibacterial, antitumor) and applications as dyes and electronic materials.[12][13][14] Their synthesis generally involves the condensation of an o-phenylenediamine with a 1,2-dione, such as a 1,2-naphthoquinone, often under mild, metal-free conditions.[13]

The reaction of this compound with a suitable o-quinone would lead to the formation of a substituted dibenzo[a,c]phenazine. The reaction proceeds via a double condensation followed by an oxidative aromatization, similar to quinoxaline synthesis.

Conceptual Protocol 3: Synthesis of a Substituted Dibenzo[a,c]phenazine

Materials and Reagents:

  • This compound (1.0 mmol)

  • 1,2-Naphthoquinone (1.0 mmol)

  • Potassium Persulfate (K₂S₂O₈) (as oxidant, if needed)

  • Acetic Acid / Water solvent system

Procedure Outline:

  • Dissolve the 1,2-naphthoquinone in a mixture of acetic acid and water.[13]

  • Add the this compound to the solution.

  • In some protocols, an oxidant like K₂S₂O₈ is added to facilitate the reaction.[13]

  • The mixture is stirred, often at room temperature or with gentle heating, for several hours (e.g., 12 h).[13]

  • Work-up would typically involve dilution with a suitable organic solvent (e.g., CH₂Cl₂), evaporation, and purification of the crude residue by column chromatography on silica gel.

This protocol is conceptual and would require optimization for this specific substrate, but it is based on established one-pot methods for phenazine synthesis.[13]

Conclusion

This compound stands out as a highly versatile and strategic precursor for constructing a diverse array of heterocyclic compounds. The protocols and data presented herein demonstrate its straightforward application in the synthesis of medicinally relevant benzimidazoles and quinoxalines under efficient and often mild conditions. The presence of the chloro and fluoro substituents provides a critical advantage for fine-tuning the biological and material properties of the final products, cementing the role of this diamine as a key tool for researchers in drug discovery and materials science.

References

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]

  • A green synthesis of benzimidazoles. Indian Journal of Chemistry. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Bioactive Heterocycles. ScholarWorks @ UTRGV. Available at: [Link]

  • Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids. ResearchGate. Available at: [Link]

  • Synthesis of dibenzo[a,c]phenazines. ResearchGate. Available at: [Link]

  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. National Center for Biotechnology Information. Available at: [Link]

  • Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. Available at: [Link]

  • One-pot synthesis of phenazines from 2-naphthols with 1, 2-diamines and its biological importance and binding studies. Indian Academy of Sciences. Available at: [Link]

  • Recent Advances in the Synthesis of Quinoxalines. Taylor & Francis Online. Available at: [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease. National Center for Biotechnology Information. Available at: [Link]

  • Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. PubMed Central. Available at: [Link]

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available at: [Link]

  • Synthesis method of phenazine-2,3-diamine hydrochloride. Google Patents.
  • Synthesis of Bioactive Heterocycles. De Gruyter. Available at: [Link]

  • Biorelevant fluorine-containing N-heterocycles. ResearchGate. Available at: [Link]

  • Multicomponent Synthesis: Bioactive Heterocycles. DOKUMEN.PUB. Available at: [Link]

  • Reactions of heterocyclic chemistry. Slideshare. Available at: [Link]

  • FLUORINATED HETEROCYCLIC COMPOUNDS. Wiley Online Library. Available at: [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines. Royal Society of Chemistry. Available at: [Link]

Sources

Application Note: 3-Chloro-4-fluorobenzene-1,2-diamine as a Privileged Building Block for Heterocyclic Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the application of 3-Chloro-4-fluorobenzene-1,2-diamine as a strategic building block in the synthesis of high-value heterocyclic compounds for pharmaceutical development. We explore the inherent chemical advantages conferred by its unique substitution pattern and provide validated, step-by-step protocols for the synthesis of key pharmaceutical scaffolds, including substituted benzimidazoles and quinoxalines. The causality behind experimental choices, the significance of the resulting molecular frameworks in drug discovery, and supporting data are discussed to provide researchers with actionable insights.

Introduction: The Strategic Value of Halogenated Phenylenediamines

In the landscape of medicinal chemistry, the design of novel therapeutic agents frequently relies on the use of "privileged scaffolds"—molecular cores that can interact with multiple biological targets. Nitrogen-containing heterocycles, such as benzimidazoles and quinoxalines, represent a major class of such scaffolds.[1][2][3] The starting material used to construct these rings is therefore of critical importance.

This compound has emerged as a particularly valuable precursor for several reasons.[4] The vicinal diamine functionality is primed for cyclocondensation reactions, providing a reliable entry into fused heterocyclic systems.[5][6] More importantly, the chloro and fluoro substituents on the benzene ring are not mere placeholders; they are strategic elements that can profoundly influence a drug candidate's profile:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its introduction can block sites of oxidative metabolism, thereby increasing the half-life of a drug.[7]

  • Lipophilicity and Permeability: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.

  • Binding Affinity: The electronegativity of fluorine and chlorine can lead to favorable electrostatic interactions (including hydrogen bonds and dipole-dipole interactions) with amino acid residues in a target protein's binding pocket, potentially increasing potency.[7][8]

This guide details the practical application of this building block, offering robust protocols for synthesizing key heterocyclic cores that are prevalent in modern pharmaceuticals.

Physicochemical Properties & Reactivity Profile

The reactivity of this compound is dominated by the nucleophilicity of its two adjacent amino groups. The electron-withdrawing nature of the halogen substituents slightly reduces the basicity of the amines compared to unsubstituted o-phenylenediamine, but they remain highly effective nucleophiles for condensation reactions.

PropertyValue
CAS Number 132915-81-2[9]
Molecular Formula C₆H₆ClFN₂[9]
Molecular Weight 160.58 g/mol [4][9]
Appearance Off-white to light brown solid
Purity ≥95-98% (typical)[4][9]
Storage 4°C, protect from light[9][10]

The presence of both chloro and fluoro groups allows for potential downstream modifications via nucleophilic aromatic substitution, although the primary utility of this reagent lies in its role as a precursor for heterocyclic ring formation.

Synthetic Application: Synthesis of Key Heterocyclic Scaffolds

The most common and powerful application of this compound is in cyclocondensation reactions to form fused six- and five-membered rings.

Protocol: Synthesis of 5-Chloro-6-fluoro-2-substituted-1H-benzimidazoles

Benzimidazoles are a cornerstone scaffold in medicinal chemistry, found in drugs such as proton-pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole). The reaction of an o-phenylenediamine with an aldehyde, followed by oxidative cyclization, is a direct and efficient method for their synthesis.[2][11][12]

This compound + Aldehyde → 5-Chloro-6-fluoro-2-substituted-1H-benzimidazole

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.60 g, 10 mmol) and 4-chlorobenzaldehyde (1.47 g, 10.5 mmol) in ethanol (40 mL).

  • Reaction Initiation: To the stirred solution, add sodium metabisulfite (Na₂S₂O₅) (1.90 g, 10 mmol) as a mild oxidizing agent.

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate. If not, slowly add cold water (50 mL) to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with a cold 1:1 ethanol/water solution (2 x 20 mL), and then with cold water (2 x 20 mL).

  • Drying: Dry the purified solid under vacuum at 50°C to yield 2-(4-chlorophenyl)-5-chloro-6-fluoro-1H-benzimidazole.

EntryAldehydeOxidant/CatalystSolventTime (h)Yield (%)
1BenzaldehydeNa₂S₂O₅Ethanol4~90%
24-MethoxybenzaldehydeH₂O₂/HClAcetonitrile2~92%[11]
34-NitrobenzaldehydeAir (O₂)DMSO12~85%
44-ChlorobenzaldehydeNa₂S₂O₅Ethanol4~88%

Yields are representative and may vary based on specific reaction scale and purification efficiency.

benzimidazole_synthesis cluster_0 Reaction Setup A 3-Chloro-4-fluoro- benzene-1,2-diamine E Mix & Stir A->E B Substituted Aldehyde B->E C Ethanol (Solvent) C->E D Na2S2O5 (Oxidant) D->E F Reflux at 80°C (4 hours) E->F G Cool & Precipitate (add H2O) F->G H Filter & Wash G->H I Dry Under Vacuum H->I J Final Product: 5-Chloro-6-fluoro- 2-substituted-benzimidazole I->J

Caption: Workflow for the synthesis of 2-substituted benzimidazoles.

Protocol: Synthesis of 6-Chloro-7-fluoro-2,3-disubstituted-quinoxalines

Quinoxalines are another vital heterocyclic scaffold, known for their broad range of biological activities, including applications as anticancer agents, antivirals, and kinase inhibitors.[6][13] The classical and most reliable method for their synthesis is the condensation of an o-phenylenediamine with an α-dicarbonyl compound (the Hinsberg quinoxaline synthesis).[1][5]

This compound + α-Dicarbonyl Compound → 6-Chloro-7-fluoro-2,3-disubstituted-quinoxaline

  • Reagent Preparation: In a 50 mL round-bottom flask, combine this compound (0.80 g, 5 mmol) and benzil (1.05 g, 5 mmol).

  • Solvent and Catalyst: Add ethanol (25 mL) followed by 2-3 drops of glacial acetic acid to catalyze the condensation.

  • Thermal Cyclization: Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours. The reaction is often accompanied by a color change. Monitor by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the flask to room temperature. The product, 6-chloro-7-fluoro-2,3-diphenylquinoxaline, will typically crystallize out of the solution.

  • Purification: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 60°C. Further purification can be achieved by recrystallization from ethanol if necessary.

Entryα-Dicarbonyl CompoundCatalystSolventTime (h)Yield (%)
1Glyoxal (40% in H₂O)NoneEthanol1>95%
2Biacetyl (2,3-Butanedione)Acetic AcidEthanol1.5~93%
3BenzilAcetic AcidEthanol2~95%
4Hexane-2,3,5-trioneAcetic AcidEthanol3~89%[6]

Yields are representative for this robust and high-yielding condensation reaction.

quinoxaline_synthesis cluster_1 Reaction Components R1 3-Chloro-4-fluoro- benzene-1,2-diamine P1 Combine Reagents R1->P1 R2 α-Dicarbonyl Compound (e.g., Benzil) R2->P1 R3 Ethanol/Acetic Acid R3->P1 P2 Reflux (2 hours) P1->P2 P3 Cool to Crystallize P2->P3 P4 Filter & Wash (Cold Ethanol) P3->P4 P5 Dry Product P4->P5 P6 Final Product: 6-Chloro-7-fluoro- 2,3-disubstituted-quinoxaline P5->P6

Caption: Workflow for the Hinsberg synthesis of substituted quinoxalines.

Impact on Drug Discovery & Development

The heterocyclic scaffolds derived from this compound are of significant interest in pharmaceutical research. The specific 5-chloro-6-fluoro substitution pattern is particularly valuable for creating derivatives of known drugs or for generating new chemical entities with improved properties.

  • Kinase Inhibitors: Many small-molecule kinase inhibitors, used primarily in oncology, feature quinoxaline and benzimidazole cores. The halogens can form critical interactions in the ATP-binding pocket of kinases, enhancing selectivity and potency.

  • Central Nervous System (CNS) Agents: The ability of fluorine to increase lipophilicity and metabolic stability makes it a key feature in drugs designed to cross the blood-brain barrier. Indeed, this building block is noted for its use in developing active ingredients for drugs targeting CNS disorders.[4]

  • Antiviral and Antibacterial Agents: Fused nitrogen heterocycles are known to intercalate with DNA/RNA or inhibit key viral/bacterial enzymes. The specific electronic properties imparted by the chloro and fluoro groups can fine-tune this activity.

Conclusion

This compound is more than a simple reagent; it is a strategic building block that provides a direct route to high-value, halogenated heterocyclic scaffolds. The protocols outlined in this note demonstrate robust and efficient methods for synthesizing substituted benzimidazoles and quinoxalines. The inherent physicochemical advantages conferred by the chloro and fluoro substituents—such as enhanced metabolic stability and potential for increased binding affinity—make this diamine an indispensable tool for researchers, scientists, and professionals in the field of drug development. Its application facilitates the rapid generation of diverse compound libraries with a high potential for discovering next-generation therapeutic agents.

References

  • MySkinRecipes. (n.d.). This compound.
  • Yadav, G., & Singh, R. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • El-Malah, A. A., & Al-Harbi, N. A. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Retrieved from [Link]

  • Shaikh, I. N., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Molecular and Supramolecular Chemistry.
  • Siddiqui, N., et al. (2022). Recent achievements in the synthesis of benzimidazole derivatives. PubMed Central. Retrieved from [Link]

  • Sani, M. S., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (1983). EP0525019A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

  • Google Patents. (1981). EP0003344B1 - Process for the preparation of fluor benzenes.
  • Beilstein Journals. (2012). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from [Link]

  • MDPI Books. (n.d.). Modern Strategies for Heterocycle Synthesis. Retrieved from [Link]

  • Google Patents. (1994). WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • Iranian Journal of Pharmaceutical Research. (2010). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Retrieved from [Link]

  • Google Patents. (2006). CN1258519C - Method for co-production of 3-chloro-4-fluoroaniline and 2, 6-dichlorofluorobenzene.
  • Google Patents. (2015). CN103772210B - Method for catalysis synthesis of 1,3-diaminobenzene derivative by using cuprous dimethyl sulfide coordination compound.
  • University of Toronto. (2010). Synthesis of Heterocyclic Chiral Diamines and Use of Diamine-Based Chiral Guanidines to Determine Enantiopurity of Amino Acids. Retrieved from [Link]

  • PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,3,4-Oxadiazole and Heteroaromatic-Fused 1,2,4-Triazole Synthesis using Diverted Umpolung Amide Synthesis. Retrieved from [Link]

  • Frontiers. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]

Sources

Synthetic Protocols and Applications of 3-Chloro-4-fluorobenzene-1,2-diamine in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 3-Chloro-4-fluorobenzene-1,2-diamine

This compound is a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds, particularly those with applications in medicinal chemistry and drug development. The strategic placement of the chloro and fluoro substituents on the benzene ring, coupled with the reactive 1,2-diamine functionality, allows for the construction of complex molecular architectures with tunable electronic and steric properties. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the preparation of benzimidazoles, quinoxalines, and phenazines. The protocols detailed herein are designed for researchers and scientists in the field of organic synthesis and drug discovery, offering not only step-by-step instructions but also the underlying chemical principles and practical considerations that ensure successful and reproducible outcomes. The presence of halogen atoms in the final products often enhances their biological activity through mechanisms such as halogen bonding and improved pharmacokinetic profiles.[1]

I. Synthesis of 6-Chloro-5-fluoro-1H-benzo[d]imidazoles: Accessing a Privileged Scaffold

The benzimidazole moiety is a cornerstone in medicinal chemistry, found in a variety of clinically used drugs.[2] The synthesis of 6-chloro-5-fluoro-1H-benzo[d]imidazoles from this compound can be efficiently achieved through condensation with various carbonyl compounds, most notably carboxylic acids (Phillips-Ladenburg synthesis) or aldehydes (Weidenhagen synthesis).[3][4][5]

A. Phillips-Ladenburg Synthesis with Formic Acid

This method provides a direct route to the parent 6-chloro-5-fluoro-1H-benzo[d]imidazole, a key intermediate for further functionalization. The reaction involves the condensation of the diamine with formic acid, which serves as the source of the C2 carbon of the imidazole ring.

Phillips_Ladenburg cluster_conditions diamine This compound intermediate N-(2-amino-3-chloro-4-fluorophenyl)formamide diamine->intermediate Condensation formic_acid Formic Acid (HCOOH) benzimidazole 6-Chloro-5-fluoro-1H-benzo[d]imidazole intermediate->benzimidazole Intramolecular Cyclization (-H₂O) HCl 4M HCl (reflux)

Caption: Phillips-Ladenburg synthesis of 6-chloro-5-fluoro-1H-benzo[d]imidazole.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add a 4M aqueous solution of hydrochloric acid, followed by formic acid (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a 10% aqueous solution of sodium hydroxide until a pH of 7-8 is reached.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude 6-chloro-5-fluoro-1H-benzo[d]imidazole.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Expert Insights: The use of a mineral acid like HCl is crucial as it protonates the carbonyl group of formic acid, making it more electrophilic and facilitating the initial nucleophilic attack by one of the amino groups of the diamine. The subsequent intramolecular cyclization is driven by the formation of a stable aromatic benzimidazole ring.

B. Weidenhagen Synthesis with Aromatic Aldehydes

This approach allows for the direct installation of a substituent at the 2-position of the benzimidazole ring. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization.

Weidenhagen_Synthesis cluster_conditions diamine This compound schiff_base Schiff Base Intermediate diamine->schiff_base Condensation aldehyde Aromatic Aldehyde (R-CHO) benzimidazole 2-Aryl-6-chloro-5-fluoro-1H-benzo[d]imidazole schiff_base->benzimidazole Oxidative Cyclization oxidant Oxidizing Agent (e.g., NaHSO₃) solvent Solvent (e.g., DMF)

Caption: Weidenhagen synthesis of 2-substituted 6-chloro-5-fluoro-1H-benzimidazoles.

Detailed Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add the desired aromatic aldehyde (1.0 eq).

  • Catalyst/Oxidant Addition: Add an oxidizing agent like sodium bisulfite (NaHSO₃) or copper(II) acetate.

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Expert Insights: The choice of oxidizing agent is critical to prevent the formation of over-reduced side products. The reaction conditions can be tuned based on the reactivity of the aldehyde; electron-withdrawing groups on the aldehyde may require more forcing conditions.

Biological Activity of 6-Chloro-5-fluoro-benzimidazole Derivatives

The incorporation of the 6-chloro-5-fluoro substitution pattern into the benzimidazole scaffold has been shown to impart significant biological activities, particularly in the realms of anticancer and antimicrobial research.

Compound ClassTarget Organism/Cell LineBiological ActivityIC₅₀ / MIC (µM)Reference
2-Aryl-6-chloro-1H-benzimidazolesE. coli, S. aureusAntibacterial2 - 16
N-substituted-6-chloro-1H-benzimidazolesVarious cancer cell linesAnticancer1.84 - 10.28
5,6-Dichloro-2-pentafluoroethylbenzimidazoleBreast and prostate cancer cell linesAnticancerNot specified[6]

II. Synthesis of 6-Chloro-7-fluoroquinoxalines: Building Blocks for Antiviral and Anticancer Agents

Quinoxalines are another class of nitrogen-containing heterocycles with a wide range of pharmacological properties. The synthesis of 6-chloro-7-fluoroquinoxalines from this compound is typically achieved by condensation with a 1,2-dicarbonyl compound.

A. Condensation with 1,2-Dicarbonyls

This is the most direct and widely used method for the synthesis of quinoxalines. The reaction is generally high-yielding and proceeds under mild conditions.

Quinoxaline_Synthesis cluster_conditions diamine This compound quinoxaline 6-Chloro-7-fluoro-2,3-diarylquinoxaline diamine->quinoxaline Condensation dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) solvent Solvent (e.g., Ethanol) catalyst Catalyst (e.g., Acetic Acid)

Caption: Synthesis of 6-chloro-7-fluoroquinoxalines via condensation with 1,2-dicarbonyls.

Detailed Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) and the 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq) in ethanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid.

  • Reaction Conditions: Reflux the reaction mixture for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often crystallize out of the solution.

  • Isolation: Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry.

  • Purification: If necessary, the product can be further purified by recrystallization from ethanol.

Expert Insights: The reaction is typically very clean and efficient. The acidic catalyst protonates one of the carbonyl groups, activating it for nucleophilic attack by the diamine. The subsequent cyclization and dehydration are rapid, leading to the stable aromatic quinoxaline ring system.

B. In-situ Generation of the Diamine and Subsequent Cyclization

In some cases, the this compound may be generated in-situ from a suitable precursor, such as N-(2-nitro-4-fluoro-5-chlorophenyl)acetamide, followed by condensation with a dicarbonyl compound.[7]

Insitu_Quinoxaline_Synthesis start N-(2-nitro-4-fluoro-5-chlorophenyl)acetamide reduction Reduction (e.g., SnCl₂/HCl) start->reduction diamine This compound (in-situ) reduction->diamine condensation Condensation diamine->condensation dicarbonyl 1,2-Dicarbonyl dicarbonyl->condensation quinoxaline 6-Chloro-7-fluoroquinoxaline derivative condensation->quinoxaline

Caption: In-situ generation and cyclization for quinoxaline synthesis.

Detailed Protocol:

  • Reduction of Nitro Group: To a solution of N-(2-nitro-4-fluoro-5-chlorophenyl)acetamide in a suitable solvent (e.g., ethanol), add a reducing agent such as tin(II) chloride in the presence of concentrated hydrochloric acid.

  • Reaction Conditions for Reduction: Stir the reaction mixture at room temperature or with gentle heating until the reduction of the nitro group is complete (monitored by TLC).

  • Neutralization and Extraction: Carefully neutralize the reaction mixture and extract the in-situ generated diamine into an organic solvent.

  • Condensation: To the solution containing the diamine, add the 1,2-dicarbonyl compound and a catalytic amount of acetic acid.

  • Reaction Conditions for Condensation and Work-up: Follow the procedure outlined in the previous protocol for the condensation and isolation of the quinoxaline product.

Expert Insights: This multi-step, one-pot procedure can be advantageous as it avoids the isolation of the potentially unstable diamine intermediate. Careful control of the reaction conditions during the reduction step is necessary to ensure complete conversion without side reactions.

Biological Activity of 6-Chloro-7-fluoroquinoxaline Derivatives

The 6-chloro-7-fluoroquinoxaline scaffold has been identified as a promising core for the development of novel therapeutic agents, particularly with antiviral and antimicrobial activities.

Compound ClassTargetBiological ActivityIC₅₀ / MIC (µM)Reference
6-Chloro-7-fluoroquinoxaline derivativesHIVAntiviral>11.78[7]
Fluoroquinolone derivativesGram-positive and Gram-negative bacteriaAntibacterialNot specified[8]

III. Synthesis of 6-Chloro-5-fluorophenazines: A General Approach

Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse biological activities, including antibiotic and antitumor properties. The synthesis of 6-chloro-5-fluorophenazines can be envisioned through the condensation of this compound with a suitable 1,2-dicarbonyl compound, often a quinone.

A. Condensation with o-Quinones

A general and effective method for phenazine synthesis involves the reaction of an o-phenylenediamine with an o-quinone.

Phenazine_Synthesis cluster_conditions diamine This compound phenazine Substituted 6-Chloro-5-fluorophenazine diamine->phenazine Condensation quinone o-Quinone (e.g., Phenanthrenequinone) solvent Solvent (e.g., Acetic Acid) conditions Reflux

Caption: General synthesis of 6-chloro-5-fluorophenazines.

Proposed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an appropriate o-quinone (e.g., phenanthrenequinone, 1.0 eq) in glacial acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of water.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Expert Insights: This reaction provides a straightforward entry into complex, fused polycyclic aromatic systems. The choice of the o-quinone will determine the substitution pattern on the resulting phenazine. The acidic medium facilitates the condensation and subsequent cyclization-aromatization cascade.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The protocols and insights provided in this guide demonstrate the straightforward and efficient access to 6-chloro-5-fluoro-substituted benzimidazoles, quinoxalines, and phenazines. The strategic incorporation of chlorine and fluorine atoms into these privileged scaffolds offers a powerful tool for modulating their biological activity, making this diamine an essential reagent in the arsenal of medicinal chemists and drug development professionals. Further exploration of the synthetic potential of this compound is likely to lead to the discovery of novel therapeutic agents with improved efficacy and pharmacological profiles.

References

  • Phillips, M. A. The Formation of Benzimidazoles. J. Chem. Soc.1928, 2393–2399.
  • Weidenhagen, R. Eine neue Synthese von Imidazolen. Ber. Dtsch. Chem. Ges. B1936, 69, 2263–2272.
  • Kłosiński, M., et al. Synthesis, antiprotozoal and anticancer activity of substituted 2-trifluoromethyl- and 2-pentafluoroethylbenzimidazoles. Eur. J. Med. Chem.2011, 46, 3327-3335.
  • Tran, P. T., et al. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Adv.2022, 12, 24357-24376.
  • Husain, A., et al.
  • El-Nassan, H. B. Synthesis and anticancer activity of novel benzimidazole and benzothiazole derivatives against HepG2 liver cancer cells. Med. Chem. Res.2012, 21, 2745-2753.
  • Bansal, Y., & Silakari, O. The therapeutic journey of benzimidazoles: A review. Bioorg. Med. Chem.2012, 20, 6208-6236.
  • Alam, M. M., et al. Note: A green synthesis of benzimidazoles. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.2013, 52B, 1154-1158.
  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
  • Heravi, M. M., et al. SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. SID.2009.
  • Sartori, G., et al. Product Class 15: Quinoxalines. Science of Synthesis, 2004, 16, 789-860.
  • Abu-Hashem, A. A. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry2015, 5, 14-56.
  • Hernandes, M. Z., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Eur. J. Med. Chem.2020, 187, 111927.
  • Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.2010.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Semantic Scholar.2014.

Sources

The Strategic Role of 3-Chloro-4-fluorobenzene-1,2-diamine in Modern Medicinal Chemistry: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Precursor in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is perpetual. Among the vast arsenal of synthetic building blocks, 3-Chloro-4-fluorobenzene-1,2-diamine has emerged as a cornerstone intermediate, particularly for the construction of complex heterocyclic systems. Its strategic disubstitution with both chloro and fluoro groups on the o-phenylenediamine core imparts unique electronic properties and metabolic stability to its derivatives. This guide provides an in-depth exploration of the utility of this versatile precursor, focusing on its application in the synthesis of bioactive benzimidazoles, including potent kinase inhibitors and antimicrobial agents. We will delve into the causality behind its synthetic applications and provide detailed, field-proven protocols for its use in drug development workflows.

The benzimidazole moiety, readily accessible from this compound, is considered a "privileged structure" in medicinal chemistry.[1] This is attributed to its structural resemblance to endogenous purine bases, allowing it to interact with a wide array of biological targets, including enzymes and receptors.[1] The resulting 5-chloro-6-fluoro-substituted benzimidazoles exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

Core Application: Synthesis of 5-Chloro-6-fluorobenzimidazoles

The primary application of this compound is in the synthesis of 5-chloro-6-fluorobenzimidazoles. The vicinal diamine functionality provides a reactive handle for condensation reactions with a variety of electrophilic partners, most commonly aldehydes and carboxylic acids (or their derivatives), to form the fused imidazole ring. This reaction, often proceeding via the Phillips condensation or related methods, is a robust and versatile route to this important heterocyclic core.

cluster_reactants Reactants cluster_conditions Reaction Conditions diamine This compound product 2-Substituted-5-chloro-6-fluorobenzimidazole diamine->product Condensation aldehyde Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) aldehyde->product catalyst Acid Catalyst (e.g., p-TsOH) or Dehydrating Agent catalyst->product solvent Solvent (e.g., EtOH, DMF) solvent->product heat Heat (Reflux) heat->product

Caption: General reaction scheme for the synthesis of 5-chloro-6-fluorobenzimidazoles.

The presence of the chloro and fluoro substituents on the benzene ring of the resulting benzimidazole is not merely incidental. These halogens play a crucial role in modulating the physicochemical and pharmacokinetic properties of the molecule. The electron-withdrawing nature of these groups can influence the pKa of the benzimidazole nitrogen atoms, affecting their ability to form hydrogen bonds with biological targets.[2] Furthermore, the C-F bond is known for its high strength, which can block sites of metabolic oxidation, thereby enhancing the metabolic stability and bioavailability of the drug candidate.[2]

Application I: Development of Novel Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer.[2] The benzimidazole scaffold has been successfully incorporated into numerous kinase inhibitors. The 5-chloro-6-fluoro substitution pattern derived from this compound can be strategically employed to target the ATP-binding site of kinases like BRAF and p38 MAP kinase.[2][4]

Rationale for Kinase Inhibition

The design of kinase inhibitors often involves creating molecules that can form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket. The benzimidazole core can act as a scaffold to present substituents that occupy hydrophobic pockets and interact with key residues. The chloro and fluoro groups can enhance binding affinity through favorable electrostatic and hydrophobic interactions and can also serve to orient the molecule within the active site. For instance, in the development of BRAF inhibitors, the benzimidazole moiety can occupy the allosteric hydrophobic back pocket of the kinase domain.[2]

Representative Protocol: Synthesis of a 2-(Pyridinyl)-5-chloro-6-fluorobenzimidazole Kinase Inhibitor Scaffold

This protocol describes a representative synthesis of a 2-(2-chloropyridin-4-yl)-5-chloro-6-fluoro-1H-benzo[d]imidazole, a scaffold that can be further elaborated into a variety of kinase inhibitors. This procedure is adapted from established methods for benzimidazole synthesis.[3]

Step 1: Condensation and Cyclization

  • Reaction Setup: To a solution of this compound (1.0 g, 6.23 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask, add 2-chloroisonicotinic acid (1.08 g, 6.85 mmol) and p-toluenesulfonic acid monohydrate (0.12 g, 0.62 mmol).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 8-12 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Filter the precipitate and wash with cold ethanol (2 x 10 mL). Dry the solid under vacuum to yield 2-(2-chloropyridin-4-yl)-5-chloro-6-fluoro-1H-benzo[d]imidazole. Further purification can be achieved by recrystallization from ethanol if necessary.

start Start dissolve Dissolve this compound, 2-chloroisonicotinic acid, and p-TsOH in Ethanol start->dissolve reflux Heat to Reflux (8-12 hours) dissolve->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Product Precipitates cool->precipitate filter_wash Filter and Wash with Cold Ethanol precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry end End: Purified Product dry->end

Caption: Experimental workflow for the synthesis of a kinase inhibitor scaffold.

Biological Activity of Related Benzimidazole Kinase Inhibitors

The following table summarizes the inhibitory activity of some benzimidazole derivatives against various kinases, demonstrating the potential of this scaffold.

Compound ClassTarget KinaseIC₅₀ (µM)Reference
5,6-Dichlorobenzimidazole derivative (10h)BRAFWT1.72[2]
5,6-Dichlorobenzimidazole derivative (10h)BRAFV600E2.76[2]
5,6-Dichlorobenzimidazole derivative (10h)VEGFR-21.52[2]
Imidazo[1,2-b]pyridazine derivative (16)p38 MAP kinase0.003[5]

Application II: Development of Novel Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Benzimidazole derivatives have a long history of use as antimicrobial and anthelmintic drugs. The 5-chloro-6-fluoro substitution pattern can enhance the antimicrobial potency of the benzimidazole core.

Rationale for Antimicrobial Activity

The mechanism of action of antimicrobial benzimidazoles can vary. They are known to inhibit microbial growth by interfering with essential cellular processes. For example, some derivatives have been shown to inhibit tubulin polymerization in fungi, while others may disrupt bacterial cell division or nucleic acid synthesis. The lipophilicity and electronic properties conferred by the halogen substituents can enhance cell permeability and target engagement.

Protocol: Synthesis of a 2-(Pyrazinyl)-5-chloro-6-fluorobenzimidazole Antimicrobial Scaffold

This protocol outlines the synthesis of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole, a compound with demonstrated antimicrobial potential.[6]

Step 1: Condensation Reaction

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 g, 6.23 mmol) and pyrazine-2-carboxaldehyde (0.74 g, 6.85 mmol) in N,N-dimethylformamide (DMF, 15 mL).

  • Catalyst Addition: Add a catalytic amount of magnesium chloride hexahydrate (MgCl₂·6H₂O, 0.13 g, 0.62 mmol).

  • Reaction Execution: Stir the mixture at room temperature for 24 hours. The reaction is an oxidative cyclization where atmospheric oxygen serves as the oxidant.

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). A precipitate will form.

  • Isolation and Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole.

Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for a series of fluorinated benzimidazole derivatives against various microbial strains.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
5-Fluoro-2-(3-fluorobenzyl)benzimidazole284[6]
5-Fluoro-2-(4-fluorobenzyl)benzimidazole4168[6]
Norfloxacin (Control)10.5N/A[6]
Fluconazole (Control)N/AN/A0.5[6]

Conclusion and Future Perspectives

This compound is a highly valuable and strategic building block in medicinal chemistry. Its use provides a straightforward entry into the class of 5-chloro-6-fluorobenzimidazoles, which have demonstrated significant potential in the development of kinase inhibitors for oncology and novel antimicrobial agents. The halogen substituents are key to modulating the biological activity and pharmacokinetic properties of the resulting compounds. The protocols and data presented herein serve as a guide for researchers and drug development professionals to harness the potential of this important intermediate in their quest for new and improved therapeutics. Future work will likely focus on expanding the diversity of substituents at the 2-position of the benzimidazole ring and further exploring the therapeutic applications of these halogenated heterocycles.

References

  • Temirak, A., et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. BMC Chemistry, 19(45). Available at: [Link]

  • Gao, C., et al. (2017). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Journal of the Chemical Society of Pakistan, 39(6), 977-985. Available at: [Link]

  • Venugopal, V., et al. (2023). Structure relationship activity of benzimidazole. ResearchGate. Available at: [Link]

  • Kaieda, A., et al. (2018). Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(5), 1038-1053. Available at: [Link]

  • Fasiuddin, G. S., et al. (2025). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Scientific Reports, 15(1), 1-18. Available at: [Link]

  • Tong, L., et al. (2001). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 8(7), 579-583. Available at: [Link]

  • Bai, Y. B., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(11), 2789-2795. Available at: [Link]

  • Pevet, I., et al. (2010). Practical synthesis of a p38 MAP kinase inhibitor. Organic Process Research & Development, 14(6), 1339-1345. Available at: [Link]

  • Zhang, L., et al. (2014). Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1025-1030. Available at: [Link]

  • Organic Syntheses. (2010). 4-(Methylthio)-2-phenylquinazoline. Organic Syntheses, 87, 188. Available at: [Link]

  • Pharmaffiliates. (n.d.). 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. Pharmaffiliates. Available at: [Link]

  • Dyrager, C., et al. (2011). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry, 54(21), 7477-7481. Available at: [Link]

  • Martinez, A., et al. (2002). Glycogen synthase kinase 3 (GSK-3) inhibitors as new promising drugs for diabetes, neurodegeneration, cancer, and inflammation. Medicinal Research Reviews, 22(4), 373-384. Available at: [Link]

  • Eldar-Finkelman, H., & Martinez, A. (2011). GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Frontiers in Molecular Neuroscience, 4, 32. Available at: [Link]

  • Google Patents. (2008). US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole.
  • Chiacchio, U., et al. (2015). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 20(11), 20560-20572. Available at: [Link]

  • European Patent Office. (1985). Novel benzimidazole derivative, process for the preparation thereof and pharmaceutical composition. EP0145981A2. Available at: [Link]

  • Basdevant, B., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 14-29. Available at: [Link]

  • Kaieda, A., et al. (2018). Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(5), 1038-1053. Available at: [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Available at: [Link]

  • Justia Patents. (2011). process for the preparation of voriconazole. Available at: [Link]

Sources

The Synthesis of 6-Chloro-7-fluoroquinoxaline Derivatives: A Strategic Application for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Quinoxalines in Drug Discovery

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antiviral, anticancer, and antibacterial properties.[1][2] The strategic introduction of halogen atoms, such as chlorine and fluorine, onto the quinoxaline ring system can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties.[3] Halogenation can enhance metabolic stability, improve membrane permeability, and introduce specific electronic effects that can modulate binding affinity to biological targets. This application note provides a detailed guide to the synthesis of 6-chloro-7-fluoroquinoxaline derivatives through the condensation of 3-Chloro-4-fluorobenzene-1,2-diamine with various diketones. This class of compounds is of particular interest to researchers and drug development professionals due to the unique combination of physicochemical properties imparted by the chloro and fluoro substituents, making them valuable scaffolds for the development of novel therapeutic agents.[4]

Reaction Mechanism: The Condensation of o-Phenylenediamines and 1,2-Dicarbonyls

The formation of quinoxalines from the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound is a classic and robust acid-catalyzed condensation reaction.[5] The mechanism proceeds through a well-defined sequence of nucleophilic attack and dehydration steps.

The reaction is initiated by the protonation of one of the carbonyl groups of the diketone by an acid catalyst, which enhances its electrophilicity. Subsequently, one of the amino groups of the this compound acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form an imine intermediate. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl group. A final dehydration step yields the stable aromatic quinoxaline ring system.

Reaction_Mechanism Diamine 3-Chloro-4-fluorobenzene- 1,2-diamine Intermediate1 Initial Adduct Diamine->Intermediate1 Nucleophilic Attack Diketone 1,2-Diketone (e.g., Benzil) Protonated_Diketone Protonated Diketone (Activated Electrophile) Diketone->Protonated_Diketone Protonation Acid Acid Catalyst (e.g., Phenol, Acetic Acid) Protonated_Diketone->Intermediate1 Intermediate2 Dehydrated Intermediate (Imine formation) Intermediate1->Intermediate2 Dehydration Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 6-Chloro-7-fluoroquinoxaline Derivative Intermediate3->Product Dehydration Water 2 H₂O

Caption: Reaction mechanism for quinoxaline synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 6-chloro-7-fluoroquinoxaline derivatives from this compound and representative diketones. These protocols are designed to be self-validating, with clear endpoints and purification procedures.

Protocol 1: Synthesis of 6-Chloro-7-fluoro-2,3-diphenylquinoxaline using Benzil

This protocol outlines the synthesis using a common aromatic diketone, benzil, under mild, phenol-catalyzed conditions at room temperature.[6]

Materials:

  • This compound

  • Benzil

  • Phenol

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • n-Hexane

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1 mmol of this compound and 1 mmol of benzil in 10 mL of an ethanol:water (7:3) mixture.

  • Add a catalytic amount of phenol (20 mol%, approximately 0.01 g).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (20:1). The reaction is typically complete within 2-4 hours.

  • Upon completion, add 20 mL of deionized water to the reaction mixture and continue stirring for 30 minutes at room temperature to precipitate the product.

  • Collect the crystalline product by vacuum filtration and wash with cold water.

  • For further purification, recrystallize the product from hot ethanol.

  • Dry the purified product under vacuum to obtain 6-Chloro-7-fluoro-2,3-diphenylquinoxaline.

Protocol 2: Synthesis of 6-Chloro-7-fluoro-2,3-dimethylquinoxaline using 2,3-Butanedione (Diacetyl)

This protocol utilizes an aliphatic diketone, 2,3-butanedione, and a recyclable heteropolyoxometalate catalyst supported on alumina.[5]

Materials:

  • This compound

  • 2,3-Butanedione (Diacetyl)

  • Alumina-supported CuH₂PMo₁₁VO₄₀ catalyst

  • Toluene

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • To a 50 mL round-bottom flask, add 1 mmol of this compound, 1 mmol of 2,3-butanedione, and 8 mL of toluene.

  • Add 0.1 g of the alumina-supported catalyst to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is generally complete within 2-3 hours.

  • After completion, separate the insoluble catalyst by filtration. The catalyst can be washed with toluene, dried, and reused.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from ethanol to obtain pure 6-Chloro-7-fluoro-2,3-dimethylquinoxaline.

Experimental_Workflow Start Start: Reagent Preparation Reaction Reaction Setup: - this compound - Diketone - Catalyst & Solvent Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Reaction Workup: - Precipitation or Filtration Monitoring->Workup Completion Purification Purification: - Recrystallization Workup->Purification Characterization Product Characterization: - NMR, MS, FT-IR Purification->Characterization End End: Pure Product Characterization->End

Caption: General experimental workflow for quinoxaline synthesis.

Data Presentation: Summary of Reaction Conditions

The choice of diketone, catalyst, and solvent can be adapted to optimize yield and reaction time for the synthesis of various 6-chloro-7-fluoroquinoxaline derivatives.

EntryDiketoneCatalystSolventTemp.Time (h)Typical Yield (%)
1BenzilPhenol (20 mol%)EtOH:H₂O (7:3)RT2-4>90
22,3-ButanedioneAlumina-supported CuH₂PMo₁₁VO₄₀TolueneRT2-3>92
3BenzilCerium (IV) Ammonium Nitrate (5 mol%)Tap WaterRT1-2High
41,2-CyclohexanedioneAcetic Acid (catalytic)EthanolReflux1-3High

Trustworthiness: Product Characterization

The identity and purity of the synthesized 6-chloro-7-fluoroquinoxaline derivatives should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the product. The aromatic region of the ¹H NMR spectrum will show characteristic signals for the quinoxaline core, and the disappearance of the amine protons from the starting material will be evident.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the synthesized compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for the aromatic C-N and C=N bonds of the quinoxaline ring and the absence of the N-H stretching bands of the diamine starting material.

Conclusion

The reaction of this compound with diketones provides a reliable and versatile route to a range of 6-chloro-7-fluoroquinoxaline derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the favorable properties imparted by the halogen substituents. The protocols outlined in this application note offer efficient and reproducible methods for the synthesis of these valuable scaffolds, providing a solid foundation for further research and development in this area.

References

  • Sajjadifar, S., et al. (n.d.). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Retrieved from [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved from [Link]

  • El-Mekabaty, A., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Retrieved from [Link]

  • Corona-Armenta, A., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Inorganic Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Chloro-2,3-dimethyl-quinoxaline. Retrieved from [Link]

  • Ahsan, M. J., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. Retrieved from [Link]

  • Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Awasthi, S. K., et al. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Ellsworth, E. L., et al. (2007). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Arkivoc. Retrieved from [Link]

  • Giraud, F., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination.
  • Khlebnikova, T. S., et al. (2010). Chemistry of fluoro-substituted beta-diketones and their derivatives. Russian Chemical Reviews. Retrieved from [Link]

  • Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]

  • Atac, A., et al. (2018). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. ResearchGate. Retrieved from [Link]

  • Tan, Y. X., et al. (2019). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.
  • ResearchGate. (n.d.). A New Method for Synthesizing Fluorinated Open Chain β-Enamino Ketones and Cyclic β-Enamino Diketones Using Perfluoroalkanoyl Fluorides and Ketimines. Retrieved from [Link]

  • Google Patents. (n.d.). 7-chloroquinaldine synthesis.
  • MDPI. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2-perfluoroalkanoylcyclohexane-1,3-diones and 3-chloro-2-perfluoroalkanoylcyclohex-2-ene-1-ones with amines. Retrieved from [Link]

Sources

Application Note & Protocol: Strategic Synthesis of 6-Chloro-7-fluoroquinoxalines as Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] Their synthesis is a critical step in the drug discovery pipeline. This application note provides a comprehensive guide and a detailed experimental protocol for the synthesis of substituted quinoxalines via the condensation of 3-Chloro-4-fluorobenzene-1,2-diamine with 1,2-dicarbonyl compounds. We delve into the mechanistic rationale, explore modern, environmentally benign catalytic approaches, and present a robust, step-by-step procedure suitable for researchers in synthetic chemistry and drug development. The strategic inclusion of chloro and fluoro substituents on the diamine precursor offers valuable vectors for subsequent structural modifications, enabling extensive Structure-Activity Relationship (SAR) studies.

Scientific Rationale & Mechanistic Insight

The Quinoxaline Core: A Privileged Scaffold

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is classified as a "privileged scaffold" in drug discovery. This designation is due to its ability to interact with a wide variety of biological targets through diverse binding modes. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the aromatic system allows for π-π stacking and hydrophobic interactions. This versatility has led to the development of numerous quinoxaline-based drugs, including antibiotics like echinomycin and levomycin.[2][3][4]

The Foundational Condensation Reaction

The most fundamental and widely adopted method for synthesizing the quinoxaline core is the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][5] This reaction proceeds through a well-established mechanism:

  • Activation: The catalyst (typically a Brønsted or Lewis acid) activates one of the carbonyl groups of the 1,2-dicarbonyl compound, making it more electrophilic.

  • Nucleophilic Attack: One of the amino groups of the o-phenylenediamine performs a nucleophilic attack on the activated carbonyl carbon.

  • Intramolecular Cyclization: Following a proton transfer, the second amino group attacks the remaining carbonyl group, forming a cyclic intermediate.

  • Dehydration: The reaction is driven to completion by the elimination of two molecules of water, resulting in the formation of the stable aromatic quinoxaline ring.

The choice of the 1,2-dicarbonyl compound (e.g., benzil, glyoxal) directly dictates the nature of the substituents at the 2- and 3-positions of the final quinoxaline product, offering a straightforward method for generating structural diversity.

mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Diamine 3-Chloro-4-fluoro- benzene-1,2-diamine Step2 Step 2: Nucleophilic Attack (First Amine) Diamine->Step2 Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Step1 Step 1: Carbonyl Activation (Protonation) Dicarbonyl->Step1 Catalyst Acid Catalyst (H⁺) Catalyst->Step1 activates Step1->Step2 Activated Intermediate Step3 Step 3: Intramolecular Cyclization (Second Amine Attack) Step2->Step3 Forms Intermediate Step4 Step 4: Dehydration (-2 H₂O) Step3->Step4 Forms Cyclic Intermediate Product 6-Chloro-7-fluoro- 2,3-disubstituted Quinoxaline Step4->Product workflow start Start setup 1. Charge Flask (Diamine, Benzil) start->setup add_reagents 2. Add Solvent (EtOH) & Catalyst (CSA) setup->add_reagents react 3. Stir at Room Temperature (3-5 hours) add_reagents->react monitor 4. Monitor by TLC react->monitor workup 5. Quench with Water & Precipitate Product monitor->workup Reaction Complete isolate 6. Isolate by Vacuum Filtration workup->isolate purify 7. Recrystallize from Ethanol isolate->purify characterize 8. Dry and Characterize (NMR, MS, IR) purify->characterize end End characterize->end

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-4-fluorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of 3-Chloro-4-fluorobenzene-1,2-diamine via recrystallization. It is designed for chemistry professionals engaged in research and development, offering detailed protocols and robust troubleshooting solutions to common challenges encountered during the purification process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the properties of this compound and the principles of its recrystallization.

Q1: What are the key physicochemical properties of this compound to consider for recrystallization?

A1: this compound (CAS No. 132915-81-2) is an aromatic amine, typically a solid at room temperature.[1][2] Its structure, featuring two amine groups and two halogen substituents on a benzene ring, gives it moderate polarity. The amine groups can engage in hydrogen bonding, influencing its solubility in protic solvents. The halogenated aromatic ring contributes nonpolar characteristics. A critical, yet often unpublished, parameter is its melting point. If the melting point is low, it may "oil out" during recrystallization in a high-boiling point solvent.[3][4] Therefore, preliminary melting point analysis of the crude material is advisable.

Q2: What makes a solvent suitable for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound exhibits high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[5][6] This temperature-dependent solubility differential is the fundamental principle driving the purification process.[5] Additionally, the solvent should either dissolve impurities readily at all temperatures or not at all, allowing for their removal by filtration. The solvent must also be chemically inert with the compound.[6]

Q3: Can I use a mixed-solvent system? When is this necessary?

A3: Yes, a mixed-solvent system, or solvent pair, is an excellent strategy when no single solvent provides the ideal solubility profile.[7] This is typically necessary when your compound is either too soluble or too insoluble in common single solvents. The technique involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy), indicating the onset of precipitation.[4] The two solvents must be miscible. Common pairs include ethanol/water, toluene/hexane, and ethyl acetate/heptane.

Q4: What are the primary safety concerns when working with this compound and organic solvents?

A4: Aromatic amines can be hazardous, and many organic solvents are flammable and/or toxic.[8][9][10][11] It is imperative to:

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

  • Work in a certified chemical fume hood to avoid inhalation of dusts and vapors.[12]

  • Wear appropriate Personal Protective Equipment (PPE) , including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat.[12]

  • Keep flammable solvents away from ignition sources like hot plates with exposed coils.[9]

Section 2: Experimental Protocols & Methodologies

Protocol 2.1: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable solvent or solvent pair on a small scale.

Objective: To determine an effective solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Test tubes (10 x 75 mm)

  • Selection of candidate solvents (see Table 1)

  • Hot plate or heating mantle

  • Pasteur pipettes

  • Glass stirring rods

Procedure:

  • Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • Add a candidate solvent dropwise (approx. 0.5 mL) to each test tube at room temperature. Agitate the mixture. Observe if the solid dissolves.

    • Result A: If the solid dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.[13]

  • If the solid does not dissolve at room temperature, gently heat the test tube in a water or sand bath while stirring. Continue to add the solvent dropwise until the solid just dissolves.

  • Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try to induce crystallization by scratching the inner wall of the test tube with a glass rod.[14]

  • After cooling to room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: A good solvent is one where the compound is sparingly soluble at room temperature but fully soluble upon heating, and which yields a significant amount of crystalline precipitate upon cooling.[5]

Table 1: Candidate Solvents for Screening

Solvent Boiling Point (°C) Polarity Notes
Water 100 High May be a good "poor" solvent in a mixed system with a polar organic solvent.
Ethanol 78 High Often a good candidate for moderately polar compounds.
Methanol 65 High Similar to ethanol but with a lower boiling point.
Isopropanol 82 Medium Good general-purpose solvent.
Ethyl Acetate 77 Medium Less polar than alcohols.
Toluene 111 Low Good for less polar compounds; high boiling point may risk oiling out.

| Heptane/Hexane | ~98 / ~69 | Low | Good "poor" solvents to pair with more polar options. |

Protocol 2.2: Bulk Recrystallization Workflow

Objective: To purify the bulk of the crude this compound.

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation). Add the chosen solvent from Protocol 2.1 in small portions. Heat the mixture to a gentle boil while stirring or swirling. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[15]

  • (Optional) Decolorization: If the solution is colored by impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl and reheat the solution to boiling for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Use a stemless funnel and fluted filter paper to prevent premature crystallization in the funnel stem.[7] Keep the receiving flask warm on the hot plate to ensure the product remains in solution.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[16][17] Rushing this step by placing the hot flask directly into an ice bath will cause the solid to "crash out," trapping impurities.[17]

  • Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of purified product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[15]

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a vacuum oven. The final product should be a crystalline solid. Confirm purity by techniques such as melting point analysis or HPLC.

Diagram 1: General Recrystallization Workflow

G cluster_prep Preparation & Dissolution cluster_cryst Crystallization & Isolation dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent charcoal 2. (Optional) Add Activated Charcoal dissolve->charcoal if solution is colored hot_filter 3. Perform Hot Gravity Filtration dissolve->hot_filter if no charcoal needed charcoal->hot_filter slow_cool 4. Cool Filtrate Slowly to Room Temperature hot_filter->slow_cool ice_bath 5. Cool in Ice Bath to Maximize Yield slow_cool->ice_bath vac_filter 6. Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash 7. Wash Crystals with Ice-Cold Solvent vac_filter->wash dry 8. Dry Purified Crystals wash->dry

A step-by-step workflow for the purification process.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of this compound.

Q: My product has "oiled out" instead of crystallizing. What happened and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[7][18] This happens when the solution becomes saturated at a temperature that is above the melting point of your compound (or the melting point of an impure mixture).[3][19] Impurities often lower the melting point, making this a common issue with crude materials.[4]

Solutions:

  • Reheat and Add More Solvent: The most immediate fix is to reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature.[3][20] Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • Lower the Solution Polarity: If using a polar solvent, the high boiling point may be the issue. Try re-dissolving the oil and adding a small amount of a miscible, less polar solvent (a "poor" solvent). This can sometimes induce crystallization at a lower temperature.

  • Scratch or Seed: As the solution cools, vigorously scratch the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[19] Alternatively, add a tiny "seed crystal" of pure product if available.[21]

  • Change Solvents: If oiling out persists, the chosen solvent is likely unsuitable. Recover the material by removing the solvent and re-attempt the recrystallization with a solvent that has a lower boiling point.

Q: I have a very low yield of recovered crystals. What are the likely causes?

A: A low yield is one of the most frequent problems in recrystallization.

Causes & Solutions:

  • Too Much Solvent: This is the most common reason for low yield.[21] Using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your product dissolved in the mother liquor even after cooling.[3][15]

    • Solution: If you have not yet filtered the crystals, you can gently boil off some of the solvent to reconcentrate the solution and then attempt the cooling process again.[3]

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be lost.[19]

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is hot. Use a stemless funnel. If the problem persists, add a small excess of hot solvent before filtering and then evaporate the excess before cooling.[19]

  • Incomplete Cooling: Not allowing the solution to cool for a sufficient time in the ice bath will result in incomplete precipitation.

    • Solution: Ensure the flask spends at least 30 minutes in the ice bath before filtration.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[15]

    • Solution: Use a minimal amount of ice-cold solvent for the wash.

Q: No crystals are forming, even after cooling in an ice bath. What should I do?

A: This is usually due to either using far too much solvent or the solution being supersaturated.[21]

Solutions:

  • Induce Crystallization: First, try scratching the inside of the flask with a glass rod or adding a seed crystal.[15] This often provides the necessary energy barrier for nucleation to begin.

  • Reduce Solvent Volume: If induction methods fail, your solution is likely too dilute. Gently heat the solution to boil off a portion of the solvent. Let it cool again and see if crystals form. Be careful not to evaporate too much solvent, which could cause the product to crash out with impurities.

  • Cool to a Lower Temperature: For some solvent systems, a standard ice bath (0 °C) may not be cold enough. A salt-ice bath or a dry ice/acetone bath can be used, but ensure your solvent does not freeze.[7]

  • Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can try adding a miscible "poor" solvent (anti-solvent) dropwise at room temperature until the solution turns cloudy. Then add a few drops of the "good" solvent to clarify it and cool slowly.

Diagram 2: Troubleshooting Decision Tree

G cluster_yield Low Yield cluster_form No Crystals Form cluster_oil Compound Oiled Out start Recrystallization Problem? q_yield Too much solvent used? start->q_yield Is yield poor? q_form Supersaturated? start->q_form No crystals at all? q_oil Solution cooled too fast or solvent BP too high? start->q_oil Formed a liquid instead of solid? sol_yield_yes Boil off some solvent and re-cool. q_yield->sol_yield_yes Yes sol_yield_no Check for premature crystallization during hot filtration or ensure adequate cooling time. q_yield->sol_yield_no No sol_form_yes Scratch flask or add seed crystal. q_form->sol_form_yes Yes sol_form_no Solution too dilute. Boil off solvent or add an anti-solvent. q_form->sol_form_no No sol_oil_yes Reheat, add more solvent, and cool VERY slowly. q_oil->sol_oil_yes Yes sol_oil_no Change to a lower boiling point solvent. q_oil->sol_oil_no No

Sources

Technical Support Center: Synthesis of 3-Chloro-4-fluorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-4-fluorobenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this multi-step synthesis. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and ensure the highest purity of your target compound.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is a critical process for the development of various pharmaceutical and agrochemical compounds. The most common synthetic route involves a two-step process: the dinitration of a suitable precursor followed by the reduction of the resulting dinitro compound.

The primary challenges in this synthesis are:

  • Control of Isomers: The initial nitration step can lead to the formation of multiple dinitro isomers, which are often difficult to separate from the desired product.

  • Incomplete Reduction: The reduction of the two nitro groups can be challenging to drive to completion, leading to the presence of partially reduced intermediates.

  • Dehalogenation: The presence of chloro and fluoro substituents on the aromatic ring introduces the risk of dehalogenation, particularly during catalytic hydrogenation.

This guide will address these challenges in a question-and-answer format, providing troubleshooting strategies and methods for the identification of common side products.

II. Troubleshooting Guide & FAQs

Nitration Step: Precursor to Side Products

A common precursor for the synthesis of this compound is 1-chloro-2-fluorobenzene. The dinitration of this starting material can lead to a mixture of isomers.

Q1: I've performed the dinitration of 1-chloro-2-fluorobenzene and my crude product shows multiple spots on TLC. What are the likely isomeric impurities?

A1: The nitration of 1-chloro-2-fluorobenzene is directed by the activating fluoro and deactivating but ortho-, para-directing chloro substituents. The primary desired product is 3-chloro-4-fluoro-1,2-dinitrobenzene . However, you can expect the formation of other isomers, including:

  • 4-chloro-5-fluoro-1,2-dinitrobenzene: Formed by nitration at positions 4 and 5.

  • 2-chloro-3-fluoro-1,4-dinitrobenzene: A result of nitration at positions 3 and 6 relative to the fluorine atom.

  • Over-nitrated products: Although less common under controlled conditions, trinitro derivatives are a possibility.

Troubleshooting:

  • Reaction Temperature: Maintain a low and consistent temperature during nitration to improve regioselectivity.

  • Nitrating Agent: The choice and concentration of the nitrating agent (e.g., fuming nitric acid, mixed acid) can significantly impact isomer distribution.

  • Purification: Careful recrystallization or column chromatography of the dinitro intermediate is crucial before proceeding to the reduction step.

Reduction Step: A Critical Transformation

The reduction of 3-chloro-4-fluoro-1,2-dinitrobenzene to the target diamine is the final and most critical step. The choice of reducing agent will significantly influence the side product profile.

Q2: After catalytic hydrogenation of my dinitro compound, I observe impurities with a similar molecular weight to my product. What could these be?

A2: Catalytic hydrogenation (e.g., using Pd/C or Pt/C) is a common method for nitro group reduction. However, it can lead to several side products:

  • Partially Reduced Intermediates:

    • 2-amino-3-chloro-4-fluoronitrobenzene: One of the two nitro groups is reduced.

    • 2-amino-6-chloro-5-fluoronitrobenzene: The other possible mono-reduced isomer.

    • Hydroxylamine and Azo Compounds: These are common intermediates in nitro group reduction and can persist if the reaction is incomplete.[1]

  • Dehalogenated Products:

    • 3-Fluorobenzene-1,2-diamine: Loss of the chloro substituent.

    • 4-Chlorobenzene-1,2-diamine: Loss of the fluoro substituent (less common).

    • Benzene-1,2-diamine (o-phenylenediamine): Loss of both halogen substituents.

Troubleshooting:

  • Catalyst Selection: Use of a sulfided platinum catalyst can sometimes suppress hydrodehalogenation.[2]

  • Reaction Conditions: Lower hydrogen pressure and temperature can reduce the incidence of dehalogenation.[2] Additives like morpholine have also been shown to suppress this side reaction.[3]

  • Reaction Time: Insufficient reaction time will lead to incomplete reduction, while prolonged reaction times can increase dehalogenation. Careful monitoring by TLC or HPLC is essential.

Q3: I'm using a metal-acid reduction (e.g., Fe/HCl or SnCl2/HCl) and still see impurities. What are the expected side products with this method?

A3: Metal-acid reductions are a classic and often effective alternative to catalytic hydrogenation. While they generally avoid dehalogenation, other side products can form:

  • Incomplete Reduction Products: Similar to catalytic hydrogenation, mono-amino nitro compounds are the most common impurities if the reaction is not driven to completion.

  • Complex Formation: The product diamine can form stable complexes with the metal salts, which can complicate work-up and purification.

  • Chlorinated Byproducts: In the case of SnCl2/HCl reduction, ring chlorination can sometimes occur, though it is less common.

Troubleshooting:

  • Stoichiometry: Ensure a sufficient excess of the metal and acid is used to ensure complete reduction of both nitro groups.

  • Work-up Procedure: A basic work-up is necessary to break up any metal complexes and liberate the free diamine. Careful pH adjustment is critical.

  • Purity of Metal: The purity of the iron or tin used can impact the reaction.

III. Analytical Characterization of Side Products

The identification of side products is crucial for process optimization and ensuring the quality of the final product. A combination of chromatographic and spectroscopic techniques is recommended.

Analytical Technique Application for this compound Synthesis Key Advantages Limitations
HPLC (High-Performance Liquid Chromatography) Separation of isomeric dinitro precursors, partially reduced intermediates, and dehalogenated products.[4]Excellent for separating compounds with different polarities. Can be coupled with MS for identification.Co-elution of closely related isomers can be challenging.
GC-MS (Gas Chromatography-Mass Spectrometry) Identification of volatile impurities and isomeric side products.Provides molecular weight information and fragmentation patterns for structural elucidation.Not suitable for non-volatile or thermally labile compounds.
NMR (Nuclear Magnetic Resonance) Spectroscopy Definitive structural elucidation of isolated impurities. 1H, 13C, and 19F NMR are all valuable.Provides detailed information about the chemical environment of each atom in the molecule.Lower sensitivity compared to MS; requires isolation of the impurity.
Experimental Protocol: HPLC Method for Impurity Profiling

This method is a starting point and may require optimization for your specific instrumentation and sample matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude or purified sample in the mobile phase at a concentration of approximately 1 mg/mL.

IV. Visualizing the Synthetic Pathway and Potential Side Products

The following diagrams illustrate the synthetic route and the potential for side product formation.

Synthesis_Pathway cluster_0 Nitration Step cluster_1 Reduction Step cluster_2 Potential Side Products 1-chloro-2-fluorobenzene 1-chloro-2-fluorobenzene Dinitro_Intermediates Dinitro Intermediates 1-chloro-2-fluorobenzene->Dinitro_Intermediates HNO3/H2SO4 3-chloro-4-fluoro-1,2-dinitrobenzene 3-chloro-4-fluoro-1,2-dinitrobenzene Dinitro_Intermediates->3-chloro-4-fluoro-1,2-dinitrobenzene Desired Product Isomeric_Dinitros Isomeric Dinitro Compounds Dinitro_Intermediates->Isomeric_Dinitros Target_Product This compound 3-chloro-4-fluoro-1,2-dinitrobenzene->Target_Product Reduction (e.g., H2, Pd/C or Fe/HCl) Partially_Reduced Partially Reduced Intermediates Target_Product->Partially_Reduced Incomplete Reaction Dehalogenated Dehalogenated Products Target_Product->Dehalogenated Dehalogenation

Caption: Synthetic pathway and potential side product formation.

Troubleshooting_Logic Start Crude Product Analysis TLC_HPLC Multiple Spots on TLC/HPLC? Start->TLC_HPLC MS_Analysis Analyze by MS TLC_HPLC->MS_Analysis Yes NMR_Confirmation Isolate and Confirm by NMR TLC_HPLC->NMR_Confirmation No (High Purity) Expected_MW Mass matches expected product? MS_Analysis->Expected_MW Isomers Likely Isomeric Impurities Expected_MW->Isomers Yes Partially_Reduced_Dehalogenated Partially Reduced or Dehalogenated Products Expected_MW->Partially_Reduced_Dehalogenated No Isomers->NMR_Confirmation Partially_Reduced_Dehalogenated->NMR_Confirmation

Caption: Logic flow for impurity identification.

V. Conclusion

The synthesis of this compound, while straightforward in principle, requires careful control of reaction conditions to minimize the formation of side products. By understanding the potential pitfalls of both the nitration and reduction steps, and by employing robust analytical techniques, researchers can ensure the production of high-purity material. This guide serves as a starting point for troubleshooting, and I encourage you to adapt these principles to your specific experimental setup.

VI. References

  • U.S. Patent 3,145,231A, "Process for the reduction of halo nitro aromatic compounds," issued August 18, 1964. [Link: patents.google.com/patent/US3145231A/en]

  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Nature Communications, 2024. [Link: www.nature.com/articles/s41467-024-47752-w]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 2020. [Link: pubs.acs.org/doi/10.1021/acs.oprd.0c00223]

  • A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline. Benchchem, 2025. [Link: www.benchchem.com/application-notes/a-comparative-guide-to-the-analysis-of-isomeric-impurities-in-3-chloro-4-fluoroaniline]

  • U.S. Patent 5,068,436A, "Hydrogenation of halonitrobenzenes without dehalogenation," issued November 26, 1991. [Link: patents.google.com/patent/US5068436A/en]

  • Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides. The Journal of Organic Chemistry, 2011. [Link: pubmed.ncbi.nlm.nih.gov/21863836/]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-4-fluorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Chloro-4-fluorobenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this important synthetic transformation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, focusing on the critical parameters that influence reaction success.

Q1: What is the most common synthetic route to this compound and what are the key considerations?

The most prevalent and industrially scalable route to this compound is the selective reduction of the corresponding dinitro precursor, 3-chloro-4-fluoro-1,2-dinitrobenzene. The primary challenge lies in achieving high selectivity for the formation of the diamine without significant side-product formation.

Key considerations for this synthesis include:

  • Choice of Reducing Agent: A variety of reducing agents can be employed, each with its own advantages and disadvantages in terms of selectivity, cost, and safety. Common choices include catalytic hydrogenation (e.g., H₂, Pd/C) and chemical reductants (e.g., SnCl₂/HCl, Fe/HCl).[1][2]

  • Reaction Solvent: The solvent plays a crucial role in substrate solubility, reagent stability, and can influence the reaction pathway.[3][4] Common solvents include alcohols (ethanol, methanol), ethyl acetate, and aqueous acidic solutions.

  • Temperature Control: The reduction of nitro groups is a highly exothermic process.[5][6][7][8][9] Strict temperature control is essential to prevent runaway reactions and minimize the formation of undesired byproducts.

  • Catalyst Selection and Loading (for catalytic hydrogenation): The choice of catalyst (e.g., palladium, platinum, ruthenium) and its support (e.g., carbon, alumina) can significantly impact reaction rate and selectivity.[10][11] Catalyst loading must be optimized to ensure efficient conversion without excessive cost.

Q2: How do I choose the optimal solvent for the reduction of 3-chloro-4-fluoro-1,2-dinitrobenzene?

The ideal solvent should fully dissolve the starting dinitro compound while being compatible with the chosen reducing agent.

Solvent SystemAdvantagesDisadvantages
Ethanol/Methanol Good solubility for many nitroaromatics. Compatible with a wide range of reducing agents.Flammable. Can sometimes lead to ether byproducts with certain catalysts.
Ethyl Acetate Good solvent for many organic compounds. Easy to remove post-reaction.Can be prone to hydrolysis under acidic or basic conditions.
Water (with acid) Inexpensive and non-flammable. Often used with metal/acid reductions (e.g., Fe/HCl).Limited solubility for some organic substrates. Requires neutralization during workup.
Dioxane/THF Good solvating power for a range of substrates.Can form peroxides. Higher boiling points can make removal more difficult.

Solvent polarity can influence the reduction potential of nitroanilines, with acceptor properties of the medium affecting the ease of reduction. For instance, studies on nitrobenzene reduction have shown that yields can vary significantly between solvents like methanol and water.[4]

Q3: What are the most common impurities I might encounter and how can I minimize them?

The primary impurities in the synthesis of this compound typically arise from incomplete reaction or side reactions.

  • Unreacted Starting Material (3-chloro-4-fluoro-1,2-dinitrobenzene): This is often due to insufficient reaction time, low temperature, or deactivated catalyst. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to ensure complete conversion.[12]

  • Mono-amino Intermediate (e.g., 2-chloro-3-fluoro-6-nitroaniline or 3-chloro-4-fluoro-2-nitroaniline): Incomplete reduction can lead to the presence of these intermediates. Increasing the amount of reducing agent or extending the reaction time can help drive the reaction to completion.

  • Dehalogenation Products (e.g., 4-fluoro-1,2-phenylenediamine): This is a common side reaction, particularly during catalytic hydrogenation, where the chlorine atom is reductively removed. Using a milder reducing agent or optimizing the catalyst system (e.g., using a sulfided catalyst) can mitigate this issue.[1]

  • Polymeric Byproducts: Over-reduction or harsh reaction conditions can sometimes lead to the formation of complex, high-molecular-weight impurities. Careful control of temperature and stoichiometry is key to avoiding these.

Q4: How can I effectively monitor the progress of my reaction?

Regular monitoring is essential for optimizing reaction conditions and determining the endpoint.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the disappearance of the starting material and the appearance of the product. A suitable solvent system (e.g., ethyl acetate/hexane) should be developed to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any major impurities.[13] A reversed-phase C18 column with a UV detector is typically effective for analyzing aromatic amines.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components in the reaction mixture and confirming the identity of products and byproducts.[13]

A general HPLC sample preparation involves diluting a small aliquot of the reaction mixture in a compatible solvent (e.g., 50:50 acetonitrile/water) and filtering it before injection.[13]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Causes & Suggested Solutions

Potential CauseSuggested Solution
Poor Quality of Starting Materials - Verify the purity of the 3-chloro-4-fluoro-1,2-dinitrobenzene using techniques like NMR or melting point analysis. - Ensure the reducing agent is active and has not degraded. For example, Raney Nickel should be freshly prepared or properly stored.
Incomplete Reaction - Increase the reaction time and continue to monitor by TLC or HPLC until the starting material is consumed.[12] - Gradually increase the reaction temperature, but be mindful of potential side reactions. - Increase the stoichiometric excess of the reducing agent.
Catalyst Deactivation (for catalytic hydrogenation) - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. - Use a higher loading of the catalyst. - Consider using a fresh batch of catalyst.
Inappropriate Solvent - Select a solvent in which the starting material is fully soluble at the reaction temperature.[12] - Ensure the solvent is anhydrous if using moisture-sensitive reagents.
Issue 2: Formation of Significant Impurities

Potential Causes & Suggested Solutions

Potential CauseSuggested Solution
Dehalogenation - Switch to a milder reducing agent (e.g., SnCl₂·2H₂O instead of high-pressure catalytic hydrogenation).[1] - For catalytic hydrogenation, consider using a poisoned or selective catalyst, such as sulfided platinum on carbon.[1] - Lower the reaction temperature and pressure.
Formation of Mono-amino Intermediates - Ensure a sufficient excess of the reducing agent is used. - Increase the reaction time to allow for complete reduction of both nitro groups.
Formation of Polymeric Tars - Maintain strict temperature control, especially during the initial stages of the exothermic reaction.[5][6][7][8][9] - Add the reducing agent portion-wise or as a solution to better manage the exotherm.
Issue 3: Difficulties in Product Isolation and Purification

Potential Causes & Suggested Solutions

Potential CauseSuggested Solution
Product is an Oil or Gummy Solid - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Try recrystallization from a different solvent or a mixture of solvents. - If crystallization fails, purification by column chromatography on silica gel may be necessary.
Product is Contaminated with Inorganic Salts - After the workup, ensure the organic layer is thoroughly washed with water to remove any residual inorganic salts. - A brine wash can help to break up any emulsions and further dry the organic layer.
Product is Unstable and Discolors - Phenylenediamines are susceptible to air oxidation. Conduct the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible.[14] - Store the purified product under an inert atmosphere and protected from light.[15]

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for the Reduction of 3-Chloro-4-fluoro-1,2-dinitrobenzene using Tin(II) Chloride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-fluoro-1,2-dinitrobenzene (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Addition of Reducing Agent: To the stirred solution, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 4-5 equivalents) in concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. Caution: This neutralization is exothermic.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Workflow Diagrams

Synthesis_Workflow Start Starting Material: 3-Chloro-4-fluoro- 1,2-dinitrobenzene Reaction Reduction Reaction (e.g., SnCl2/HCl) Start->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Product Final Product: 3-Chloro-4-fluoro- benzene-1,2-diamine Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Product Yield Check_Purity Check Starting Material Purity Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction Purity OK Catalyst_Issue Catalyst Deactivated? Incomplete_Reaction->Catalyst_Issue No Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time_Temp Yes Add_Reagent Add More Reducing Agent Incomplete_Reaction->Add_Reagent Yes Solvent_Issue Inappropriate Solvent? Catalyst_Issue->Solvent_Issue No New_Catalyst Use Fresh Catalyst Catalyst_Issue->New_Catalyst Yes Change_Solvent Change Solvent Solvent_Issue->Change_Solvent Yes

Caption: Troubleshooting decision tree for low product yield.

Section 4: References

Sources

managing regioselectivity in reactions of 3-Chloro-4-fluorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for managing regioselectivity in reactions involving 3-Chloro-4-fluorobenzene-1,2-diamine. As an unsymmetrically substituted o-phenylenediamine, this substrate presents unique challenges and opportunities in the synthesis of heterocycles and other advanced intermediates. This resource, presented in a question-and-answer format, offers field-proven insights and troubleshooting protocols to help you navigate these complexities and achieve your desired synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regioselectivity

This section addresses the core principles governing the reactivity of this compound.

Q1: What makes the two amino groups in this compound chemically different?

A: The two amino groups, located at the C1 and C2 positions, are in distinct chemical environments due to the unsymmetrical substitution pattern of the benzene ring. Their differing reactivity arises from a combination of two key factors:

  • Electronic Effects: The electron-withdrawing chloro and fluoro substituents modulate the nucleophilicity of the adjacent amino groups. The amino group at C1 (N1) is para to the fluorine atom and meta to the chlorine atom. The amino group at C2 (N2) is ortho to the chlorine atom and meta to the fluorine atom.

  • Steric Hindrance: The chlorine atom at C3 is positioned directly adjacent to the amino group at C2, creating significant steric bulk around this nitrogen. The amino group at C1 is sterically unencumbered by an adjacent substituent.[1][2]

Q2: How do the chloro and fluoro substituents electronically influence the nucleophilicity of the two amino groups?

A: Halogens exert a dual electronic influence: they are electron-withdrawing through the sigma bonds (inductive effect, -I) and electron-donating through their lone pairs into the π-system (resonance or mesomeric effect, +M).[3][4]

  • For the N1-Amine: It is positioned para to the fluorine. The +M effect of fluorine, which increases electron density at the para position, enhances the nucleophilicity of this amine. The meta chlorine primarily exerts a weaker -I effect.

  • For the N2-Amine: It is positioned ortho to the chlorine. The powerful, distance-dependent -I effect of the ortho chlorine significantly reduces the electron density and, therefore, the nucleophilicity of this amine. The meta fluorine also contributes a -I effect.

Q3: Which amino group is generally more reactive, and why?

A: The N1-amine (at C1) is almost always the more reactive of the two. This is the result of the synergistic combination of the factors described above:

  • Higher Nucleophilicity: As explained in Q2, the N1-amine is electronically richer.

  • Lower Steric Hindrance: The absence of an adjacent bulky group makes the N1-amine significantly more accessible to incoming reagents.

In most reactions, particularly with sterically demanding electrophiles, the initial attack will overwhelmingly occur at the N1 position. This provides a powerful tool for controlling regioselectivity.

Section 2: Troubleshooting Guide for Benzimidazole Synthesis

The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a cornerstone of heterocyclic synthesis.[5][6] However, with an unsymmetrical substrate like this compound, a mixture of regioisomers is a common problem.

Scenario 1: "My reaction with an aldehyde is producing an undesired mixture of benzimidazole regioisomers. How can I selectively synthesize the 5-Chloro-6-fluoro-1H-benzimidazole isomer?"

This isomer results from the initial reaction occurring at the more sterically accessible and electronically activated N1-amine . This is typically the kinetically favored product. If you are getting a mixture, it implies your reaction conditions are allowing the less reactive N2-amine to compete.

Plausible Cause: The electrophile (e.g., a small aldehyde like formaldehyde) may be small enough to overcome the steric barrier of the ortho-chloro group, or the reaction temperature may be high enough to provide the activation energy needed for the N2-amine to react.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Perform the reaction at 0 °C or even -20 °C. This will favor the pathway with the lower activation energy, which is the reaction at the more nucleophilic N1-amine.

  • Increase Steric Bulk: If possible, switch to a bulkier aldehyde (e.g., pivaldehyde or 2,4,6-trimethylbenzaldehyde). The increased steric demand of the electrophile will dramatically disfavor reaction at the hindered N2-amine.[7]

  • Control Stoichiometry: Use a precise 1.0 equivalent of the aldehyde. Adding excess aldehyde can drive the reaction to completion through the less favorable pathway once the more reactive N1-amine has been consumed.

  • Catalyst Choice: In the absence of a catalyst, the inherent reactivity difference should dominate. If using an acid catalyst, a bulky Lewis acid might preferentially coordinate to the less-hindered N1, further enhancing selectivity.

Data Presentation: Influence of Reagent Sterics on Isomer Ratio
Reagent (R-CHO)R GroupTypical Reaction Temp.Typical Ratio (5-Cl-6-F : 6-Cl-5-F)
Formaldehyde-HRoom Temp~ 70:30
Benzaldehyde-PhRoom Temp> 85:15
Pivaldehyde-C(CH₃)₃Room Temp> 98:2

Note: Ratios are illustrative and can vary based on exact conditions.

Visualization: Competing Benzimidazole Formation Pathways

Below is a diagram illustrating the two competing reaction pathways. Pathway A, leading to the desired 5-Chloro-6-fluoro isomer, is generally favored.

G cluster_start Reactants cluster_pathways Competing Initial Attack cluster_products Products Start This compound + Aldehyde (RCHO) N1_Attack Attack at N1 (Less Hindered, More Nucleophilic) Start->N1_Attack Pathway A (Favored) N2_Attack Attack at N2 (Hindered, Less Nucleophilic) Start->N2_Attack Pathway B (Disfavored) Product_A 5-Chloro-6-fluoro-1H-benzimidazole (Kinetic Product) N1_Attack->Product_A Cyclization Product_B 6-Chloro-5-fluoro-1H-benzimidazole (Thermodynamic/Minor Product) N2_Attack->Product_B Cyclization

Caption: Competing pathways in benzimidazole synthesis.

Scenario 2: "For my project, I absolutely need the 6-Chloro-5-fluoro-1H-benzimidazole isomer. How can I achieve this?"

This is a significant synthetic challenge, as it requires forcing the reaction to occur at the less reactive N2 position. Direct condensation is unlikely to be selective. A multi-step, directed strategy is required.

Plausible Strategy: Directed Ortho-Metalation or Protecting Group Strategy

A directed approach is necessary to override the inherent reactivity. While complex, a protecting group strategy is often the most reliable.

Troubleshooting Protocol: N1-Protection Strategy

  • Selective Protection: Protect the more reactive N1-amine. A very bulky protecting group, such as a di-tert-butylsilyl (DTBS) group, will react selectively at the sterically accessible N1 under mild conditions.

  • Reaction at N2: With the N1 position blocked, the aldehyde or carboxylic acid derivative can now only react with the free N2-amine. This step may require more forcing conditions (e.g., higher temperature) due to the lower reactivity of N2.

  • Cyclization: The subsequent intramolecular cyclization will proceed as expected.

  • Deprotection: Finally, remove the protecting group (e.g., using a fluoride source like TBAF for a silyl group) to yield the desired 6-Chloro-5-fluoro-1H-benzimidazole.

Visualization: Workflow for Directed Synthesis

This workflow outlines the decision-making process for achieving a specific regioisomer.

G Start Desired Regioisomer? Isomer_A 5-Chloro-6-fluoro (N1 Reacts First) Start->Isomer_A Isomer_B 6-Chloro-5-fluoro (N2 Reacts First) Start->Isomer_B Strategy_A Kinetic Control Strategy: - Use Bulky Reagent - Low Temperature - 1:1 Stoichiometry Isomer_A->Strategy_A Strategy_B Directed Synthesis Strategy: 1. Protect N1 with Bulky Group 2. React at N2 3. Cyclize 4. Deprotect Isomer_B->Strategy_B

Caption: Decision workflow for regioselective synthesis.

Section 3: Detailed Experimental Protocol

This section provides a validated, step-by-step method for the regioselective synthesis of the major isomer.

Regioselective Synthesis of 5-Chloro-6-fluoro-2-phenyl-1H-benzimidazole

This protocol is designed to maximize the formation of the kinetic product by leveraging steric control.[5]

Materials:

  • This compound

  • Benzaldehyde (freshly distilled)

  • Ethanol (anhydrous)

  • p-Toluenesulfonic acid (PTSA), catalytic amount

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.60 g, 10 mmol).

  • Dissolution: Add 40 mL of anhydrous ethanol and stir under an inert atmosphere until the diamine is fully dissolved.

  • Reagent Addition: Add benzaldehyde (1.06 g, 1.0 mL, 10 mmol, 1.0 equiv) dropwise to the solution at room temperature.

  • Catalyst Addition: Add a catalytic amount of PTSA (approx. 19 mg, 0.1 mmol, 1 mol%).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The product spot should appear at a higher Rf than the starting diamine.[7]

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Reduce the solvent volume to approximately 10 mL under reduced pressure.

  • Isolation: Add 50 mL of cold water to the concentrated mixture to precipitate the product. Stir for 30 minutes in an ice bath.

  • Purification: Collect the solid product by vacuum filtration, washing with cold water (2 x 15 mL). The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the desired 5-Chloro-6-fluoro-2-phenyl-1H-benzimidazole as a solid.

References
  • BenchChem. (n.d.). A Comparative Study of Substituted o-Phenylenediamine Reactivity in Condensations.
  • BenchChem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A simple and efficient procedure for the synthesis of substituted benzimidazoles. Synthesis, 2007(03), 417-427.
  • Chemistry LibreTexts. (2022, October 4). Directing Effects. Retrieved from [Link]

  • Dubey, R., & Moorthy, N. S. H. N. (2007). A green synthesis of benzimidazoles. Chemical & Pharmaceutical Bulletin, 55(1), 115-117.
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

  • Verma, A., & Joshi, S. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Chemistry & Biology Interface, 13(4), 481-500.
  • Griffiths, J. (2008). Steric and Electronic Effects in Basic Dyes. Review of Progress in Coloration and Related Topics, 93(12), 451-454. Retrieved from [Link]

  • Nogueira, T. C. M., & de Oliveira, M. C. F. (2013). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 9, 2128–2136. Retrieved from [Link]

Sources

safe handling and storage of 3-Chloro-4-fluorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-4-fluorobenzene-1,2-diamine

As a Senior Application Scientist, this guide provides in-depth technical support for the safe and effective use of this compound (CAS No. 132915-81-2). This document is designed for researchers and drug development professionals, offering practical solutions and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Section 1: General Information & Identification

Q: What is this compound and what are its key identifiers?

A: this compound is a substituted aromatic diamine used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structure, featuring two adjacent amine groups and halogen substituents, makes it a versatile building block in medicinal chemistry for creating novel drug candidates.[1] Proper identification is crucial for safety and experimental success.

Identifier Value Source(s)
CAS Number 132915-81-2[2][3]
Molecular Formula C₆H₆ClFN₂[1][2]
Molecular Weight 160.58 g/mol [1][2]
Synonym(s) 1,2-benzenediamine, 3-chloro-4-fluoro[2]
Appearance Typically a solid[3]
Section 2: Hazard Identification and Safety Precautions

Q: What are the primary hazards associated with this compound?

  • Acute Toxicity: Harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[4][5]

The causality behind these hazards lies in the chemical nature of aromatic amines, which can be readily absorbed and interfere with biological processes, and the acidic byproducts (HCl, HF) that could form under certain conditions.

Q: What Personal Protective Equipment (PPE) is mandatory when handling it?

A: A multi-layered PPE approach is required to create a barrier between the researcher and the chemical. This is your last line of defense and must be used consistently.[6]

Protection Type Specific PPE Requirement Rationale & Expert Insight
Eye/Face Protection Chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[7] A face shield should be worn over goggles for splash-prone operations.Protects against accidental splashes and airborne dust particles. Contact lenses are not recommended as they can absorb and concentrate irritants.
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use.[5][8]Prevents direct skin contact. Always use proper glove removal technique to avoid contaminating your skin.[8] Contaminated gloves should be replaced immediately.[9]
Body Protection A fully buttoned, flame-retardant lab coat. For larger quantities or spill response, impervious clothing may be necessary.[7]Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if dust levels are high, a full-face respirator with appropriate cartridges should be used.[7]Aromatic amine dust can be easily inhaled. Engineering controls are the primary method of exposure prevention.
Foot Protection Closed-toe, liquid-resistant shoes are mandatory in any area where chemicals are handled.[9]Protects feet from spills and falling objects.

Q: I'm setting up a new lab space. What engineering controls are necessary?

A: Engineering controls are the most effective way to minimize exposure. Your primary control for handling this compound is a properly functioning chemical fume hood to manage vapors and dust. Additionally, ensure that an eyewash station and an emergency shower are readily accessible and located near the workstation.[9][10] Regular inspection and maintenance of this equipment are critical for ensuring it functions correctly in an emergency.

Section 3: Handling and Experimental Use

Q: What is the correct procedure for weighing and transferring this solid compound?

A: The objective is to prevent the generation and inhalation of dust and to avoid contamination. This protocol is designed as a self-validating system to ensure safety and experimental integrity.

Protocol: Weighing and Transfer of this compound

  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place an analytical balance, weighing paper, spatula, and your receiving vessel inside the fume hood.

  • Tare: Place the weighing paper on the balance and tare it.

  • Transfer: Carefully retrieve the stock bottle from its storage location (e.g., refrigerator). Allow it to equilibrate to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture, which could degrade the compound.

  • Dispensing: Open the stock bottle inside the fume hood. Using a clean spatula, carefully transfer the desired amount of the solid onto the weighing paper. Work slowly to minimize dust formation.

  • Closure: Securely close the stock bottle immediately after dispensing.

  • Addition: Carefully transfer the weighed solid into the reaction vessel.

  • Decontamination: Clean the spatula thoroughly. Dispose of the used weighing paper in the designated solid chemical waste container.

  • Final Steps: Wipe down the balance and the work surface inside the fume hood. Return the stock bottle to its proper storage location.

Q: The compound appears to be changing color (e.g., darkening). What does this mean and is it still usable?

A: Aromatic diamines are notoriously sensitive to air and light, leading to oxidation.[11] A color change from its original state (e.g., off-white or light brown) to a darker brown or purplish hue is a strong indicator of oxidation. These oxidized impurities can act as reaction inhibitors or lead to unwanted side products, compromising the yield and purity of your target molecule. For critical applications like drug development, it is strongly recommended to use a fresh, unoxidized batch of the reagent or purify the discolored material before use.

Q: I'm having trouble dissolving the compound. What solvents are recommended?

A: While specific solubility data is limited, related aromatic diamines are typically soluble in organic solvents such as ethanol and DMSO.[12] For reactions, common aprotic solvents like THF, DMF, or acetonitrile are often suitable, but compatibility with your specific reaction conditions must be verified. Gentle heating may aid dissolution, but be cautious of potential thermal degradation. Always perform a small-scale solubility test before committing your full reaction scale.

Section 4: Storage and Stability

Q: What are the optimal long-term storage conditions for this compound?

A: To ensure the long-term integrity and reactivity of the compound, adhere to the following storage conditions:

  • Temperature: Store in a refrigerator at 2-8°C.[3][4]

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.[2]

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[7]

The rationale for these conditions is to slow the rate of decomposition. Low temperatures reduce the kinetic energy of molecules, an inert atmosphere removes the primary oxidizing agent (oxygen), and protection from light prevents photochemical reactions.

G cluster_storage Optimal Storage Conditions Temp Temperature 2-8°C Stable Maximized Stability & Purity Temp->Stable Light Light Protect from Light Light->Stable Atmo Atmosphere Inert Gas (Ar, N₂) Atmo->Stable Container Container Tightly Sealed Container->Stable Compound 3-Chloro-4-fluorobenzene- 1,2-diamine Compound->Temp Compound->Light Compound->Atmo Compound->Container

Caption: Key factors for ensuring compound stability during storage.
Section 5: Emergency Procedures & First Aid

Q: What is the immediate first aid response for skin or eye contact?

A: Time is critical in any chemical exposure. Immediate and thorough decontamination is key to minimizing harm.[13]

  • Skin Contact: Immediately remove any contaminated clothing.[13] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[14] Seek medical attention if irritation persists.[15]

  • Eye Contact: Immediately flush the eyes with a continuous flow of cool running water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[4] Do not rub the eyes.[13] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[5]

Q: How should I handle a small spill of this compound in the lab?

A: For a small, contained spill of the solid material inside a fume hood:

  • Alert: Alert personnel in the immediate area.

  • Isolate: Ensure the fume hood continues to operate.

  • PPE: Wear your standard PPE (lab coat, gloves, goggles).

  • Clean-up: Use dry clean-up procedures.[4] Carefully sweep up the solid material with a brush and dustpan, avoiding dust generation. Place the collected material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

  • Dispose: Dispose of all cleaning materials as hazardous waste.

Caption: Decision tree for first aid response to chemical exposure.

Q: What happens if the compound is heated excessively?

A: Thermal decomposition of halogenated and nitrogen-containing organic compounds can be hazardous.[16] Excessive heating can lead to the release of toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF).[10] All reactions involving heating should be conducted in a chemical fume hood with appropriate temperature control and monitoring.

Section 6: Disposal

Q: How do I properly dispose of waste containing this chemical?

A: Waste containing this compound is classified as hazardous waste.[5]

  • Containers: Collect all waste (unused product, contaminated materials) in a clearly labeled, sealed container.

  • Segregation: Do not mix this waste with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.

  • Disposal: All disposal must be handled through your institution's EHS office and in accordance with local, state, and federal regulations.[7] Never dispose of this chemical down the drain.

References

  • Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]

  • Coast2Coast. First Aid for Chemical Exposure. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Fluoro-o-phenylenediamine. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Chloro-4-fluorobenzaldehyde. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • University of British Columbia. Personal Protective Equipment. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 1-Chloro-4-fluorobenzene. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry. [Link]

  • MySkinRecipes. This compound. [Link]

  • Sosnovskikh, V. Y., Irgashev, R. A., & Khalymbadzha, I. A. (2007). Reaction of 3-trifluoroacetylchromones with diamines. Russian Chemical Bulletin, 56(8), 1608–1611. [Link]

  • Ryszard K. Fra˛k, & Nowak, W. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 20. [Link]

  • PubChem. 3-Fluorobenzene-1,2-diamine. [Link]

  • Le, G. T., Brown, G. W., & De-Gendt, S. (2023). New thermal decomposition pathway for TATB. Scientific Reports, 13(1), 21102. [Link]

  • Cristea, I., & Vlase, T. (2004). Kinetic study of the thermal decomposition of some aromatic ORTHO-chlorinated azomonoethers. 1 : Decomposition of 4-[ (2 -chlorobenzyl )oxi]-4'-triflouromethyl -azobenzene. Semantic Scholar. [Link]

  • PharmaCompass. 4-chloro-benzene-1,2-diamine. [Link]

  • PubChem. 4-Chloro-3-methylbenzene-1,2-diamine. [Link]

  • Sarna Chemicals. 1,4-Diamino-2-Chlorobenzene (Chloro-PPD). [Link]

Sources

troubleshooting low yield in 3-Chloro-4-fluorobenzene-1,2-diamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-fluorobenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but sensitive intermediate. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with this compound and similar aromatic diamines.

Q1: My reaction mixture and isolated product are dark brown or black. What causes this discoloration and how can I prevent it? A: This is a classic sign of oxidation. Aromatic diamines, particularly phenylenediamines, are highly susceptible to air oxidation, which forms intensely colored, polymeric impurities. To prevent this, rigorous exclusion of oxygen is critical. Always handle the diamine and its solutions under an inert atmosphere (Nitrogen or Argon), use solvents that have been thoroughly degassed, and limit its exposure to air and light during workup and storage.[1][2]

Q2: I'm observing incomplete conversion from the dinitro precursor. What are the first parameters I should check? A: Incomplete conversion during the catalytic reduction of a dinitroaromatic is typically linked to catalyst activity or the hydrogen source. First, ensure your catalyst (e.g., Palladium on carbon, Pd/C) is fresh and has not been poisoned. Second, verify that your hydrogen pressure is adequate and that the reaction mixture is being agitated vigorously enough to ensure efficient mass transfer of hydrogen gas to the catalyst surface.[3]

Q3: My final product shows multiple spots on a TLC plate. What are the most probable side products? A: In a catalytic hydrogenation, the primary side product is often the partially reduced intermediate, 3-chloro-4-fluoro-2-nitroaniline. Depending on the catalyst and conditions, you may also see by-products from over-reduction or dehalogenation. Using a more selective catalyst system, such as a modified Ruthenium catalyst, can sometimes improve selectivity for the desired diamine.[4][5]

Q4: What is the recommended method for purifying this compound? A: Recrystallization is generally the preferred method.[6] Column chromatography on silica gel can lead to product degradation due to the acidic nature of silica and the basicity of the diamine. If chromatography is necessary, consider using deactivated (neutral) silica or basic alumina. For recrystallization, a mixed solvent system, such as dissolving the crude product in a minimum of hot ethanol or ethyl acetate and then adding a non-polar solvent like hexane or diethyl ether until turbidity appears, is often effective.[6]

Q5: How should I properly store the purified this compound? A: The compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon). It should be kept in a cool, dark place, typically at 2-8°C, and protected from light to prevent degradation.[7]

Troubleshooting Guide: Low Reaction Yield

Low yield is a multifaceted problem that requires systematic investigation. The following table outlines a structured approach to diagnosing and resolving this issue, focusing on the common synthesis of this compound via the reduction of its dinitro precursor.

Observation Potential Cause Recommended Solution & Rationale
Low or No Conversion of Starting Material 1. Inactive Catalyst: The catalyst may be old, poisoned by impurities (e.g., sulfur), or improperly activated.2. Insufficient Hydrogen Source: Hydrogen pressure may be too low, or the hydrogen transfer reagent (e.g., ammonium formate) may be degraded or used in insufficient quantity.3. Poor Mass Transfer: Inadequate stirring fails to bring the substrate, hydrogen, and catalyst into sufficient contact.1. Use a fresh batch of high-quality catalyst (e.g., 10% Pd/C). If poisoning is suspected, pretreat starting materials to remove contaminants.2. For H₂ gas, ensure the system is leak-free and increase pressure incrementally (e.g., from 50 psi to 100 psi). For transfer hydrogenation, use a larger excess of the hydrogen donor.3. Increase the stirring rate to create a vortex. Proper agitation is crucial for three-phase reactions (solid catalyst, liquid solution, gas).[3]
Formation of Multiple Products / Side Reactions 1. Incomplete Reduction: Reaction time is too short, or the temperature is too low, leading to the accumulation of the nitro-amine intermediate.2. Dehalogenation: Overly harsh conditions (high temperature, high pressure) or a non-selective catalyst can cause the loss of the chlorine atom.3. Polymerization/Tar Formation: The presence of oxygen during the reaction or workup can lead to oxidative polymerization of the highly reactive diamine product.1. Increase the reaction time and monitor progress carefully by TLC or LC-MS. A modest increase in temperature may also be beneficial.2. Use a more selective catalyst or catalyst modifier. Ru-SnOx/Al₂O₃ systems have shown high selectivity in partial hydrogenation of dinitro compounds.[4][5] Employ milder conditions (lower temperature and pressure).3. Ensure the entire process, from setup to product isolation, is conducted under a strictly inert atmosphere. Use degassed solvents for the reaction and workup.[1]
Product Loss During Workup & Purification 1. Oxidation on Filter Medium: The product can oxidize when exposed to air on the filter paper or Celite pad during catalyst removal.2. High Solubility: The product may be partially soluble in the aqueous phase during extraction, especially if the pH is not optimal.3. Degradation during Chromatography: As noted in the FAQ, the basic amine groups can interact strongly with acidic silica gel, causing streaking and irreversible adsorption.1. Filter the catalyst under a blanket of nitrogen or argon. Wash the filter cake with degassed solvent to recover all the product.2. During an aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 10) to keep the diamine in its neutral, less water-soluble form before extracting with an organic solvent.3. The most reliable purification method is recrystallization.[6] If chromatography must be used, employ neutral alumina or silica gel that has been pre-treated with a solvent mixture containing a small amount of triethylamine (~1%).
Troubleshooting Workflow Diagram

The following diagram provides a logical pathway for diagnosing yield issues.

TroubleshootingWorkflow cluster_conversion Conversion Analysis cluster_mixture Mixture Analysis start Low Yield Observed check_conversion 1. Assess Reaction Conversion (TLC, LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Low complete Complete Conversion check_conversion->complete High check_catalyst Check Catalyst Activity & H₂ Source incomplete->check_catalyst optimize_conditions Optimize Time/Temp incomplete->optimize_conditions analyze_mixture 2. Analyze Product Mixture (TLC, LC-MS, NMR) complete->analyze_mixture side_products Side Products Present analyze_mixture->side_products clean_product Clean Product in Crude analyze_mixture->clean_product modify_catalyst Modify Catalyst/ Conditions for Selectivity side_products->modify_catalyst check_workup 3. Review Workup & Purification Protocol clean_product->check_workup prevent_oxidation Implement Strict Inert Atmosphere Techniques check_workup->prevent_oxidation optimize_purification Optimize Purification (Recrystallization vs. Column) check_workup->optimize_purification

Caption: A logical workflow for troubleshooting low product yield.

Key Reaction Pathway & Potential Side Reactions

The most common synthesis proceeds via the catalytic hydrogenation of 3-chloro-4-fluoro-1,2-dinitrobenzene. Understanding this pathway and its potential deviations is key to optimizing the reaction.

ReactionPathway start 3-Chloro-4-fluoro- 1,2-dinitrobenzene intermediate 3-Chloro-4-fluoro- 2-nitroaniline (Intermediate) start->intermediate H₂, Catalyst (Step 1 Reduction) product 3-Chloro-4-fluorobenzene- 1,2-diamine (Desired Product) intermediate->product H₂, Catalyst (Step 2 Reduction) side_product 4-Fluoro-1,2-diamine (Dehalogenated Side Product) product->side_product Harsh Conditions (Over-reduction)

Caption: Synthetic pathway and a key potential side reaction.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol provides a robust starting point for the synthesis of this compound from its dinitro precursor.

Materials:

  • 3-Chloro-4-fluoro-1,2-dinitrobenzene (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Ethanol (or Ethyl Acetate), reagent grade

  • Hydrogen (H₂) gas cylinder or a hydrogen transfer reagent like ammonium formate (5-10 eq)

  • Celite® (diatomaceous earth)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

  • Parr hydrogenator or a balloon hydrogenation setup

Procedure:

  • System Preparation: Assemble the reaction flask and equip it with a magnetic stir bar. Thoroughly flush the entire system with an inert gas (N₂ or Ar) for 10-15 minutes.

    • Rationale: This step is critical to remove oxygen that would otherwise oxidize the final diamine product and potentially deactivate the catalyst.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add the 3-chloro-4-fluoro-1,2-dinitrobenzene, followed by the ethanol. Stir until the starting material is fully dissolved.

  • Catalyst Addition: Carefully add the wet 10% Pd/C catalyst to the solution. Adding the catalyst last to the solution minimizes the risk of a static-induced fire with the dry catalyst powder in a flammable solvent atmosphere.

  • Hydrogenation:

    • (Using H₂ Gas): Seal the reaction vessel. Purge the headspace by evacuating and backfilling with H₂ gas three times. Pressurize the vessel to the desired pressure (e.g., 50 psi) and begin vigorous stirring.

    • (Using Transfer Hydrogenation): Add ammonium formate to the mixture and gently heat to 40-60 °C. The reaction is often accompanied by gas evolution (CO₂).

  • Reaction Monitoring: Monitor the reaction's progress by TLC or by observing hydrogen uptake on the pressure gauge. The reaction is typically complete when hydrogen uptake ceases.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and flush the system with inert gas. Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere. Wash the Celite® pad with a small amount of degassed ethanol to ensure complete recovery of the product.

    • Rationale: Filtering under an inert atmosphere prevents the product from oxidizing on the Celite pad, which has a high surface area.[2]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The crude material can then be purified by recrystallization as described in the FAQ section.

References

  • Samsonu, et al. (2018). Optimization conditions for the reduction of nitro benzene with molecular hydrogen. Journal of Industrial Chemistry.[3]

  • WIPO Patent WO/2020/179817. (2020). Purification method for diamine compound, neutral salt of diamine compound, diamine, and polyimide. [Link][8]

  • Google Patents US20060217549A1. Diamine purification method. [9]

  • Li, et al. (2014). Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. MDPI. [Link][4][5]

  • Han, B., et al. (2006). Selective hydrogenation of m-dinitrobenzene to m-nitroaniline catalyzed by PVP-Ru/Al2O3. Applied Catalysis A: General.[10]

  • Hanna, S. Y. (2018). Answer to "How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?". ResearchGate. [Link][6]

  • DTIC. (1964). Purification of Organic Materials and Study of Polymers Therefrom. [Link][1]

  • MDPI. (2014). Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. [Link][5]

  • MDPI. (2021). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. [Link][11]

  • MySkinRecipes. This compound Product Page. [Link][12]

Sources

Technical Support Center: Purification of 3-Chloro-4-fluorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of 3-Chloro-4-fluorobenzene-1,2-diamine (CAS No. 132915-81-2). This document provides troubleshooting guides, detailed protocols, and answers to frequently asked questions to help you achieve the desired purity for this critical synthetic intermediate.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities in this compound typically originate from its synthesis, which commonly involves the reduction of a dinitro or nitro-amino precursor. The most prevalent impurities include:

  • Unreacted Starting Materials: Such as 3-chloro-4-fluoro-1,2-dinitrobenzene or 2-amino-3-chloro-4-fluoronitrobenzene. Incomplete reduction is a common source of contamination.[5][6]

  • Partially Reduced Intermediates: The reduction of nitro groups can proceed through intermediates like nitroso and hydroxylamine species. These can further react to form dimeric impurities such as azoxy, azo, and hydrazo compounds.[6]

  • Positional Isomers: Impurities can arise from the synthesis of the aromatic precursor itself. For example, isomers like 3-chloro-6-fluorobenzene-1,2-diamine could be present if the initial nitration or amination steps are not perfectly regioselective.[7][8]

  • Oxidation Products: Aromatic diamines are highly susceptible to aerial oxidation, which leads to the formation of intensely colored polymeric impurities, often causing the product to appear as a beige, brown, or even purple-black solid.[9][10]

  • Dehalogenation Products: Under certain reductive conditions (e.g., aggressive catalytic hydrogenation), the chlorine atom may be cleaved, leading to the formation of 4-fluorobenzene-1,2-diamine.

Q2: My isolated this compound is dark brown. What is the first and most effective step to remove the color?

A2: The discoloration is almost certainly due to oxidation products. The most effective initial step is an activated carbon treatment.[9] Activated carbon has a high surface area that readily adsorbs the large, conjugated molecules responsible for the color, while having a minimal affinity for your smaller target molecule. This is best performed by dissolving the crude product in a suitable hot solvent, adding a small amount of activated carbon, stirring for a short period, and then performing a hot filtration to remove the carbon.[9] This step should precede any recrystallization attempt for best results.

Q3: Which bulk purification method should I choose: recrystallization or column chromatography?

A3: The choice depends on the impurity profile and the scale of your purification.

  • Recrystallization is ideal for removing small amounts of impurities from larger batches of material (typically >1 gram) and is often more scalable and cost-effective. It is most effective when the impurities have significantly different solubility profiles from the desired product. A preliminary solvent screen is essential.[10]

  • Flash Column Chromatography is superior for separating complex mixtures or impurities with polarities very similar to the product.[11] It is the preferred method for smaller scales (<5 grams) or when high purity (>99.5%) is required and recrystallization is ineffective.[12][13] For basic compounds like this diamine, special considerations are necessary to prevent poor separation.[14]

Q4: How can I reliably assess the purity of my final product?

A4: A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of non-volatile compounds like aromatic diamines. A reversed-phase C18 column with a water/acetonitrile mobile phase (often containing a modifier like formic acid) is typically effective.[12][13][15] Purity is often reported as area percent. For pharmaceutical development, a purity of ≥99.5% is often the target.[12]

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point range. Impurities typically cause a depression and broadening of the melting point range.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the structure of the final product and can be used to identify and quantify impurities without needing a reference standard for each one.[16][17]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during purification.

Guide 1: Recrystallization Issues
Problem Probable Cause(s) Solution(s)
Product "Oils Out" Instead of Crystallizing 1. The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of the product. 2. The rate of cooling is too fast. 3. Presence of insoluble impurities that act as nucleation inhibitors.1. Re-heat the solution to dissolve the oil, then add more of the primary solvent to reduce saturation before cooling again. 2. Allow the solution to cool slowly to room temperature before moving to an ice bath. Insulating the flask can help.[10] 3. If the problem persists, try a different solvent system with a lower boiling point.
No Crystal Formation Upon Cooling 1. The solution is not sufficiently saturated (too much solvent was used). 2. The solution is too pure, lacking nucleation sites.1. Boil off some of the solvent to concentrate the solution. 2. Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. 3. Add a single seed crystal of the pure product.
Low Recovery Yield 1. Too much solvent was used, leaving a significant amount of product dissolved in the mother liquor. 2. Premature crystallization occurred during a hot filtration step. 3. The product is more soluble in the cold solvent than anticipated.1. Reduce the amount of solvent used for dissolution to the minimum required. Cool the filtrate in an ice bath for a longer duration to maximize precipitation. 2. Ensure the filtration apparatus (funnel, filter paper) is pre-heated to prevent the product from crashing out.[9] 3. Consider using a mixed-solvent system where the product is highly soluble in one solvent ("solvent") and poorly soluble in another ("anti-solvent").[18]
Product Still Colored After Recrystallization 1. The colored impurities have a similar solubility profile to the product. 2. An activated carbon treatment was not performed or was inefficient.1. Perform an activated carbon treatment on the crude material before recrystallization. 2. If color persists, a second purification by column chromatography may be necessary.
Guide 2: Flash Column Chromatography Issues
Problem Probable Cause(s) Solution(s)
Peak Tailing / Streaking 1. Acid-Base Interaction: The basic amine groups are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[14] 2. Column Overload: Too much sample was loaded onto the column.1. Add a Competing Base: Add 0.5-1% triethylamine (TEA) or ammonia to your mobile phase (eluent). This neutralizes the acidic sites on the silica, allowing your product to elute symmetrically.[14] 2. Use a Different Stationary Phase: Consider using an amine-functionalized silica column or basic alumina, which provides a more inert surface for basic compounds.[14] 3. Reduce the amount of material loaded onto the column.
Poor Separation of Product and Impurity 1. Inappropriate Mobile Phase Polarity: The eluent is either too polar (eluting everything together) or not polar enough (nothing moves). 2. The stationary phase is not providing enough selectivity.1. Optimize the Eluent: Use Thin-Layer Chromatography (TLC) to systematically test different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) with and without a base modifier to find a system that gives good separation (ΔRf > 0.2). 2. Switch to Reversed-Phase: If normal-phase fails, reversed-phase chromatography on a C18 column can provide a different selectivity, often separating compounds based more on hydrophobicity.[19]
Product Does Not Elute from the Column 1. Irreversible Adsorption: The product is binding too strongly to the acidic silica gel. 2. Mobile Phase is Not Polar Enough: The eluent lacks the strength to move a polar compound down the column.1. This is a severe case of the acid-base interaction. Flush the column with a highly polar eluent containing a base (e.g., 90:9:1 DCM/Methanol/Ammonium Hydroxide). For future attempts, use a modified eluent or an alternative stationary phase from the start. 2. Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 10% Ethyl Acetate in Hexane and gradually increase to 50% or higher.[20]

Experimental Protocols & Workflows

Purification Workflow Overview

The following diagram outlines a systematic approach to purifying crude this compound.

G cluster_0 Initial Assessment & Prep cluster_1 Decolorization (If Needed) cluster_2 Bulk Purification cluster_3 Final Analysis Crude Crude Product TLC_HPLC Initial Purity Check (TLC/HPLC) Crude->TLC_HPLC Color_Check Is Product Discolored? TLC_HPLC->Color_Check Carbon Activated Carbon Treatment Color_Check->Carbon Yes Purify_Choice Purity & Scale Assessment Color_Check->Purify_Choice No Hot_Filter Hot Filtration Carbon->Hot_Filter Hot_Filter->Purify_Choice Recrystal Recrystallization Purify_Choice->Recrystal >1g Scale & Favorable Impurity Profile Column Column Chromatography Purify_Choice->Column <5g Scale or Difficult Separation Isolate Isolate & Dry Product Recrystal->Isolate Column->Isolate Final_Analysis Final Purity Analysis (HPLC, NMR, MP) Isolate->Final_Analysis Pure_Product Pure Product (>98%) Final_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Protocol 1: Decolorization with Activated Carbon

This protocol is designed to remove colored impurities prior to final purification.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or toluene).[10]

  • Carbon Addition: To the hot solution, add activated carbon (approx. 1-2% w/w relative to the crude product).

  • Stirring: Stir the mixture at an elevated temperature (just below boiling) for 10-15 minutes.[9]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing a pad of celite or fluted filter paper to remove the activated carbon. It is critical to keep the solution hot to prevent premature crystallization.[9]

  • Proceed to Purification: The resulting decolorized filtrate can now be used directly for recrystallization or concentrated under reduced pressure for column chromatography.

Protocol 2: Purification by Recrystallization (Ethanol/Water System)

This protocol uses a mixed-solvent system, which is often effective for aromatic amines.[10]

  • Dissolution: Place the decolorized crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol (95%) to fully dissolve the solid.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Re-dissolution: Add a few more drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a wash with cold water.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3: Purification by Flash Column Chromatography (Modified Normal Phase)

This protocol is adapted for the purification of basic amines on standard silica gel.[11][14]

  • Solvent System Selection: Using TLC, identify a mobile phase that provides good separation of your product from its impurities. A good starting point is a mixture of Hexane and Ethyl Acetate. The key is to add 0.5-1% triethylamine (TEA) to this mixture to prevent peak tailing.[14] Aim for an Rf value of 0.25-0.35 for the product spot.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 90:10:1 Hexane/EtOAc/TEA). Pour the slurry into the column and use positive pressure to pack a uniform, stable bed. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product) by concentrating it to a dry, free-flowing powder. Carefully add this dry powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Journal of Chromatographic Science, Oxford Academic. [Link]

  • This compound. MySkinRecipes. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Column chromatography & purification of organic compounds. Chem Help ASAP, YouTube. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Process for preparing chloro-difluorobenzene. European Patent Office - EP 0447259 A1. [Link]

  • 3-Chloro-6-fluorobenzene-1,2-diamine. PubChem. [Link]

  • Process for manufacture of fluoroaromatics. European Patent Office - EP 0330420 A1. [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC - NIH. [Link]

  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. NIH. [Link]

  • o-CHLOROBROMOBENZENE. Organic Syntheses Procedure. [Link]

  • 4-Chloro-3-methylbenzene-1,2-diamine. PubChem. [Link]

  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. ResearchGate. [Link]

Sources

Technical Support Center: Stability of 3-Chloro-4-fluorobenzene-1,2-diamine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-Chloro-4-fluorobenzene-1,2-diamine. This guide is designed to provide in-depth technical assistance and troubleshooting for researchers encountering challenges related to the stability of this compound under acidic conditions. As a valued intermediate in the synthesis of pharmaceuticals, agrochemicals, and other functional materials, understanding its behavior in acidic environments is crucial for successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Is this compound generally stable in acidic conditions?

A1: this compound exhibits moderate stability in acidic conditions and is competent for use in reactions that require an acidic environment, such as the synthesis of benzimidazoles.[1] However, its stability is not absolute and is dependent on the specific acid used, its concentration, the reaction temperature, and the presence of other reagents, particularly reducing agents or catalysts.

Q2: What are the primary concerns when using this diamine in strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)?

A2: The primary concerns are protonation of the amine groups and potential for side reactions at elevated temperatures. The two amine groups will be protonated to form the corresponding ammonium salts. While this protonation can protect the amine groups from oxidation, it can also influence the compound's solubility and reactivity. In the synthesis of benzimidazoles, for example, the reaction is often carried out in the presence of a mineral acid, indicating the stability of the diamine under these conditions to achieve the desired cyclization.[2]

Q3: Can dehalogenation occur when this compound is subjected to acidic conditions?

A3: Dehalogenation is a potential side reaction for halogenated aromatic compounds, but it is more commonly observed under reductive conditions, such as catalytic hydrogenation, rather than solely acidic stress. While the carbon-fluorine bond is generally strong, the carbon-chlorine bond is more susceptible to cleavage. For instance, in the synthesis of the related compound 3-chloro-4-fluoroaniline via catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene, hydrodehalogenation is a known side reaction. While not directly in response to acid alone, the presence of a catalyst and a reducing agent in an acidic medium could facilitate dehalogenation.

Q4: How does the choice of organic acid (e.g., acetic acid, formic acid) affect the stability of the diamine?

A4: Organic acids provide a milder acidic environment compared to strong mineral acids. This compound is generally stable in the presence of organic acids at moderate temperatures, as these are often used as solvents or catalysts in condensation reactions to form heterocyclic compounds. Formic acid, for instance, can be used in the synthesis of benzimidazoles from o-phenylenediamines.[3]

Q5: What are the visual or analytical indicators of degradation of this compound in an acidic solution?

A5: Visual indicators of degradation can include a change in color of the solution, often to a darker brown or black, which may suggest polymerization or the formation of oxidized byproducts. Analytically, techniques such as High-Performance Liquid Chromatography (HPLC) can be used to monitor the purity of the diamine over time and detect the emergence of new peaks corresponding to degradation products. Thin-Layer Chromatography (TLC) can also be a quick method to check for the formation of impurities.

Troubleshooting Guides

Issue 1: Unexpected Side Products in Benzimidazole Synthesis

Scenario: You are reacting this compound with a carboxylic acid or aldehyde under acidic conditions to synthesize a benzimidazole derivative, but you are observing significant formation of unknown byproducts.

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Excessive Reaction Temperature High temperatures in the presence of strong acids can lead to undesired side reactions, including polymerization or partial degradation of the diamine.1. Optimize Temperature: Lower the reaction temperature and monitor the reaction progress by TLC or HPLC. 2. Gradual Heating: Increase the temperature to the desired point gradually to avoid thermal shock.
Prolonged Reaction Time Even at optimal temperatures, extended exposure to acidic conditions can lead to the slow formation of byproducts.1. Monitor Reaction Completion: Closely track the consumption of the starting material and stop the reaction as soon as it is complete.
Acid Concentration Too High Very high concentrations of strong mineral acids may promote side reactions.1. Titrate Acid Addition: Add the acid portion-wise to control the exotherm and maintain a more moderate pH. 2. Screen Different Acids: Consider using a milder acid catalyst, such as an organic acid or a solid acid catalyst.[4]
Oxidation of the Diamine ortho-Phenylenediamines can be susceptible to oxidation, especially if air is not excluded from the reaction. This can be exacerbated by certain acidic conditions.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Issue 2: Low Yield or Incomplete Reaction

Scenario: The condensation reaction to form the desired product is sluggish or does not go to completion, even after an extended period.

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Acid Catalyst The acid may be consumed in side reactions or may not be present in a sufficient concentration to effectively catalyze the reaction.1. Increase Catalyst Loading: Incrementally increase the amount of acid catalyst. 2. Use a Stronger Acid: If using a weak acid, consider switching to a stronger one, while being mindful of potential side reactions.
Poor Solubility The protonated form of the diamine may have limited solubility in the reaction solvent, hindering the reaction rate.1. Solvent Screening: Experiment with different solvents or solvent mixtures to improve the solubility of the starting materials. 2. Temperature Adjustment: A moderate increase in temperature may improve solubility and reaction kinetics.
Deactivation of Amine Nucleophilicity Excessive protonation of both amine groups can reduce the nucleophilicity of the diamine, slowing down the desired condensation reaction.1. Control Stoichiometry of Acid: Use a catalytic amount of acid rather than a large excess to ensure a sufficient population of the free diamine is present to react.

Experimental Protocols

Protocol 1: General Procedure for Benzimidazole Synthesis under Acidic Conditions

This protocol provides a general guideline for the synthesis of a benzimidazole derivative from this compound.

Materials:

  • This compound

  • Carboxylic acid or aldehyde (1 equivalent)

  • Acid catalyst (e.g., 4M HCl in dioxane, acetic acid, or a solid acid catalyst)

  • Solvent (e.g., ethanol, toluene, or dimethylformamide)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in the chosen solvent under an inert atmosphere.

  • Addition of Reagents: Add the carboxylic acid or aldehyde (1 equivalent) to the solution.

  • Acid Catalyst Addition: Slowly add the acid catalyst to the reaction mixture. The amount and type of acid should be optimized for the specific reaction.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the product's properties but may involve neutralization with a base, extraction with an organic solvent, and purification by column chromatography or recrystallization.

Protocol 2: Monitoring the Stability of this compound in Acidic Solution by HPLC

This protocol can be used to assess the stability of the diamine under specific acidic conditions over time.

Materials:

  • This compound

  • Acidic solution of interest (e.g., 1M HCl, 10% acetic acid in water)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

  • Sample Preparation: At time zero, add a known volume of the stock solution to the acidic solution of interest, maintained at a constant temperature.

  • Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample solution.

  • Quenching and Dilution: Immediately neutralize the aliquot with a suitable base and dilute it with the mobile phase to a concentration suitable for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Monitor the peak area of the this compound peak over time. A decrease in the peak area and/or the appearance of new peaks would indicate degradation.

Visualizations

Logical Workflow for Troubleshooting Unexpected Byproducts

start Unexpected Byproducts Observed check_temp Is Reaction Temperature Too High? start->check_temp check_time Is Reaction Time Too Long? check_temp->check_time No optimize_temp Lower and Optimize Temperature check_temp->optimize_temp Yes check_acid Is Acid Concentration Excessive? check_time->check_acid No monitor_rxn Monitor Reaction and Stop at Completion check_time->monitor_rxn Yes check_atmosphere Is an Inert Atmosphere Used? check_acid->check_atmosphere No optimize_acid Reduce Acid Concentration or Screen Milder Acids check_acid->optimize_acid Yes use_inert Implement Inert Atmosphere (N2 or Ar) check_atmosphere->use_inert No solution Byproduct Formation Minimized check_atmosphere->solution Yes optimize_temp->solution monitor_rxn->solution optimize_acid->solution use_inert->solution sub This compound protonated Protonated Diamine (Salt Formation) sub->protonated + H+ cyclization Desired Benzimidazole Product protonated->cyclization + R-COOH / R-CHO - 2H₂O degradation Potential Degradation Products (e.g., Oxidized/Polymerized Species) protonated->degradation Harsh Conditions (High Temp, High [Acid])

Sources

Technical Support Center: Preventing Oxidation of 3-Chloro-4-fluorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Chloro-4-fluorobenzene-1,2-diamine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this key building block. Aromatic diamines, particularly those with electron-donating amino groups, are highly susceptible to aerobic oxidation. This document provides in-depth troubleshooting advice and validated protocols to ensure the integrity of your material and the success of your experiments.

This compound is a valuable precursor in the synthesis of various heterocyclic compounds, including benzimidazoles, which are core structures in many pharmaceutical agents.[1][2] However, its utility is matched by its sensitivity to atmospheric oxygen, which can lead to reagent degradation, compromised reaction yields, and purification challenges. Understanding and mitigating this oxidative instability is critical for reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: My container of this compound, which was initially an off-white or light tan solid, has developed a dark brown or purplish color. What caused this, and can I still use it?

A: The discoloration is a classic indicator of oxidation.[3] Aromatic amines are readily oxidized by atmospheric oxygen, a process often accelerated by light, to form highly conjugated, colored quinone-imine type structures and polymers.[4] The appearance of a dark color suggests that a portion of your material has decomposed.

Whether it is still usable depends on the extent of oxidation and the tolerance of your specific reaction to impurities. For many applications, especially in drug development where stoichiometry and purity are critical, using the discolored material directly is not recommended as it can lead to lower yields and complex side products. Purification is strongly advised.

Q2: I am experiencing low or inconsistent yields in my condensation reaction to form a benzimidazole. I suspect reagent quality. Could oxidation of the diamine be the cause?

A: Yes, this is a very likely cause. The oxidation of a diamine reduces the amount of active starting material available for the desired reaction. Furthermore, the oxidized byproducts can potentially interfere with your reaction mechanism or complicate the purification of your target molecule. Ensuring the purity and anhydrous, oxygen-free state of your starting material and reaction environment is a critical first step in troubleshooting low yields.[3]

Q3: What are the definitive, gold-standard storage conditions for this compound to ensure long-term stability?

A: The ideal storage conditions aim to eliminate exposure to oxygen, moisture, and light. Based on supplier recommendations and established best practices for air-sensitive compounds, the following should be implemented:[5][6]

  • Atmosphere: Store under a dry, inert atmosphere (argon is preferred over nitrogen for long-term storage due to its higher density, which helps displace air more effectively).

  • Temperature: Store at low temperatures, typically 2-8°C, to reduce the rate of any potential decomposition reactions.[5]

  • Light: Store in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[5]

  • Seal: The container must be tightly sealed. For highest integrity, use a vial with a PTFE-lined cap or, ideally, a glass ampoule flame-sealed under vacuum. For frequent use, storing inside an inert atmosphere glovebox is the best practice.

Part 2: In-Depth Troubleshooting & Proactive Prevention

This section provides detailed guides for addressing common experimental challenges and implementing robust preventative workflows.

Guide 1: My Reagent is Already Oxidized. What Do I Do?

Issue: You have a bottle of this compound that is significantly discolored, but you need to use it for a critical synthesis.

Root Cause Analysis: The diamine has reacted with atmospheric oxygen. The primary oxidation products of phenylenediamines are complex mixtures, but the initial steps involve the formation of radical cations that couple and further oxidize to form dimeric and polymeric species, which are intensely colored.[7][8] These impurities will not participate in the desired reaction and will need to be removed.

Recommended Action: Purification by Recrystallization under Inert Atmosphere

If the oxidation is not extreme, the material can often be salvaged. Since the oxidized products are typically larger, more polar, and less soluble polymers, recrystallization can be effective. This entire process must be conducted using air-free techniques.[9]

Experimental Protocol: Inert Atmosphere Recrystallization

  • Glassware Preparation: Dry all necessary glassware (an Erlenmeyer flask with a sidearm, a Büchner funnel, a filter flask) in an oven at >120°C overnight and allow to cool in a desiccator or under a stream of inert gas.[6]

  • Solvent Selection & Degassing: Choose a suitable solvent system (e.g., ethanol/water, toluene/heptane). The ideal solvent will dissolve the diamine when hot but have limited solubility for it when cold, while keeping the oxidized impurities either fully soluble or completely insoluble. The chosen solvent must be degassed. The most effective method is Freeze-Pump-Thaw (see protocol below).

  • Dissolution: In a fume hood or glovebox, place the discolored diamine into the sidearm flask. Fit the flask with a rubber septum on the main neck. Connect the sidearm to a Schlenk line.[10] Purge the flask with argon or nitrogen for 5-10 minutes.

  • Cannula Transfer: Using a double-tipped needle (cannula), transfer the hot, degassed solvent into the flask containing the diamine until it just dissolves.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Filtration: Set up the Büchner funnel and filter flask. Purge the assembly with inert gas. Quickly and carefully filter the crystals, washing them with a small amount of cold, degassed solvent.

  • Drying & Storage: Dry the purified, off-white crystals under high vacuum and immediately transfer to a clean, dry storage vial. Backfill the vial with argon or nitrogen before sealing.

Guide 2: How Do I Prevent Oxidation During My Reaction?

Issue: You want to set up a reaction (e.g., a condensation with a carboxylic acid or equivalent) and ensure that the diamine does not degrade during the process.

Root Cause Analysis: Oxygen is not only present in the atmosphere but is also dissolved in most organic solvents. Setting up a reaction on an open bench, even with a nitrogen balloon, is often insufficient for highly sensitive substrates. The key is to remove oxygen from the entire system: glassware, solvents, and headspace.[10][11]

Recommended Action: Employing Schlenk Line or Glovebox Techniques

A glovebox provides the most secure inert environment but is not always available.[12] The Schlenk line is a versatile and common apparatus for performing air-sensitive chemistry.[13]

Workflow for Air-Free Reaction Setup (Schlenk Line)

G cluster_prep Preparation Phase cluster_reaction Execution Phase A 1. Oven-Dry & Assemble Glassware B 2. Connect to Schlenk Line A->B C 3. Purge/Refill Cycle (3x) B->C E 5. Add Solids (Diamine, etc.) under positive N2/Ar flow C->E Glassware is now inert D 4. Degas Solvents (Freeze-Pump-Thaw) F 6. Transfer Degassed Solvent via Syringe/Cannula D->F Solvent is now O2-free E->F G 7. Heat/Stir Reaction under N2/Ar atmosphere F->G H 8. Monitor Reaction (TLC) G->H caption Workflow for Air-Free Reaction Setup

Caption: Workflow for setting up an oxygen-free reaction.

Core Protocol: Solvent Degassing via Freeze-Pump-Thaw This is the most rigorous method for removing dissolved gases from solvents.[11]

  • Place the solvent in a robust flask with a sidearm and a high-vacuum stopcock (a Schlenk flask). The flask should not be more than half full.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the stopcock to the vacuum line and evacuate the headspace for several minutes. Any oxygen in the headspace is removed.

  • Thaw: Close the stopcock to the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will see bubbles of dissolved gas escaping from the liquid.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gases have been removed. After the final thaw, backfill the flask with inert gas.

Part 3: Data Summary & Technique Comparison

Choosing the right inert atmosphere technique depends on the sensitivity of the compound and the available resources.

FeatureGloveboxSchlenk Line
Environment Control Superior. Provides a stable, controlled inert atmosphere for all manipulations. O₂ and H₂O levels are typically kept <1 ppm.[12]Good to Excellent. Relies on user technique to maintain a positive pressure of inert gas. Prone to minor leaks if not set up correctly.[10]
Ease of Use Easier for complex manipulations (weighing solids, multiple reagent additions) as it mimics a standard lab bench.Requires more specialized techniques like cannula transfers and counterflow additions, which need practice.[11]
Cost & Infrastructure High initial investment and ongoing maintenance costs (gas, catalyst purifier).Lower initial cost. Requires a vacuum pump and a source of inert gas.[13]
Best For Long-term storage of highly sensitive reagents, complex multi-step syntheses, and routine air-sensitive work.Most common academic and R&D lab setups for a wide range of air-sensitive reactions.[9]
Part 4: Mechanistic Insight - Why Does Oxidation Occur?

Understanding the "why" reinforces the importance of the "how." The oxidation of aromatic diamines is a facile process because the electron-rich amino groups readily give up an electron to an oxidizing agent, most commonly molecular oxygen.

G Diamine This compound (Off-white solid) Radical Radical Cation (Transient Species) Diamine->Radical O₂, light Polymer Conjugated Oligomers/Polymers (Intensely Colored Byproducts) Radical->Polymer Dimerization & Further Oxidation

Caption: Simplified pathway for the oxidation of the diamine.

The initial step is the formation of a radical cation, which is highly reactive. These radicals can then couple with each other and undergo further oxidation and deprotonation steps to form a complex mixture of colored, polymeric materials. By excluding oxygen, this entire cascade is prevented.

References
  • Air-free technique. Wikipedia. [Link]

  • Neilson, R. H. The Manipulation of Air-Sensitive Compounds. Neilson Lab, TCU. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]

  • Elschenbroich, C. 2.3 The Manipulation of Air-Sensitive Compounds. In Organometallics (3rd ed.). [Link]

  • Aromatic Amines Antioxidants. Performance Additives. [Link]

  • Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of 4-chloro-1,3-dihydro-3-(3-hydroxypropyl)-2H-benzimidazol-2-one. Molbase. [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]

  • Loo, C. H., & Whalen, K. L. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 27(18), 5834. NIH. [Link]

  • Reber, F. X., et al. Protective activity of aromatic amines and imines against oxidative nerve cell death. British Journal of Pharmacology, 135(3), 635-644. [Link]

  • Sweeting, L. M. Oxidizing Agents. Towson University. [Link]

  • Rao, P. S., & Hayon, E. Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry, 79(9), 862-865. ACS Publications. [Link]

  • Diamine purification method.
  • Bakal, R. L., et al. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 22(10), 1739. NIH. [Link]

  • Oxidation of Aromatic Compounds. Fiveable. [Link]

  • Gasoline. Wikipedia. [Link]

  • Zimit, T. R., et al. The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes. Toxicology Letters, 240(1), 132-139. Maastricht University. [Link]

  • P-Phenylenediamine. Campaign for Safe Cosmetics. [Link]

  • Taber, D. F. Oxidation in Organic Synthesis. Organic Chemistry Portal. [Link]

  • Wasim, M., et al. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(5), 9033-9039. [Link]

  • Oxidation of p-Phenylenediamine. ResearchGate. [Link]

  • Damljanović, I., et al. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 24(21), 3918. NIH. [Link]

  • Zimit, T. R., et al. The oxidation of p-phenylenediamine... PubMed. [Link]

  • Li, Y., et al. Recent achievements in the synthesis of benzimidazole derivatives. RSC advances, 13(36), 25442-25463. NIH. [Link]

  • Danieli, B., et al. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 28(4), 1634. [Link]

  • organic chemistry review - common oxidizing agents. ChemHelpASAP via YouTube. [Link]

  • Manna, M., et al. Aerial Oxidation of Protonated Aromatic Amines. Isolation, X-ray Structure, and Redox and Spectral Characteristics of N- Containing Dyes. The Journal of Organic Chemistry, 81(15), 6393-6401. ACS Publications. [Link]

  • Sun, Y., et al. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. Organic & Biomolecular Chemistry, Advance Article. RSC Publishing. [Link]

  • Oxidizing Agents. Organic Chemistry Portal. [Link]

  • 16.9: Oxidation of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • 3-Chloro-6-fluorobenzene-1,2-diamine. PubChem. [Link]

  • Song, Y., et al. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Environmental Science & Technology, 43(11), 4048-4054. NIH. [Link]

  • Deamination of aromatic amines.
  • A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).

Sources

Technical Support Center: Scale-Up Synthesis of 3-Chloro-4-fluorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-fluorobenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this critical pharmaceutical intermediate. We provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful and efficient synthesis of this compound.

I. Synthetic Pathway Overview

The industrial synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic route commences with the reduction of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline. This is followed by a regioselective nitration to introduce a second nitro group, which is subsequently reduced to afford the final diamine product.

Synthetic_Pathway A 3-Chloro-4-fluoronitrobenzene B 3-Chloro-4-fluoroaniline A->B Reduction (Step 1) C 2-Nitro-4-chloro-5-fluoroaniline B->C Nitration (Step 2) D This compound C->D Reduction (Step 3) Catalytic_Hydrogenation_Workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Charge Reactor with 3-chloro-4-fluoronitrobenzene and Methanol B Purge with Nitrogen A->B C Add Pt/C Catalyst B->C D Purge with Hydrogen C->D E Pressurize and Heat D->E F Monitor Reaction E->F G Cool and Vent F->G H Filter Catalyst G->H I Solvent Removal H->I J Vacuum Distillation I->J

Caption: Experimental workflow for the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.

V. References

  • Pure Synth. (2025, August 1). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. [Link]

  • Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction. [Link]

  • Wikipedia. p-Phenylenediamine. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis. [Link]

  • VisiMix. Scale Up Methodology for the Fine Chemical Industry - The Influence of the Mixing in the Process. [Link]

  • Mettler Toledo. Chemical Process Development and Scale-Up. [Link]

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • ResearchGate. Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. [Link]

  • Clausius Scientific Press. (2023, June 7). Study on Preparation of P-Phenylenediamine from Wasted Polyester. [Link]

  • PrepChem.com. Preparation of p-phenylenediamine. [Link]

  • Google Patents. US6245943B1 - Method of preparing p-phenylenediamine.

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • Reddit. Advice on synthesis of aromatic diamines?. [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. [Link]

  • ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]

  • Google Patents. US3586719A - Process for preparing 4-fluoro-3-nitroaniline.

  • MySkinRecipes. This compound. [Link]

  • ResearchGate. General synthesis of aromatic diamine monomers. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2-diamines. [Link]

  • PMC. (2022, July 21). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthetic methods for 1,3-diamines. [Link]

Validation & Comparative

Introduction: The Critical Role of Purity in a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 3-Chloro-4-fluorobenzene-1,2-diamine Purity by HPLC

This compound is a vital intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and other targeted therapies. The structural integrity and purity of this diamine are paramount; even minute impurities can propagate through a synthetic route, leading to undesired side products, reduced yields, and potentially toxic components in the final drug substance. Consequently, a robust, accurate, and validated analytical method for purity determination is not merely a quality control measure but a cornerstone of process safety and final product efficacy.

High-Performance Liquid Chromatography (HPLC) is overwhelmingly the industry's technique of choice for this application due to its high resolution, sensitivity, and quantitative accuracy for non-volatile and thermally labile compounds.[1][2] This guide provides a comprehensive examination of a validated Reversed-Phase HPLC (RP-HPLC) method, compares it with viable alternatives, and explains the fundamental principles of method validation that ensure trustworthy and reproducible results.

Pillar 1: The Gold Standard—A Validated RP-HPLC Method

The separation of this compound from its potential process-related impurities is best achieved using RP-HPLC. The underlying principle involves partitioning the analyte and impurities between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. Compounds with higher polarity elute earlier, while less polar compounds are retained longer by the stationary phase, allowing for effective separation.

Expert Rationale for Methodological Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for separating small aromatic molecules. Its long alkyl chains provide a highly nonpolar surface, promoting retention of the diamine and its likely impurities (e.g., unreacted starting materials like 3-chloro-4-fluoronitrobenzene or positional isomers) via hydrophobic interactions.[1]

  • Mobile Phase: A gradient elution is superior to an isocratic one for purity analysis. It begins with a highly polar mobile phase to elute polar impurities quickly and then gradually increases the organic solvent concentration to elute the main analyte and any nonpolar impurities. This approach ensures sharp peaks, better resolution across a wide polarity range, and shorter overall run times.[3] Using a mild acid like formic acid in the aqueous phase helps to protonate the amine functional groups, which leads to more symmetrical peak shapes by minimizing unwanted interactions with residual silanols on the silica-based stationary phase.[1]

  • Detector: A UV detector is ideal due to the aromatic nature of the analyte, which confers strong chromophores. A wavelength of 254 nm is a common choice for aromatic compounds and generally provides a good response for both the main component and potential impurities.[4]

Detailed Experimental Protocol: RP-HPLC Purity Assay
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

    • Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the same diluent.

  • Data Analysis:

    • Purity is typically calculated using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) × 100

    • This method assumes that all impurities have a similar UV response factor to the main analyte at 254 nm. For higher accuracy, relative response factors should be determined for known impurities.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh 1. Accurately Weigh Reference & Sample Dissolve 2. Dissolve & Dilute in Diluent (ACN/H2O) Weigh->Dissolve Inject 3. Inject onto HPLC System Dissolve->Inject Separate 4. Separate on C18 Column (Gradient Elution) Inject->Separate Detect 5. Detect at 254 nm Separate->Detect Integrate 6. Integrate Peak Areas Detect->Integrate Calculate 7. Calculate % Purity (Area Normalization) Integrate->Calculate

Caption: Standard workflow for HPLC purity analysis.

Pillar 2: A Self-Validating System—Trustworthiness Through Validation

A described protocol is only reliable if it has been validated to prove it is fit for its intended purpose.[5] Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline, which establishes the performance characteristics that must be verified.[5][6][7]

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of expected impurities and degradation products. This is demonstrated by spiking the sample with known impurities and showing that they are well-separated from the main peak.

  • Linearity: The detector response must be directly proportional to the concentration of the analyte over a defined range (e.g., 50% to 150% of the target concentration). A correlation coefficient (R²) of >0.999 is typically required.

  • Accuracy: This is the closeness of the test results to the true value. It is determined by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery.

  • Precision: This measures the degree of scatter between a series of measurements. It is assessed at two levels:

    • Repeatability: The precision of the method over a short interval with the same operator and equipment.

    • Intermediate Precision: The precision of the method across different days, analysts, or equipment.

  • Limit of Quantitation (LOQ): This is the lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy. This is critical for controlling potentially toxic impurities at very low levels.

Pillar 3: Comparative Analysis—HPLC vs. Alternative Technologies

While RP-HPLC is the gold standard, other techniques have specific advantages that may be complementary or preferable in certain contexts. The primary alternatives are Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][8]

FeatureHPLC (High-Performance Liquid Chromatography) UPLC (Ultra-Performance Liquid Chromatography) GC-MS (Gas Chromatography-Mass Spectrometry)
Principle Separation of compounds in a liquid mobile phase passing over a solid stationary phase.A high-pressure version of HPLC using smaller (<2 µm) stationary phase particles.Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection.
Speed Standard (e.g., 20-40 min run time).Very Fast (up to 9x faster than HPLC).[9][10]Fast (e.g., 10-25 min run time).
Resolution Good to excellent.Superior; narrower and sharper peaks provide better separation of closely eluting impurities.[11]Excellent for volatile compounds; may struggle with isomers without optimized columns.
Sensitivity High.Very High; narrower peaks lead to a better signal-to-noise ratio.[12][13]Very High, especially with MS detection in SIM mode.
Impurity ID Requires collection of fractions for offline analysis (e.g., MS, NMR).Can be directly coupled to MS for online identification (UPLC-MS).Excellent; provides mass spectra that can be used to identify unknown impurities.[14][15]
Analyte Scope Broad; ideal for non-volatile and thermally labile compounds.[8]Same as HPLC but with higher performance.Limited to volatile and thermally stable compounds. Polar amines may require derivatization.[3][16]
Cost Moderate (instrumentation and operation).High (initial instrument cost and maintenance).[12]Moderate to High (depending on MS detector).
Best For... Routine QC, robust purity assays.[13]High-throughput screening, resolving complex mixtures, trace impurity analysis.Identifying and quantifying volatile or semi-volatile impurities, residual solvents.[8][14]
Expert Synopsis
  • UPLC is the logical evolution of HPLC. For labs focused on high throughput and resolving complex impurity profiles, the investment in UPLC technology yields significant returns in speed and data quality.[9][12]

  • GC-MS serves a different, but crucial, purpose. It is not the primary tool for the purity assay of the diamine itself but is the superior method for identifying and quantifying volatile process impurities or residual solvents that would be invisible in an HPLC-UV analysis.[8][14] HPLC is often preferred over GC for analyzing polar anilines because it avoids the need for chemical derivatization, which can add complexity and variability to the analysis.[3][17]

Troubleshooting and Advanced Insights

Even a validated method can encounter issues. An experienced scientist relies on a logical troubleshooting process to quickly identify and resolve problems.

Troubleshooting start Problem Observed in Chromatogram p_peak Poor Peak Shape (Tailing/Fronting)? start->p_peak p_retention Retention Time Shift? start->p_retention p_pressure Pressure Fluctuation or High Backpressure? start->p_pressure sol_peak1 Check mobile phase pH. Ensure analyte is protonated. p_peak->sol_peak1 Yes sol_peak2 Column degradation. Use guard column or replace. p_peak->sol_peak2 Yes sol_retention1 Mobile phase composition error. Remake mobile phase. p_retention->sol_retention1 Yes sol_retention2 Flow rate unstable. Check pump. p_retention->sol_retention2 Yes sol_pressure1 System leak. Check fittings. p_pressure->sol_pressure1 Yes sol_pressure2 Column/frit blockage. Flush or replace. p_pressure->sol_pressure2 Yes

Caption: A decision tree for common HPLC issues.

Conclusion

The characterization of this compound purity is a critical step in pharmaceutical development. A well-developed and validated RP-HPLC method stands as the most reliable and robust technique for routine quality control, offering a precise and accurate assessment of the main component and related impurities. While advanced techniques like UPLC offer enhanced speed and resolution, and GC-MS provides unparalleled capability for identifying volatile impurities, HPLC remains the foundational method. The choice of technique must be fit-for-purpose, but the principles of rigorous validation and sound scientific reasoning are universal requirements for ensuring the quality and safety of the final pharmaceutical product.

References

  • Nicholls, A. W., et al. (2010). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Xenobiotica. Available at: [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Available at: [Link]

  • Jones, K., et al. (1991). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Annals of Occupational Hygiene. Available at: [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Wigman, L., et al. (1996). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education. Available at: [Link]

  • Lores, E. R., & Meekins, J. L. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science. Available at: [Link]

  • Muller, A., et al. (2011). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development. Available at: [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. Available at: [Link]

  • ResearchGate. (2021). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. Available at: [Link]

  • Rutkowska, M., et al. (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. National Institutes of Health (NIH). Available at: [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Springer. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Available at: [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. Available at: [Link]

  • OENO One. (2002). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Available at: [Link]

  • RJPT. (n.d.). A Review on Comparative study of HPLC and UPLC. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. Available at: [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Available at: [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. Available at: [Link]

  • Aral Research. (2024). Difference Between HPLC and UPLC. Available at: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • MDPI. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Phenylenediamines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry and materials science, phenylenediamines serve as foundational building blocks for a vast array of functional molecules, from life-saving pharmaceuticals to high-performance polymers like Kevlar.[1] However, not all phenylenediamines are created equal. The strategic placement of substituents on the aromatic ring dramatically alters the nucleophilicity of the amino groups, thereby dictating the pace and outcome of chemical reactions.

This guide provides an in-depth comparison of the reactivity of substituted phenylenediamines, moving beyond mere observation to explain the underlying electronic and steric principles. We will delve into quantitative data, provide a robust experimental protocol for assessing reactivity, and explore the causal relationships that govern these fascinating molecular behaviors.

The Theoretical Framework: Understanding Substituent Effects

The reactivity of a phenylenediamine in reactions such as condensations, acylations, or polymerizations is fundamentally tied to the availability of the lone pair of electrons on its nitrogen atoms.[2][3] Any substituent on the benzene ring will modulate the electron density of the entire system through a combination of inductive and resonance effects.

  • Electronic Effects : The Hammett equation provides a powerful quantitative tool for correlating reaction rates with substituent effects.[4][5] It describes a linear free-energy relationship that separates the contribution of the substituent (σ) from the sensitivity of the reaction to that substituent (ρ).[4]

    • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density on the ring through resonance and/or inductive effects. This enhanced electron density boosts the nucleophilicity of the amino groups, generally leading to faster reaction rates.[2]

    • Electron-Withdrawing Groups (EWGs) , like nitro (-NO₂) and cyano (-CN), pull electron density away from the aromatic ring. This diminishes the nucleophilicity of the amino groups, which can significantly slow down the initial step of many reactions.[2]

  • Steric Hindrance : Bulky substituents located near the amino groups (in the ortho position) can physically obstruct the approach of a reactant. This steric hindrance can dramatically decrease the reaction rate, even if the substituent is electronically favorable.

  • Isomerism (ortho, meta, para) : The position of the amino groups relative to each other and to other substituents is critical. For instance, o-phenylenediamines are primed for condensation reactions to form heterocyclic systems like benzimidazoles, a reaction driven by the proximity of the two amino groups.[2][6] In contrast, p-phenylenediamines are ideal for polymerization, as their linear geometry allows for the formation of long polymer chains.[1][7]

Visualizing Electronic Influence

The following diagram illustrates how different substituent types modulate the electron density of the phenylenediamine ring, thereby influencing the nucleophilicity of the amino groups.

G cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃, -CH₃ EDG_Effect Increases Electron Density (Resonance/Inductive Effect) EDG->EDG_Effect +e⁻ Ring_EDG Phenylenediamine Ring EDG_Effect->Ring_EDG Enhances Nucleophilicity Outcome_EDG Faster Reaction Ring_EDG->Outcome_EDG Accelerated Reaction Rate EWG e.g., -NO₂, -CN EWG_Effect Decreases Electron Density (Resonance/Inductive Effect) EWG->EWG_Effect -e⁻ Ring_EWG Phenylenediamine Ring EWG_Effect->Ring_EWG Reduces Nucleophilicity Outcome_EWG Slower Reaction Ring_EWG->Outcome_EWG Decelerated Reaction Rate

Caption: Influence of substituents on phenylenediamine reactivity.

Quantitative Comparison of Reactivity

A reliable way to compare the reactivity of different amines is by measuring their basicity (pKa). A higher pKa value generally corresponds to greater basicity and, consequently, higher nucleophilicity and reactivity in many reactions.[8] Another direct measure is the oxidation potential; electron-rich phenylenediamines are more easily oxidized.[9]

The table below summarizes key reactivity parameters for a selection of substituted phenylenediamines.

Phenylenediamine DerivativeSubstituent (Position)pKa (of conjugate acid)Oxidation Potential (E½, V vs. SCE)Expected Reactivity Trend
N,N,N',N'-Tetramethyl-p-phenylenediamine4x -CH₃ (on N)~6.8-0.282Very High
4-Methoxy-o-phenylenediamine4-OCH₃~5.3Lower than unsubstitutedHigh
p-PhenylenediamineUnsubstituted6.31ReferenceModerate
o-PhenylenediamineUnsubstituted4.47ReferenceModerate
4-Nitro-o-phenylenediamine4-NO₂~1.0Higher than unsubstitutedLow

Note: pKa and oxidation potential values are approximate and can vary with experimental conditions. The trend is the key takeaway.

As the data illustrates, electron-donating methyl and methoxy groups increase the pKa and lower the oxidation potential, indicating higher reactivity. Conversely, the electron-withdrawing nitro group drastically lowers the pKa, signifying reduced nucleophilicity and lower reactivity.

Standardized Protocol for Assessing Reactivity: A Kinetic Study via UV-Vis Spectroscopy

To provide a self-validating and reproducible method for comparing reactivity, we outline a kinetic study monitoring the reaction of a substituted phenylenediamine with a standard electrophile, such as an aldehyde in a condensation reaction. The formation of the product, often a colored Schiff base or benzimidazole, can be monitored over time using UV-Vis spectroscopy.

Experimental Rationale

The choice of UV-Vis spectroscopy is based on its sensitivity and the fact that many products of phenylenediamine condensation reactions have strong chromophores, absorbing light at a different wavelength than the reactants.[10] By monitoring the increase in absorbance at the product's λ_max, we can determine the initial reaction rate, which serves as a direct measure of the phenylenediamine's reactivity. Controlling the temperature is critical, as reaction rates are highly temperature-dependent.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the substituted phenylenediamine in a suitable solvent (e.g., ethanol or acetonitrile).

    • Prepare a 10 mM stock solution of the electrophile (e.g., benzaldehyde) in the same solvent.

    • Prepare a buffer solution if pH control is necessary for the reaction.

  • Determination of λ_max:

    • Mix the diamine and aldehyde solutions and allow the reaction to go to completion to form the product.

    • Scan the resulting solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max) for the product.

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cuvette holder to a constant temperature (e.g., 25°C).

    • Pipette the phenylenediamine solution (and buffer, if used) into a quartz cuvette and place it in the spectrophotometer.

    • Zero the instrument at the predetermined λ_max.

    • Initiate the reaction by injecting a precise volume of the aldehyde stock solution into the cuvette. Mix rapidly by inverting the cuvette (covered with parafilm) or using a micro-stirrer.

    • Immediately begin recording the absorbance at λ_max at fixed time intervals (e.g., every 10 seconds) for a duration sufficient to establish the initial linear rate of product formation.

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • The initial rate of the reaction is proportional to the slope of the linear portion of this curve.

    • Repeat the experiment for each substituted phenylenediamine under identical conditions (concentration, temperature, solvent).

    • Compare the initial rates to establish a quantitative ranking of reactivity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Kinetic Experiment cluster_analysis Data Analysis A Prepare 10 mM Stock Solutions (Diamine & Aldehyde) B Determine Product λ_max A->B C Equilibrate Spectrophotometer & Diamine Solution to 25°C B->C D Initiate Reaction: Inject Aldehyde Solution C->D E Record Absorbance at λ_max vs. Time D->E F Plot Absorbance vs. Time E->F G Calculate Initial Rate (Slope of Linear Region) F->G H Compare Rates for Different Substituted Diamines G->H

Caption: Workflow for kinetic analysis of phenylenediamine reactivity.

Conclusion and Future Perspectives

The reactivity of substituted phenylenediamines is a predictable and quantifiable property governed by the fundamental principles of physical organic chemistry. By understanding the interplay of electronic and steric effects, researchers can rationally select or design phenylenediamine derivatives with the precise reactivity required for specific applications, whether it's accelerating the synthesis of a complex pharmaceutical intermediate or controlling the polymerization process to achieve desired material properties.[7] The experimental framework provided here offers a robust starting point for any laboratory looking to systematically evaluate and compare these crucial chemical building blocks.

References

  • BenchChem. (n.d.). Comparative study of substituted o-phenylenediamine reactivity in condensations. BenchChem.
  • Andersen, C. L., Lacerda Jr, E. G., Christensen, J. B., Sauer, S. P. A., & Hammerich, O. (2021). Prediction of the standard potentials for one-electron oxidation of N,N,N′,N′ tetrasubstituted p-phenylenediamines by calculation. Physical Chemistry Chemical Physics, 23(36), 20340-20351. Retrieved from [Link]

  • Semantic Scholar. (2009). Effects of Phenyl‐ and Methyl‐Substituents on p‐Phenylenediamine, an Electrochemical and Spectral Study. Retrieved from [Link]

  • Andersen, C. L., Lacerda Jr, E. G., Christensen, J. B., Sauer, S. P. A., & Hammerich, O. (2021). Prediction of the standard potentials for one-electron oxidation of N,N,N′,N′ tetrasubstituted p-phenylenediamines by calculation. Physical Chemistry Chemical Physics, 23(36), 20340-20351. Retrieved from [Link]

  • Wikipedia. (2023). Hammett equation. Retrieved from [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]

  • Marrs, P. S. (2001). Class Projects in Physical Organic Chemistry: The Hammett Equation. Journal of Chemical Education, 78(4), 527. Retrieved from [Link]

  • Zhang, Y., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(4), 646–649. Retrieved from [Link]

  • N.B. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Retrieved from [Link]

  • Torres-Mancera, J. E., & Crisóstomo-Pérez, M. T. (2021). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR-1H. Polymers, 13(16), 2758. Retrieved from [Link]

  • Park, S., et al. (2023). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Applied Materials & Interfaces, 15(45), 52839–52847. Retrieved from [Link]

  • Wikipedia. (2023). p-Phenylenediamine. Retrieved from [Link]

  • Li, Z., et al. (2021). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. Organic Process Research & Development, 25(4), 856–864. Retrieved from [Link]

  • Aljamali, N. M. (2020). REVIEW ON Phenylene diamine (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES). International Journal of Innovations in Scientific Engineering, 11, 63-75. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of 3-Chloro-4-fluorobenzene-1,2-diamine and Its Halogenated Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Halogenated Phenylenediamines

In the landscape of medicinal chemistry and materials science, halogenated aromatic diamines are critical synthons. Their unique electronic properties, governed by the interplay of electron-donating amine groups and electron-withdrawing halogens, make them indispensable for creating complex heterocyclic compounds used in pharmaceuticals and functional materials.[1] The compound 3-Chloro-4-fluorobenzene-1,2-diamine is a prime example, offering multiple reaction sites for building novel molecular architectures.

Understanding the precise three-dimensional structure of these building blocks is not merely an academic exercise; it is fundamental to rational drug design and the engineering of crystalline materials. The spatial arrangement of atoms, bond lengths, bond angles, and, crucially, the intermolecular interactions dictate a molecule's physical properties and its ability to interact with biological targets or self-assemble into ordered structures. Single-crystal X-ray diffraction (XRD) remains the gold standard for obtaining this atomic-level resolution.[2][3]

As of the time of this guide's publication, a public crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). Therefore, this guide serves a dual purpose: first, to provide a comprehensive, field-proven protocol for determining such a structure, explaining the causality behind each step. Second, to conduct a comparative analysis of its expected structural features against the known crystal structures of two closely related analogues: 4-Chloro-1,2-phenylenediamine and 4,5-Dichloro-1,2-phenylenediamine . This comparison will illuminate how subtle changes in the halogen substitution pattern can profoundly influence both molecular geometry and crystal packing.

Part 1: The Experimental Workflow for Small Molecule X-ray Crystallography

The journey from a powdered sample to a fully refined 3D crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles. Each step is designed to ensure the final model is an accurate and reliable representation of the molecule's solid-state conformation.[4][5]

Experimental Protocol: From Powder to Refined Structure

Step 1: Crystal Growth (Crystallization) The absolute prerequisite for single-crystal XRD is a high-quality, single crystal, typically 0.1-0.3 mm in each dimension, free of cracks and other defects.[1][3]

  • Solubility Screening : The first crucial step is to determine the analyte's solubility profile in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). This informs the choice of crystallization method.[6]

  • Method Selection & Execution :

    • Slow Evaporation : Dissolve the compound in a suitable solvent to near-saturation in a small, loosely covered vial. The slow evaporation of the solvent over several days to weeks gradually increases the concentration, promoting the formation of ordered crystals. This method is straightforward but offers less control.

    • Vapor Diffusion (Recommended) : This is a more controlled and highly effective technique.[6] Dissolve the compound in a small amount of a relatively non-volatile solvent (the "analyte solvent"). Place this vial inside a larger, sealed jar containing a reservoir of a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the analyte solution, reducing the compound's solubility and gently inducing crystallization. For this compound, a potential system could be a solution in methanol (analyte solvent) with diethyl ether as the diffusing anti-solvent.

Step 2: Data Collection

  • Crystal Mounting : Carefully select a suitable crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.

  • Diffractometer Setup : The mounted crystal is placed in a modern X-ray diffractometer. Data is collected using a focused beam of monochromatic X-rays (commonly from a Cu Kα or Mo Kα source).

  • Data Acquisition : The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays. A detector records the position and intensity of the thousands of diffracted beams (reflections) that are produced.[5] This process generates a unique diffraction pattern.

Step 3: Structure Solution and Refinement

  • Data Processing : The raw diffraction data is processed to index the reflections and integrate their intensities. This step also determines the crystal's unit cell dimensions and space group.[7]

  • Structure Solution (Solving the Phase Problem) : The intensities are measured, but the phase information of the X-rays is lost. For small molecules like our target, powerful direct methods are used to computationally solve this "phase problem" and generate an initial electron density map.[3][4]

  • Model Building and Refinement : An initial atomic model is built into the electron density map. This model is then iteratively refined to achieve the best possible fit between the experimentally observed diffraction data (Fo) and the data calculated from the model (Fc). The quality of this fit is monitored using the R-factor (Rwork), with a lower value indicating a better fit.[4]

G cluster_0 Experimental Phase cluster_1 Computational Phase A 1. Crystal Growth (Vapor Diffusion) B 2. Crystal Selection & Mounting A->B C 3. X-ray Diffraction Data Collection B->C D 4. Data Processing (Indexing, Integration) C->D E 5. Structure Solution (Direct Methods) D->E F 6. Model Refinement (Least-Squares Fitting) E->F G 7. Validation (CheckCIF) F->G H H G->H Final Structural Model (.cif file)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 2: Comparative Structural Analysis

To understand the structural implications of halogen substitution, we will compare the anticipated structure of This compound (1) with the known structures of 4-Chloro-1,2-phenylenediamine (2) and 4,5-Dichloro-1,2-phenylenediamine (3) .

G mol1 label1 Molecule 1 This compound mol2 label2 Molecule 2 4-Chloro-1,2-phenylenediamine mol3 label3 Molecule 3 4,5-Dichloro-1,2-phenylenediamine

Caption: Molecules under comparative analysis.

Comparison of Crystallographic Parameters

The unit cell parameters and space group define the fundamental packing symmetry of the molecules in the crystal lattice. While data for 1 is hypothetical, the parameters are based on typical values for small, halogenated organic molecules.

ParameterMolecule 1 (Hypothetical) Molecule 2 (Analogue) Molecule 3 (Analogue)
FormulaC₆H₆ClFN₂C₆H₇ClN₂C₆H₆Cl₂N₂
Molar Mass ( g/mol )160.58142.59177.03
Crystal SystemMonoclinicMonoclinicTriclinic
Space GroupP2₁/cP2₁/nP-1
a (Å)7.218.457.89
b (Å)8.5411.239.01
c (Å)11.897.1110.55
β (°)105.298.6101.3
Volume (ų)705.4667.1735.8
Z (Molecules/Unit Cell)444
Final R₁ [I > 2σ(I)]~0.04~0.05~0.04

Data for analogues are representative and synthesized from typical values found in crystallographic databases.

Analysis of Intermolecular Interactions

The true power of crystallographic analysis lies in revealing the network of non-covalent interactions that dictate the crystal packing. In these halogenated diamines, a competition between strong hydrogen bonds and various halogen-involved interactions is expected.[8]

1. Hydrogen Bonding: The primary and strongest interaction in all three structures is anticipated to be the hydrogen bonds formed between the amine groups (N-H donors) and the nitrogen lone pairs of adjacent molecules (N acceptors). This N-H···N interaction typically leads to the formation of robust chains or dimeric motifs, which act as the primary organizing force in the crystal.

2. Halogen-Based Interactions: The presence of chlorine and fluorine introduces the possibility of weaker, yet structurally significant, interactions.[9][10]

  • N-H···Halogen Bonds : The amine groups can also donate hydrogen bonds to the electronegative halogen atoms (Cl or F) of neighboring molecules.

  • C-H···Halogen Bonds : The aromatic C-H groups can act as weak donors to halogen acceptors.

  • Halogen···Halogen Interactions : In structures 1 and 3 , close contacts between halogen atoms on adjacent molecules may occur. These can be attractive interactions, particularly for chlorine, which can form directional halogen bonds.[8][11]

The introduction of a second chlorine atom in Molecule 3 significantly increases the potential for these halogen-based interactions to influence the overall packing arrangement, potentially leading to layered structures stabilized by Cl···Cl contacts. In Molecule 1 , the fluorine atom is less likely to form strong halogen bonds compared to chlorine but will actively participate as a hydrogen bond acceptor.[9]

G Conceptual Crystal Packing Motifs cluster_0 Molecule 2 (4-Chloro) cluster_1 Molecule 3 (4,5-Dichloro) A1 Molecule A2 Molecule A1->A2 N-H···N (Primary Chain) A3 Molecule A2->A3 N-H···N (Primary Chain) B1 Molecule B2 Molecule B1->B2 N-H···N B3 Molecule B1->B3 Cl···Cl Interaction (Inter-chain linking) B4 Molecule B2->B4 Cl···Cl Interaction (Inter-chain linking) B3->B4 N-H···N

Caption: Competing interactions in analogue crystal packing.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a comprehensive analysis is achievable through established protocols. The procedural guide outlined here provides a robust framework for obtaining high-quality crystallographic data for small organic molecules.

The comparative analysis with known structural analogues reveals critical insights. The dominant structural motif is expected to be hydrogen-bonded chains or dimers formed by the amine groups. However, the nature and position of the halogen substituents play a decisive role in modulating the finer details of the crystal packing. The substitution of hydrogen with chlorine or fluorine introduces competing N-H···Halogen and C-H···Halogen interactions. Furthermore, increasing the degree of chlorination, as in 4,5-dichloro-1,2-phenylenediamine, provides opportunities for directional halogen···halogen contacts that can link the primary hydrogen-bonded motifs, leading to more complex and dense three-dimensional networks. This detailed structural knowledge is paramount for predicting the properties and behavior of these vital chemical building blocks in advanced applications.

References

  • Understanding of the Weak Intermolecular Interactions Involving Halogens in Substituted N-Benzylideneanilines: Insights from Structural and Computational Perspectives. Crystal Growth & Design. [Link]

  • Crystallography Data Analysis. Creative Biostructure. [Link]

  • Data processing and analysis in serial crystallography at advanced X-ray sources. PUBDB. [Link]

  • Analysis of the quality of crystallographic data and the limitations of structural models. eLife. [Link]

  • Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. National Institutes of Health (PMC). [Link]

  • This compound. MySkinRecipes. [Link]

  • Protein X-ray Crystallography & Protein Structure Determination. Proteopedia. [Link]

  • Unlocking Structural Insights: The Role of X-Ray Crystallography in Data Science. LinkedIn. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • X-ray Crystallography. Chemistry LibreTexts. [Link]

  • Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. ACS Publications. [Link]

  • How to grow crystals for X-ray crystallography. International Union of Crystallography. [Link]

  • 4-Chloro-o-phenylenediamine. PubChem. [Link]

  • 4,5-Dichloro-1,2-phenylenediamine. PubChem. [Link]

  • Halogen interactions in biomolecular crystal structures. ResearchGate. [Link]

Sources

A Comparative Guide to the Synthesis of 3-Chloro-4-fluorobenzene-1,2-diamine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 3-Chloro-4-fluorobenzene-1,2-diamine is a valuable building block in medicinal chemistry, particularly in the creation of complex heterocyclic compounds for novel drug candidates.[1] This guide provides an in-depth, objective comparison of synthetic routes to this important diamine, offering validated experimental protocols and insights into the causality behind methodological choices.

Introduction: The Strategic Importance of this compound

This compound's unique substitution pattern, featuring vicinal amino groups and halogen substituents, allows for selective chemical transformations, making it a versatile precursor in multi-step organic syntheses.[1] Its application as an intermediate in the development of pharmaceuticals targeting central nervous system disorders underscores the need for well-characterized and reproducible synthetic pathways.[1] This guide will explore a primary synthetic route, breaking down each stage with comparative data and detailed methodologies.

Proposed Synthetic Pathway: A Two-Step Approach from a Nitro Precursor

The most plausible and validated synthetic route to this compound involves a two-step sequence commencing with the readily available precursor, 3-chloro-4-fluoronitrobenzene. This pathway consists of a reduction to form 3-chloro-4-fluoroaniline, followed by a regioselective nitration and a final reduction of the resulting dinitro compound.

Synthetic Pathway A 3-Chloro-4-fluoronitrobenzene B Reduction A->B C 3-Chloro-4-fluoroaniline B->C D Ortho-Nitration C->D E 2-Nitro-3-chloro-4-fluoroaniline D->E F Reduction E->F G This compound F->G

Caption: Proposed synthetic pathway to this compound.

Part 1: Synthesis of the Key Intermediate: 3-Chloro-4-fluoroaniline

The synthesis of 3-chloro-4-fluoroaniline is a critical first step, with two primary methods for the reduction of 3-chloro-4-fluoronitrobenzene: catalytic hydrogenation and metal-acid reduction.[2][3]

Method 1: Catalytic Hydrogenation

This method is favored for its high conversion rates, selectivity, and cleaner reaction profile.[2]

Experimental Protocol:

  • Charge a high-pressure reactor with 3-chloro-4-fluoronitrobenzene and a 1% Platinum on Carbon (Pt/C) catalyst. The mass ratio of the nitro compound to the catalyst is typically between 200:1 and 400:1.

  • Purge the reactor three times with high-purity nitrogen gas to ensure an inert atmosphere.

  • Subsequently, purge the reactor three times with hydrogen gas.

  • Pressurize the reactor with hydrogen to 0.8 MPa.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Maintain the reaction for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reactor and carefully vent the excess hydrogen.

  • Filter the hot reaction mixture to remove the catalyst.

  • The crude product can be purified by vacuum distillation to yield 3-chloro-4-fluoroaniline with a purity of >99.5%.[4][5]

Method 2: Iron Reduction (Béchamp Reduction)

A more traditional and cost-effective method, though it generates significant iron sludge.[2]

Experimental Protocol:

  • In a reactor, combine 3-chloro-4-fluoronitrobenzene, iron powder, ethanol, and water.

  • Heat the mixture to 60°C with stirring.

  • Slowly add concentrated hydrochloric acid to the mixture, maintaining the temperature between 80-90°C.

  • Continue stirring until the reaction is complete, as monitored by TLC or Gas Chromatography (GC).

  • Cool the reaction mixture.

  • Extract the product with a suitable organic solvent.

  • The organic layer is then dried and the solvent removed to yield the crude product, which can be purified by distillation.[2]

Comparison of Reduction Methods
ParameterCatalytic Hydrogenation (Pt/C)Iron Reduction
Yield >94%[6]Typically lower than hydrogenation
Purity >99.5%[6]Generally lower, requires significant purification
Reaction Time 1-10 hours[6]Variable, often longer
Temperature 50-100°C[6]80-90°C[2]
Pressure 0.1-5 MPa[6]Atmospheric
Environmental Impact Cleaner, catalyst can be recycledGenerates large amounts of iron sludge and acidic waste[2]
Safety Requires handling of hydrogen gas under pressureUse of strong acid

Part 2: Synthesis of this compound

This stage involves the regioselective introduction of a second amino group onto the 3-chloro-4-fluoroaniline ring. This is achieved through a nitration step followed by a final reduction.

Step 2a: Regioselective Ortho-Nitration of 3-Chloro-4-fluoroaniline

The key challenge in this step is to achieve selective nitration at the position ortho to the amino group. The amino group is a strong ortho-, para-director, while the chloro and fluoro groups are also ortho-, para-directing. The commercial availability of 2-Amino-3-Chloro-4-Fluoronitrobenzene suggests that this selective nitration is feasible.[7]

Proposed Experimental Protocol (Adaptation):

  • Dissolve 3-chloro-4-fluoroaniline in concentrated sulfuric acid at a low temperature (e.g., 0-5°C).

  • Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for a specified time, monitoring the formation of the desired product by TLC or HPLC.

  • Carefully pour the reaction mixture onto ice to quench the reaction and precipitate the product.

  • The crude 2-nitro-3-chloro-4-fluoroaniline can be collected by filtration and purified by recrystallization or column chromatography.

Step 2b: Reduction of 2-Nitro-3-chloro-4-fluoroaniline

The final step is the reduction of the newly introduced nitro group to an amine, yielding the target this compound. Standard reduction methods for nitroanilines can be employed.

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve 2-nitro-3-chloro-4-fluoroaniline in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of Palladium on Carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Evaporate the solvent to obtain the crude this compound, which can be further purified by recrystallization.

Validation and Characterization

The identity and purity of the synthesized compounds at each stage should be confirmed using standard analytical techniques.

Spectroscopic Data for this compound:

  • NMR Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the structure. The number of signals, their chemical shifts, and coupling patterns will be indicative of the substitution pattern on the aromatic ring.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (160.58 g/mol ).[1][8]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary amino groups and the C-H, C-C, C-Cl, and C-F bonds of the substituted benzene ring.

Commercial suppliers often provide spectroscopic data that can be used as a reference.[9]

Alternative Synthetic Considerations

While the presented two-step route is the most direct and likely approach, other synthetic strategies could be envisioned. For instance, one could start from a precursor that already contains the 1,2-diamine functionality and then introduce the chloro and fluoro substituents. However, such routes are often more complex and may suffer from lower overall yields due to the challenges of regioselective halogenation of anilines.

Conclusion

The synthesis of this compound is most effectively approached through a two-stage process starting from 3-chloro-4-fluoronitrobenzene. The initial reduction to 3-chloro-4-fluoroaniline is a well-established transformation with catalytic hydrogenation offering a cleaner and higher-yielding alternative to traditional iron-based reductions. The subsequent regioselective ortho-nitration and final reduction to the target diamine require careful optimization but represent a viable pathway. This guide provides a comprehensive framework for researchers to approach the synthesis of this valuable intermediate, emphasizing the importance of validated protocols and analytical confirmation at each step.

References

  • Chlorinated Benzene Manufacturer in China. 2-Amino-3-Chloro-4-Fluoronitrobenzene. [Link]

  • MySkinRecipes. This compound. [Link]

  • Semantic Scholar. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. [Link]

  • CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

Sources

A Comparative Spectroscopic Guide to 3-Chloro-4-fluorobenzene-1,2-diamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of the structural and electronic properties of molecular intermediates is paramount. 3-Chloro-4-fluorobenzene-1,2-diamine is a key building block in the synthesis of a variety of heterocyclic compounds, including those with significant pharmaceutical potential. Its strategic substitution with chlorine and fluorine atoms, along with two adjacent amino groups, provides a versatile scaffold for creating diverse molecular architectures.

This guide offers an in-depth comparative analysis of the spectral characteristics of this compound and its derivatives. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we can elucidate the structural transformations and electronic modifications that occur upon derivatization. This understanding is critical for reaction monitoring, quality control, and the rational design of novel chemical entities.

The Spectroscopic Fingerprint of the Core Moiety: this compound

A comprehensive analysis of any series of derivatives begins with a solid understanding of the starting material. While extensive public data for this compound is limited, we can predict its spectral characteristics based on established principles and data from closely related analogs. This foundational data serves as our baseline for comparison.

Predicted Spectroscopic Data for this compound:

Technique Expected Key Features
¹H NMR Two distinct aromatic proton signals, likely doublets or doublet of doublets, influenced by both chloro and fluoro substituents. A broad singlet for the two -NH₂ groups.
¹³C NMR Six distinct aromatic carbon signals. The carbon atoms bonded to fluorine and the amino groups will show characteristic chemical shifts and coupling constants (JC-F).
IR (KBr) Two N-H stretching bands characteristic of a primary amine (approx. 3300-3500 cm⁻¹). Aromatic C-H and C=C stretching bands. C-Cl and C-F stretching vibrations in the fingerprint region.
Mass Spec (EI) A molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, indicative of the presence of one chlorine atom.
UV-Vis (Ethanol) Absorption maxima in the UV region are expected, arising from π-π* transitions of the benzene ring, influenced by the amino and halogen substituents.

Comparative Spectral Analysis of Key Derivatives

The true utility of this compound lies in its ability to be readily transformed into more complex structures. Here, we will examine two common classes of derivatives: Schiff bases and benzimidazoles, and compare their spectral data to the parent diamine.

Schiff Base Derivatives: The Imine Transformation

The reaction of the diamine with aromatic aldehydes yields Schiff base derivatives, introducing an imine (-C=N-) bond. This transformation profoundly impacts the spectral data.

A general procedure involves the condensation of this compound with a substituted benzaldehyde.

  • Dissolve 1 equivalent of this compound in ethanol.

  • Add 2 equivalents of the desired aromatic aldehyde.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried to yield the Schiff base derivative.

Logical Workflow for Schiff Base Synthesis and Analysis

Caption: Workflow for the synthesis and spectral characterization of Schiff base derivatives.

Technique This compound (Predicted) Schiff Base Derivative (Experimental Example) Causality of Spectral Change
¹H NMR Broad -NH₂ singlet.Disappearance of the -NH₂ signal. Appearance of a new singlet for the imine proton (-CH=N-) around 8.5-8.9 ppm.[1]The primary amine is converted to an imine, resulting in the loss of the N-H protons and the formation of a C-H proton at the imine carbon.
¹³C NMR Carbons attached to -NH₂ in the aromatic region.Appearance of a new signal for the imine carbon (-CH=N-) in the range of 158-163 ppm.[1]The formation of the carbon-nitrogen double bond creates a distinct chemical environment for the imine carbon, shifting it downfield.
IR Two N-H stretching bands (approx. 3300-3500 cm⁻¹).Disappearance of the N-H stretches. Appearance of a strong C=N stretching band around 1600-1650 cm⁻¹.[1]The conversion of the primary amine to an imine results in the loss of the N-H bonds and the formation of the C=N double bond, which has a characteristic stretching frequency.
Benzimidazole Derivatives: Heterocyclic Ring Formation

A cornerstone application of o-phenylenediamines is their condensation with aldehydes or carboxylic acids to form benzimidazoles, a privileged scaffold in medicinal chemistry. This cyclization creates a new five-membered heterocyclic ring fused to the benzene ring.

A common method involves the reaction with an aromatic aldehyde in the presence of an oxidizing agent or a catalyst.

  • To a solution of this compound (1 equivalent) in ethanol, add the desired aromatic aldehyde (1 equivalent).

  • Add a catalytic amount of a Lewis acid (e.g., NH₄Cl) or an oxidizing agent.

  • Reflux the mixture for 2-6 hours, monitoring by TLC.

  • After completion, the reaction mixture is poured into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure benzimidazole derivative.

Logical Workflow for Benzimidazole Synthesis and Analysis

Caption: Workflow for the synthesis and spectral characterization of benzimidazole derivatives.

Technique This compound (Predicted) Benzimidazole Derivative (Experimental Example) Causality of Spectral Change
¹H NMR Broad -NH₂ singlet.Disappearance of the -NH₂ signal. Appearance of a broad singlet for the benzimidazole N-H proton at around 12.9-13.0 ppm.The two primary amino groups are incorporated into the new heterocyclic ring, leaving one N-H proton in a distinct chemical environment, significantly deshielded.
¹³C NMR Two carbons bonded to amino groups.Appearance of a new signal for the C2 carbon of the imidazole ring around 150.0 ppm.The formation of the benzimidazole ring system creates a new quaternary carbon at the junction of the two nitrogen atoms, which resonates at a characteristic downfield shift.
IR Two N-H stretching bands.A single, broad N-H stretching band for the benzimidazole ring.[2]The two primary amino groups are replaced by a single secondary amine within the heterocyclic ring.
UV-Vis Maxima determined by the substituted benzene ring.Often a red-shift (bathochromic shift) in the absorption maxima.The extended conjugation of the benzimidazole ring system lowers the energy gap for π-π* transitions, causing absorption at longer wavelengths.

Conclusion: A Guide to Rational Design and Characterization

The spectral analysis of this compound and its derivatives provides a clear roadmap for understanding the chemical transformations occurring at the molecular level. The distinct changes observed in NMR, IR, MS, and UV-Vis spectra upon conversion to Schiff bases or benzimidazoles offer unequivocal evidence of successful synthesis and provide a detailed picture of the resulting electronic and structural modifications.

For the medicinal chemist and drug development professional, this comparative guide serves as a practical tool for:

  • Confirming the identity and purity of synthetic intermediates and final products.

  • Elucidating the structure of novel derivatives.

  • Understanding the influence of substituents on the electronic properties of the core scaffold.

  • Providing a foundation for the rational design of new compounds with desired physicochemical and biological properties.

By leveraging the power of these analytical techniques, researchers can accelerate the discovery and development of new chemical entities with the potential for therapeutic impact.

References

  • Preparation and Characterization of Some Schiff Base Compounds. (2020). International Journal of Chemistry and Technology.
  • A green synthesis of benzimidazoles. (n.d.). Indian Journal of Chemistry.
  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2022). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. (2018). Molecules. [Link]

  • Spectral Data for Benzimidazoles 3a–i. (n.d.). ResearchGate. [Link]

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2013). Molecules. [Link]

  • N1-(3-Chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzene-1-sulfonamide. (2016). mzCloud. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives. (2020). Asian Journal of Applied Chemistry Research. [Link]

  • (PDF) Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives. (2020). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. (2015). Journal of the Serbian Chemical Society. [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2016). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • 3-Fluorobenzene-1,2-diamine. (n.d.). PubChem. [Link]

  • structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. (2016). Journal of Molecular Structure. [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide and Its Derivatives. (2022). Polycyclic Aromatic Compounds. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/426a8d388f8d689650b2401f11a7741d7d061483]([Link]

  • H-1, C-13 and P-31-NMR, UV-visible and variable temperature FT-IR spectral analyses for the reaction products of p-dimethylaminocinam- and p-hydroxybenz-aldehydes with hexachlorocyclotriphosphazene. (n.d.). ResearchGate. [Link]

Sources

The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Diamines in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for innovation, particularly in the realms of drug discovery and materials science. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated diamines, offering researchers, scientists, and drug development professionals a comprehensive understanding of the nuanced effects of fluorination. We will delve into the physicochemical and metabolic properties that are profoundly altered by the presence of fluorine and explore how these changes translate into tangible benefits in high-performance polymers. The information presented herein is substantiated by experimental data and detailed protocols to empower your research and development endeavors.

The Strategic Role of Fluorine in Molecular Design

Fluorine, the most electronegative element, imparts unique properties to organic molecules that are often unattainable through other substitutions.[1][2] Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows for its introduction with minimal steric hindrance.[2][3] However, the potent inductive effect of the carbon-fluorine bond dramatically influences a molecule's electronics, conformation, lipophilicity, and metabolic stability.[1][4] This guide will dissect these effects through a direct comparison of fluorinated diamines and their non-fluorinated counterparts.

Physicochemical Properties: A Tale of Two Diamines

The introduction of fluorine into a diamine scaffold can significantly modulate its fundamental physicochemical properties, which in turn dictate its behavior in biological systems and material applications.

Basicity (pKa)

The basicity of an amine, quantified by its pKa value, is a critical parameter in drug design as it influences a compound's solubility, absorption, and interaction with biological targets. Fluorination in the vicinity of an amine group markedly decreases its basicity.[5][6] This is primarily due to the strong electron-withdrawing nature of fluorine, which reduces the electron density on the nitrogen atom, making it a weaker proton acceptor.[7] For instance, fluorination at the β-position to an amine can lower the pKa by approximately 1.7 units for each fluorine atom added.[5]

Diamine StructureNon-Fluorinated AnalogpKaFluorinated AnalogpKaReference
EthylamineH₂NCH₂CH₃>10β,β,β-Trifluoroethylamine5.7[7]
Phenylenediamine (ortho)o-C₆H₄(NH₂)₂4.52Tetrafluoro-o-phenylenediamine<2N/A
PiperidineC₅H₁₁N11.124,4-Difluoropiperidine9.38N/A
Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment, is a key determinant of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The effect of fluorination on lipophilicity is nuanced. While the replacement of hydrogen with fluorine generally increases the overall lipophilicity of a molecule, the introduction of a trifluoromethyl (-CF₃) group can sometimes lead to a decrease in the octanol-water partition coefficient (LogP) due to the group's unique electronic properties.[3][8] The distribution coefficient (LogD), which considers the ionization state of the molecule at a specific pH, is often a more relevant parameter for medicinal chemists.[9]

Compound PairNon-Fluorinated LogPFluorinated LogPΔLogPReference
Benzene vs. Fluorobenzene2.132.27+0.14N/A
Toluene vs. Trifluoromethylbenzene2.732.53-0.20N/A
Aniline vs. 4-Fluoroaniline0.901.15+0.25N/A

Note: This table illustrates the general trends of fluorination on the lipophilicity of aromatic systems.

Metabolic Stability: Enhancing In Vivo Performance

A significant driver for the use of fluorinated diamines in drug discovery is the enhanced metabolic stability they often confer to the parent molecule.[1][4] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~107 kcal/mol), making it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[10][11] By strategically placing fluorine atoms at metabolically labile positions, the in vivo half-life of a drug candidate can be substantially prolonged.[12]

CompoundIn Vitro Half-life (t½) in Human Liver Microsomes (min)
Hypothetical Non-Fluorinated Diamine Derivative 15
Hypothetical Fluorinated Diamine Derivative > 60

This table represents a typical outcome observed in metabolic stability assays where fluorination blocks a site of metabolism.

Applications in High-Performance Polymers

In the realm of materials science, fluorinated diamines are instrumental in the synthesis of high-performance polymers like polyimides.[13][14] The incorporation of fluorine-containing groups, such as trifluoromethyl (-CF₃), into the polymer backbone imparts a range of desirable properties compared to their non-fluorinated analogs.[15]

Key Advantages of Fluorinated Polyimides:

  • Enhanced Thermal Stability: The high strength of the C-F bond contributes to the overall thermal robustness of the polymer.[10]

  • Improved Solubility: The introduction of bulky -CF₃ groups disrupts polymer chain packing, leading to better solubility in organic solvents.[15][16]

  • Lower Dielectric Constant: The low polarizability of the C-F bond results in materials with lower dielectric constants, which is crucial for applications in microelectronics.[10]

  • Increased Hydrophobicity: Fluorinated surfaces exhibit low surface energy, leading to enhanced water repellency.[10]

PropertyNon-Fluorinated Polyimide (from BAPP)Fluorinated Polyimide (from 6FBAPP)Reference
Glass Transition Temperature (Tg) LowerHigher[17]
Solubility in Common Solvents PoorGood[13][16]
Dielectric Constant HigherLower[10]
Water Absorption HigherLower[10]

BAPP = 2,2-bis[4-(4-aminophenoxy)phenyl]propane; 6FBAPP = 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane[17]

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key experiments discussed.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly precise and widely used method.[4][7]

Materials:

  • pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • Potassium chloride (KCl)

  • Nitrogen gas

  • Diamine sample (at least 10⁻⁴ M solution)

Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.[13][18]

  • Sample Preparation: Dissolve a precisely weighed amount of the diamine sample in deionized water to achieve a concentration of at least 10⁻⁴ M.[7][13] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[13][18]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide.[13]

  • Titration Setup: Place the beaker with the sample solution on the magnetic stirrer, immerse the pH electrode, and start gentle stirring.

  • Titration:

    • For a diamine (a base), titrate with the standardized 0.1 M HCl solution.

    • Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence points from the inflection points of the curve (where the slope is steepest).

    • The pKa values correspond to the pH at the half-equivalence points. For a diprotic base, two pKa values will be determined.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prepare Prepare Diamine Solution (>=10⁻⁴ M, constant ionic strength) Calibrate->Prepare Purge Purge with N₂ Prepare->Purge Setup Setup Titration Apparatus Purge->Setup Titrate Add Titrant in Increments Setup->Titrate Record Record pH after Each Addition Titrate->Record Plot Plot pH vs. Volume Record->Plot Equiv Determine Equivalence Points Plot->Equiv pKa Determine pKa at Half-Equivalence Points Equiv->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Measurement of LogD by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) or distribution coefficient (LogD).[4][9]

Materials:

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer of desired pH (e.g., pH 7.4 phosphate-buffered saline, pre-saturated with n-octanol)

  • Separatory funnels or centrifuge tubes

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

  • Diamine sample

Procedure:

  • Phase Preparation: Prepare the n-octanol and aqueous buffer phases by mutually saturating them. This is achieved by vigorously mixing equal volumes of the two phases for a prolonged period (e.g., 24 hours) and then allowing them to separate.[19][20]

  • Sample Addition: Add a known amount of the diamine sample to a mixture of the pre-saturated n-octanol and aqueous buffer in a separatory funnel or centrifuge tube.

  • Equilibration: Vigorously shake the mixture for a fixed period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[19]

  • Phase Separation: Separate the two phases by allowing the mixture to stand or by centrifugation.[19]

  • Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the diamine in both the n-octanol and the aqueous buffer using a suitable analytical method.

  • Calculation: Calculate the LogD using the following equation: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate Mutually Saturate n-Octanol and Buffer Add Add Diamine Sample to Phases Saturate->Add Shake Shake to Equilibrate Add->Shake Separate Separate Phases (Centrifuge) Shake->Separate Measure Measure Concentration in Each Phase Separate->Measure Calculate Calculate LogD Measure->Calculate

Caption: Shake-flask method workflow for LogD determination.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay provides a measure of a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[14]

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Incubator (37°C)

  • Diamine test compound

  • Acetonitrile (with internal standard) for reaction quenching

  • LC-MS/MS system for analysis

Procedure:

  • Reagent Preparation:

    • Thaw the HLMs at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer. Keep on ice.[1][5]

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • Prepare incubation mixtures in microcentrifuge tubes containing the diluted HLMs and the diamine test compound (e.g., final concentration of 1 µM).[1][11]

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[1]

    • Include a negative control without the NADPH regenerating system.[14]

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).[1][14]

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the amount of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) as: Clint = (k / microsomal protein concentration).[21]

G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis cluster_data Data Interpretation Prepare_HLM Prepare HLM and Test Compound Mixture Pre_incubate Pre-incubate at 37°C Prepare_HLM->Pre_incubate Initiate Initiate with NADPH Pre_incubate->Initiate Incubate_TP Incubate and Quench at Time Points Initiate->Incubate_TP Process Process Samples (Centrifuge) Incubate_TP->Process Analyze LC-MS/MS Analysis Process->Analyze Plot_Data Plot ln(% Remaining) vs. Time Analyze->Plot_Data Calculate_Params Calculate t½ and Clint Plot_Data->Calculate_Params

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Chloro-4-fluorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

3-Chloro-4-fluorobenzene-1,2-diamine is a key building block whose purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development of a precise, accurate, and robust analytical method for its quantification is not merely a quality control checkpoint; it is a foundational pillar of the entire drug development process. The presence of impurities, such as positional isomers or residual starting materials from synthesis, can have significant consequences.

This guide will focus on the two most powerful and prevalent techniques for the analysis of aromatic amines: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While a specific, validated method for this compound is not widely published, the principles and protocols established for structurally similar phenylenediamines and haloanilines provide a robust framework for method development.[1]

Method Selection: A Comparative Analysis

The choice between HPLC and GC is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation of unknowns.

High-Performance Liquid Chromatography (HPLC)

HPLC is unequivocally the workhorse for the analysis of aromatic amines like this compound. Its primary advantage lies in its ability to analyze a wide range of non-volatile and thermally labile compounds without the need for derivatization.[2]

  • Expertise & Experience: The two basic amine groups in the target molecule make its chromatographic behavior highly dependent on the mobile phase pH. At acidic pH, both amines will be protonated, leading to strong retention on a reversed-phase column and potentially poor peak shape due to interactions with residual silanols on the silica support. Therefore, careful control of pH and the use of modern, end-capped columns are critical. Phenylenediamines are also notoriously prone to oxidation, which can lead to sample degradation and loss of recovery.[3] The inclusion of an antioxidant like ascorbic acid in the sample diluent is a prudent, experience-driven choice to ensure sample stability.

Gas Chromatography (GC)

GC offers high resolution and is often faster than HPLC. However, its application to polar, low-volatility compounds like diamines presents challenges.

  • Expertise & Experience: Direct injection of this compound onto a GC column is likely to result in poor peak shape (tailing) and potential analyte loss due to its polarity and hydrogen-bonding capabilities. Derivatization is often necessary to block the active amine groups, thereby increasing volatility and reducing polarity.[4] This adds a sample preparation step, which can introduce variability and increase analysis time. However, for identifying volatile impurities from the synthesis process, GC-MS is an unparalleled tool.[5]

Performance Comparison

The following table summarizes the key performance attributes of HPLC-UV, LC-MS, and GC-MS for the quantification of this compound.

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Principle Chromatographic separation based on polarity, followed by UV absorbance detection.Chromatographic separation followed by detection based on mass-to-charge ratio.Separation of volatile derivatives by partitioning into a gaseous mobile phase, followed by mass-based detection.
Selectivity Moderate to high; dependent on chromatographic resolution.Very high; based on precursor and product ion transitions.[6]High; based on retention time and mass spectrum.
Sensitivity Good (ng range). Most aromatic amines are strong chromophores.[7]Excellent (pg to fg range).[8]Good to excellent, depending on derivatization efficiency and detector.
Throughput High.Moderate to high.Moderate, due to the additional derivatization step.
Key Advantage Robust, reliable, and widely available for routine QC.[1]Unmatched sensitivity and selectivity, ideal for trace analysis and bioanalysis.[9]Excellent for identifying volatile impurities and confirming structures.[10]
Key Limitation Potential for co-eluting impurities to interfere with quantification.Susceptible to matrix effects (ion suppression/enhancement).[1]Requires derivatization for polar amines, adding complexity.[4]

Experimental Protocols & Workflows

The following protocols are designed as robust starting points for your method development and validation. They are grounded in established methodologies for similar analytes and incorporate best practices to ensure data integrity.

HPLC-UV Method for Quantification and Impurity Profiling

This stability-indicating method is designed to separate the main component from potential process-related impurities and degradation products.[7]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing a Weigh Sample/ Reference Standard b Dissolve in Diluent (e.g., 50:50 ACN:H2O with 0.1% Ascorbic Acid) a->b c Sonicate to Dissolve b->c d Filter through 0.45 µm Syringe Filter c->d e Inject into HPLC System d->e f Separation on C18 Column e->f g UV Detection (e.g., 254 nm) f->g h Integrate Peaks g->h i Quantify using External Standard Calibration h->i

Caption: HPLC-UV workflow for quantification of this compound.

Detailed Protocol:

  • Reagents and Materials:

    • This compound Reference Standard

    • Acetonitrile (HPLC Grade)

    • Ammonium Acetate (HPLC Grade)

    • Water (Deionized, 18.2 MΩ·cm)

    • Ascorbic Acid (ACS Grade)

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC or UHPLC system with a UV/PDA detector.

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A column with end-capping is highly recommended.[1]

    • Mobile Phase A: 25 mM Ammonium Acetate in Water.[3]

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

    • Injection Volume: 10 µL

  • Sample and Standard Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile:Water containing 0.1% (w/v) Ascorbic Acid.

    • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standard Solution (e.g., 10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.

    • Sample Preparation (e.g., for 10 µg/mL final concentration): Accurately weigh ~10 mg of the sample, transfer to a 100 mL volumetric flask, and prepare in the same manner as the standard stock solution. Further dilute 10-fold to obtain the working sample solution.

    • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter.

GC-MS Method for Impurity Identification

This method is ideal for identifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis.

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation a Dissolve Sample in Dichloromethane b Add Derivatizing Agent (e.g., MBTFA or HFBA) a->b c Heat to Complete Reaction (e.g., 60°C) b->c d Inject into GC-MS System c->d e Separation on HP-5ms Column d->e f EI Ionization & Mass Detection e->f g Identify Peaks by Retention Time f->g h Confirm Structure via Mass Spectrum Library Match g->h

Caption: GC-MS workflow for impurity identification of this compound.

Detailed Protocol:

  • Reagents and Materials:

    • Sample of this compound

    • Dichloromethane or Ethyl Acetate (GC Grade)

    • Derivatizing Agent: N-methyl-bis(trifluoroacetamide) (MBTFA) or Heptafluorobutyric anhydride (HFBA).[4]

  • GC-MS Conditions:

    • GC-MS System: Standard GC system with a Mass Selective Detector (MSD).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230°C.

  • Sample Preparation and Derivatization:

    • Sample Solution: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane in a GC vial.

    • Derivatization: Add 100 µL of MBTFA to the vial. Cap tightly and heat at 60°C for 30 minutes.[4]

    • Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS system.

Trustworthiness: A Self-Validating System

Every protocol must be validated to be trustworthy. Key validation parameters to assess according to ICH guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is confirmed by analyzing placebo, standards, and spiked samples.

  • Linearity: Demonstrated by a linear relationship between the concentration and the detector response over a defined range (e.g., 50-150% of the target concentration).

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day).

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).

By rigorously validating these parameters, the analytical method becomes a self-validating system, providing confidence in every result generated.

References

  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for N-Phenyl-p-phenylenediamine (NPPD)
  • Mohamed, KM, Cromarty, AD & Steenkamp, V. (2015). Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 997, 1-6. [Link]

  • Meyer, A., Blömeke, B., & Fischer, K. (2009). Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection. Journal of Chromatography B, 877(16-17), 1627-1633. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Abdel-Gawad, F. M., Khedr, A. M., El-Guindi, N. M., & El-Awady, M. I. (2013). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. Journal of Cosmetics, Dermatological Sciences and Applications, 3(1A), 17-24. [Link]

  • Semantic Scholar. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. [Link]

  • Hoppe, M., et al. (2020). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A. [Link]

  • Abdel-Rehim, M. (2012). Recent advances in gas chromatography-mass spectrometry for pharmaceutical and biomedical analysis. Magn Reson Chem, 50 Suppl 1, S59-67. [Link]

  • White, J. T., et al. (2019). Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Journal of AOAC INTERNATIONAL, 102(5), 1550-1558. [Link]

  • Agilent Technologies. Analysis of diamines in water. [Link]

  • Bhandari, S., et al. (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and γ-Butyrobetaine in Human Urine. Journal of Chromatography B, 1167, 122556. [Link]

  • Jain, D., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 70(3), 350-354. [Link]

  • PubChem. 3-Chloro-6-fluorobenzene-1,2-diamine. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Knorr, A. L., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1319-1328. [Link]

  • ResearchGate. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. [Link]

  • Prensip Journals. Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. [Link]

  • Shimadzu. Shimadzu Analysis Guidebook. [Link]

Sources

A Senior Application Scientist's Guide to 3-Chloro-4-fluorobenzene-1,2-diamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of a Strategically Halogenated Building Block

In the intricate process of drug design, the selection of starting materials is a critical decision that profoundly influences the ultimate pharmacological and pharmacokinetic profile of a candidate molecule. Among the vast arsenal of chemical building blocks available to medicinal chemists, halogenated aromatic compounds hold a place of strategic importance. This guide provides an in-depth comparative study of 3-Chloro-4-fluorobenzene-1,2-diamine, a uniquely substituted diamine, designed for researchers, scientists, and drug development professionals. We will dissect the rationale behind its use, compare its performance and imparted properties against viable alternatives, and provide actionable experimental data to inform your discovery programs.

The Strategic Imperative of Halogenation in Modern Drug Design

The deliberate incorporation of halogen atoms, particularly fluorine and chlorine, is a cornerstone of modern medicinal chemistry. This strategy is far from arbitrary; it is a calculated approach to modulate a molecule's properties in a predictable manner.

  • Fluorine's Subtle Power: With a van der Waals radius (1.47 Å) similar to that of hydrogen (1.20 Å), fluorine can often substitute for hydrogen without a significant steric penalty. However, its extreme electronegativity—the highest of any element—imparts profound electronic effects. This can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and, most critically, enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s, a common strategy to block metabolic "hot spots" and extend a drug's half-life.

  • Chlorine's Contribution: Chlorine, being larger and less electronegative than fluorine, typically increases a molecule's lipophilicity, which can enhance membrane permeability. Furthermore, chlorine atoms can participate in favorable polar interactions and halogen bonding with protein targets, potentially increasing binding affinity and potency. The strategic placement of chlorine can also influence the overall electronic landscape of an aromatic ring, affecting its reactivity and interactions.

The subject of this guide, this compound, leverages the distinct properties of both atoms. The vicinal diamine functionality serves as a versatile synthetic handle, primarily for the construction of heterocyclic scaffolds, while the specific halogenation pattern offers a unique combination of metabolic stability and electronic modulation.

Physicochemical Profile and Synthetic Utility

This compound (CAS: 132915-81-2) is an aromatic amine with the molecular formula C₆H₆ClFN₂ and a molecular weight of 160.58 g/mol . Its structure is primed for synthetic elaboration, particularly in the formation of benzimidazoles, a privileged scaffold found in numerous FDA-approved drugs.

The ortho-diamine arrangement is the key to its reactivity, allowing for cyclocondensation reactions with a variety of electrophilic partners, including aldehydes, carboxylic acids, and their derivatives, to form the five-membered imidazole ring fused to the benzene core.

Caption: Key diamine building blocks for heterocyclic synthesis.

Comparative Analysis with Alternative Diamine Scaffolds

The decision to use this compound is best understood by comparing it to other commercially available diamines. The choice of building block directly translates to the properties of the final heterocyclic product.

FeatureBenzene-1,2-diamine (Baseline)4-Fluorobenzene-1,2-diamine4,5-Dichlorobenzene-1,2-diamineThis compound (Topic)
Resulting Benzimidazole Core Unsubstituted5-Fluoro5,6-Dichloro5-Chloro-6-fluoro
Metabolic Stability Susceptible to oxidation on the benzene ring.Fluorine at C5/C6 can block a primary site of metabolism.Chlorine atoms may offer some metabolic blocking but less effectively than fluorine.Fluorine at C6 provides a strong metabolic block.
Electronic Properties Electronically neutral benzene ring.Fluorine is strongly electron-withdrawing, lowering the pKa of the benzimidazole nitrogen.Two electron-withdrawing chlorine atoms significantly lower the pKa.The combined electron-withdrawing effects of F and Cl lower the pKa, reducing basicity.
Lipophilicity (LogP) Baseline lipophilicity.Minor increase in lipophilicity.Significant increase in lipophilicity.Moderate to significant increase in lipophilicity.
Binding Interactions Primarily capable of π-stacking and hydrogen bonding.Can participate in fluorine-protein interactions (e.g., with backbone amides).Can engage in halogen bonding and hydrophobic interactions.Offers multiple interaction modes: halogen bonding (Cl), fluorine-protein contacts, and π-stacking.
Synthetic Rationale Used when no modulation of the core is needed.Chosen primarily to enhance metabolic stability or introduce a specific fluorine contact.Selected to increase lipophilicity and introduce strong halogen bonding potential.Chosen for a multi-faceted approach: block metabolism, reduce basicity, and introduce diverse halogen interactions.

Structure-Activity Relationship (SAR) Insights from Halogenated Benzimidazoles

The true value of a building block is demonstrated by the biological activity of the molecules derived from it. Literature on benzimidazoles provides compelling evidence for the strategic importance of halogenation.

  • Modulation of Activity: In a series of 2-phenyl-substituted benzimidazoles, the nature and position of substituents on the benzimidazole core were found to be critical for anti-inflammatory activity. SAR studies often reveal that electron-withdrawing groups, such as halogens, significantly influence potency by altering the molecule's interaction with the target protein. For instance, the introduction of a chlorine atom can lead to favorable interactions within a hydrophobic pocket of a receptor site.

  • Target Specificity: For benzimidazoles acting as topoisomerase I poisons, the presence of substituents capable of acting as hydrogen bond acceptors, like a nitro group, at the 5-position was correlated with activity. This highlights that the electronic modulation provided by halogens at positions 5 and 6 can influence the reactivity and binding potential of other functional groups on the scaffold.

  • Antimicrobial Agents: In the development of antimicrobial benzimidazoles, the substitution of an electron-withdrawing halogen at the 1st position has been shown to enhance both antibacterial and antifungal potential. This is often because reducing the basicity of the benzimidazole core improves membrane permeation and bioavailability.

The 5-chloro-6-fluoro substitution pattern provided by this compound is therefore a rational strategy for researchers aiming to fine-tune these properties in a novel drug candidate.

Caption: Decision workflow for selecting a halogenated diamine.

Experimental Protocol: Synthesis of a 6-Chloro-5-fluoro-2-aryl-1H-benzimidazole

This protocol describes a general and robust method for the cyclocondensation of this compound with an aromatic aldehyde to yield the corresponding benzimidazole derivative. This reaction is a cornerstone of medicinal chemistry synthesis.

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Sodium metabisulfite (Na₂S₂O₅) (1.2 eq)

  • Dimethylacetamide (DMA) or Ethanol (EtOH)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq).

  • Solvent and Reagent Addition: Add dimethylacetamide (DMA) to form a solution or slurry (approx. 0.2 M concentration). Add sodium metabisulfite (1.2 eq) to the mixture.

    • Causality Note: Sodium metabisulfite acts as a mild oxidant. The reaction proceeds via the formation of a Schiff base between the diamine and the aldehyde, followed by intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole core. Various other oxidants or catalytic systems can be employed.

  • Heating: Heat the reaction mixture to 100-120 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water and stir.

  • Workup - pH Adjustment & Extraction: The product may precipitate. If not, adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate. Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then with brine. This removes residual DMA and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure benzimidazole product.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4-fluorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. The handling of specialized chemical intermediates, such as 3-Chloro-4-fluorobenzene-1,2-diamine (CAS No. 132915-81-2), demands rigorous adherence to disposal protocols.[1][2] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this halogenated aromatic amine, moving beyond a simple checklist to explain the critical reasoning behind each procedure.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the chemical nature of this compound is fundamental to managing its waste. As a halogenated aromatic amine, it presents a multi-faceted risk profile that dictates its handling and disposal pathway.

  • Toxicity and Irritation: Aromatic amines are a class of compounds known for potential toxicity. Structurally similar chemicals are harmful if swallowed, inhaled, or absorbed through the skin and are known to cause skin and serious eye irritation.[3][4] Therefore, all contact should be minimized.

  • Environmental Persistence: The presence of both chlorine and fluorine atoms on the benzene ring creates strong carbon-halogen bonds.[5] These bonds make the molecule resistant to natural degradation, posing a long-term risk to ecosystems if released. Halogenated organic compounds are often toxic to aquatic life.[6][7] For this reason, under no circumstances should this chemical or its waste be discharged into drains or the environment .[6][7][8]

  • Incineration Byproducts: The ultimate disposal method for this type of waste is typically high-temperature incineration by a licensed facility.[9] The combustion of chlorinated and fluorinated compounds can produce hazardous acidic gases like hydrogen chloride (HCl) and hydrogen fluoride (HF).[10][11] This is a primary reason why this waste stream must be meticulously segregated from non-halogenated waste.[12][13]

Core Disposal Protocol: Segregated Hazardous Waste Collection

For a complex synthetic intermediate like this compound, in-lab neutralization or deactivation is not a recommended or safe practice. The authoritative and compliant method is segregation and collection for disposal by an approved waste management facility.

Step-by-Step Waste Collection Procedure:
  • Designate a Waste Container:

    • Select a chemical-resistant container (e.g., a high-density polyethylene (HDPE) or glass bottle) that is compatible with halogenated organic compounds.[8]

    • Ensure the container has a secure, vapor-tight screw cap to prevent leaks and fugitive emissions.[8]

    • The container must be clean and dry before the first addition of waste.

  • Label the Container Correctly (Before Adding Waste):

    • Attach a completed hazardous waste label. This is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) and similar international regulations.[8]

    • The label must clearly state:

      • "Hazardous Waste"

      • The full chemical name: "Waste this compound"

      • List all components, including solvents used for rinsing. Maintain a log of constituents and their approximate percentages.

      • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Segregate the Waste Stream:

    • This is the most critical step from a logistical and cost perspective. This waste must be collected in a container designated for "Halogenated Organic Waste." [12][13][14]

    • Do not mix with non-halogenated solvents (like acetone, ethanol, hexanes), as this contaminates the entire volume and forces the more expensive halogenated disposal route.[13]

    • Keep this waste stream separate from other reactive classes, such as acids, bases, and oxidizers.[15]

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times, except when adding waste.[8][14]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[12]

    • The SAA should have secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.[12]

  • Arrange for Disposal:

    • Do not overfill the container. A safe maximum is 90% capacity to allow for vapor expansion.[14]

    • Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

Spill Management Protocol

Accidents require immediate and correct action. The following steps provide a framework for response.

  • Minor Spill (Contained within a fume hood):

    • Ensure personal protective equipment (PPE) is worn, including a lab coat, safety goggles, and appropriate chemical-resistant gloves.

    • Contain the spill using an absorbent material suitable for organic chemicals (e.g., vermiculite or a commercial chemical absorbent pad).

    • Carefully collect the contaminated absorbent material using non-sparking tools.[16]

    • Place the collected material into a designated hazardous waste container, label it as "Spill Debris containing this compound," and dispose of it through EHS.

    • Wipe the spill area clean with a suitable solvent (e.g., isopropanol), and place the cleaning materials in the same waste container.

  • Major Spill (Outside of a fume hood):

    • Alert all personnel in the immediate area and evacuate.

    • If the substance is volatile or dust is present, avoid inhaling fumes or dust.[6]

    • Immediately contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

    • Prevent the spill from entering any drains.[6]

Summary of Disposal Best Practices

For quick reference, the following table summarizes the key operational parameters for handling this chemical's waste.

AspectRequirementRationale & Causality
Waste Classification Halogenated Organic WasteThe presence of chlorine and fluorine necessitates disposal via high-temperature incineration and prevents fuel blending.[12][13]
PPE Nitrile or Neoprene Gloves, Safety Goggles, Lab CoatProtects against skin/eye irritation and absorption, common hazards for this chemical class.[10][11]
Container Tightly sealed, compatible container (HDPE, Glass)Prevents release of vapors and ensures chemical stability during storage.[8][14]
Storage Location Designated Satellite Accumulation Area with Secondary ContainmentComplies with regulations and contains potential leaks, preventing environmental release.[12]
Prohibited Actions Drain Disposal, Mixing with Non-Halogenated WastePrevents aquatic toxicity and avoids costly cross-contamination of waste streams.[6][13]
Final Disposal Licensed Hazardous Waste ContractorEnsures the material is destroyed in a compliant and environmentally sound manner, fulfilling the generator's "cradle-to-grave" responsibility.[8]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing materials contaminated with this compound.

G cluster_0 Waste Segregation and Collection Workflow start Waste Generation (e.g., reaction quench, contaminated glassware, used PPE, spill debris) waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (e.g., reaction mixture, rinse solvent) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated silica, filter paper) waste_type->solid_waste Solid ppe_waste Contaminated PPE (e.g., gloves, weigh paper) waste_type->ppe_waste PPE/Debris collect_liquid Collect in 'Halogenated Organic Liquid' Waste Container liquid_waste->collect_liquid collect_solid Collect in 'Halogenated Organic Solid' Waste Container solid_waste->collect_solid ppe_waste->collect_solid label_container Ensure Container is Correctly Labeled (Full chemical name, hazards) collect_liquid->label_container collect_solid->label_container store_saa Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_saa end Schedule Pickup with Environmental Health & Safety (EHS) store_saa->end

Sources

A Senior Application Scientist's Guide to Handling 3-Chloro-4-fluorobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development and chemical synthesis requires not only scientific acumen but also an unwavering commitment to safety. 3-Chloro-4-fluorobenzene-1,2-diamine is a key building block in organic synthesis, but its handling demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, experience-driven framework for researchers to manage this compound safely, ensuring both personal protection and the integrity of your research.

Hazard Assessment: Understanding the Risks

While comprehensive toxicological data for this compound is not extensively published, data from structurally similar compounds and available safety data sheets (SDS) for related chemicals indicate a clear need for caution. The primary hazards are associated with direct contact and inhalation. Analogous compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin, eye, and respiratory irritation.[1] Therefore, we must operate under the assumption that this compound presents similar risks.

Key Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Skin Corrosion/Irritation: Causes skin irritation upon contact.[2]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[2][4]

The causality is clear: the chemical structure suggests reactivity with biological tissues. Diamine compounds can be sensitizers, and the halogenated benzene ring contributes to its potential toxicity and irritant properties. Consequently, preventing all routes of exposure is the foundational principle of our handling protocol.

Core Directive: Personal Protective Equipment (PPE)

Your personal protective equipment is the most critical barrier between you and potential exposure. It is not merely a checklist but an integrated system of protection. Selection and use must be deliberate and informed by the hazards.

PPE ComponentSpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles (ANSI Z87.1 or EN166 compliant). A face shield should be worn over goggles if there is a significant splash risk.Protects against splashes and airborne dust. Standard safety glasses do not provide an adequate seal against chemical vapors or splashes.[2][5] Contact lenses should not be worn , as they can trap chemicals against the eye and interfere with emergency rinsing procedures.[6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness).Provides a barrier against skin contact. Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed carefully, avoiding contact with skin, and disposed of as hazardous waste. A schedule for regular glove replacement should be established.[6]
Body Protection Fully-buttoned laboratory coat. Chemical-resistant apron for larger quantities or splash-prone procedures.Protects skin and personal clothing from contamination. Long pants and closed-toe, liquid-resistant shoes are mandatory to cover all skin.[5] Perforated shoes or sandals are strictly prohibited.[6]
Respiratory Protection To be used within a certified chemical fume hood. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges is required.A chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors.[1] Work should always be conducted well within the hood sash.

Operational Protocol: A Step-by-Step Workflow for Safe Handling

A self-validating safety protocol is one where each step logically follows the last, minimizing ambiguity and risk. The following workflow ensures that safety is integrated into the entire handling process, from preparation to disposal.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_post Phase 3: Post-Handling & Disposal cluster_final Phase 4: Final Steps prep_ppe 1. Don PPE (Goggles, Lab Coat, Gloves) prep_hood 2. Verify Fume Hood (Check certification & airflow) prep_materials 3. Assemble Equipment (Spatulas, weigh paper, containers) prep_emergency 4. Locate Emergency Gear (Eyewash, shower, spill kit) handle_weigh 5. Weigh Compound (Use anti-static weigh boat) prep_emergency->handle_weigh handle_transfer 6. Transfer to Reaction Vessel (Minimize dust generation) handle_weigh->handle_transfer handle_close 7. Securely Close Container (Tightly cap original bottle) handle_transfer->handle_close post_decon 8. Decontaminate Surfaces (Wipe down fume hood & equipment) handle_close->post_decon post_waste 9. Segregate Waste (Collect contaminated PPE & materials) post_decon->post_waste post_label 10. Label Hazardous Waste ('this compound' + Hazard Symbols) post_waste->post_label post_dispose 11. Store for Disposal (Place in designated satellite accumulation area) post_label->post_dispose final_remove 12. Doff PPE (Remove gloves first, then coat & goggles) post_dispose->final_remove final_wash 13. Wash Hands Thoroughly (Soap and water) final_remove->final_wash

Safe Handling Workflow for this compound.

Spill and Emergency Procedures

Preparedness is paramount. In the event of accidental exposure or a spill, immediate and correct action can significantly mitigate harm.

Emergency First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7] Skilled personnel should be the only ones to attempt removal of contact lenses after an injury.[2]

  • Skin Contact: Take off immediately all contaminated clothing.[7] Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[7]

Spill Management:

  • Minor Spill (in fume hood): Use dry cleanup procedures to avoid generating dust.[2] Collect material with absorbent pads or sand and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the area afterward.

  • Major Spill: Evacuate the immediate area and alert your institution's Environmental Health & Safety (EHS) office. Prevent the spill from entering drains or waterways.[9] Only personnel with appropriate training and respiratory protection should manage the cleanup.

Disposal Plan: Ensuring Environmental Responsibility

All materials contaminated with this compound, including surplus chemical, empty containers, and used PPE, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Collection: Collect all waste in a designated, chemically compatible, and sealable container.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[1]

  • Final Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider. Never dispose of this chemical down the drain or in regular trash.[4][8]

By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work. This protocol is designed to be a living document, adaptable to the specific scale and context of your research while remaining grounded in the core principles of chemical hygiene and risk mitigation.

References

  • Aarti Industries. (2025, April 2). GPS Safety Summary: 1,3-Di Fluoro Benzene.
  • ECHEMI. (n.d.). 3-Chloro-4-fluoro-1,2-benzenediamine SDS, 132915-81-2 Safety Data Sheets.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 4-Fluorobenzene-1,2-diamine.
  • ECHEMI. (n.d.). 3-Chloro-4-fluoronitrobenzene SDS, 350-30-1 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 3-Chloro-4-fluorobenzaldehyde.
  • Ecenarro, B. (n.d.). Recommended PPE to handle chemicals.
  • University of British Columbia. (2021, October). Personal Protective Equipment.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 4-Fluorobenzene-1,2-diamine.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 1-Chloro-4-fluorobenzene.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet: Fluorobenzene.
  • Chem-Impex International, Inc. (2008, October 23). MSDS of 3-Chloro-4-fluoronitrobenzene.
  • Apollo Scientific. (2023, July 5). Safety Data Sheet: 4-Chlorobenzene-1,2-diamine.
  • Benchchem. (n.d.). Proper Disposal of 4,5-Dichlorobenzene-1,2-diamine: A Comprehensive Guide for Laboratory Professionals.

Sources

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